molecular formula C71H110N28O13 B15581122 P-113D CAS No. 190673-60-0

P-113D

Numéro de catalogue: B15581122
Numéro CAS: 190673-60-0
Poids moléculaire: 1563.8 g/mol
Clé InChI: UIBPZXXSPHGPDS-UXLZJAPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

P-113D is a novel 12 amino-acid antimicrobial peptide drug derived from histatins, which are compounds found naturally in human saliva. It is being pursued as a potential treatment for cystic fibrosis by Demegen, Inc.
a synthetic derivative of histatin 5 with potential therapeutic role in experimental rat models of Pseudomonas aeruginosa sepsis

Propriétés

Key on ui mechanism of action

For both bacteria and fungi such as Candida albicans, P-113D has been shown to kill cells as opposed to simply inhibiting their growth. It has been demonstrated that P-113D acts by binding to the cell surface and increasing the permeability of both the outer and inner membranes of the cells of Gram negative bacteria, killing them within seconds.

Numéro CAS

190673-60-0

Formule moléculaire

C71H110N28O13

Poids moléculaire

1563.8 g/mol

Nom IUPAC

(2R)-6-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]hexanamide

InChI

InChI=1S/C71H110N28O13/c1-41(75)60(103)91-48(15-5-8-24-72)62(105)94-52(19-12-28-85-71(79)80)66(109)99-57(33-46-36-83-40-89-46)69(112)98-56(32-45-35-82-39-88-45)61(104)86-37-58(101)90-54(30-43-20-22-47(100)23-21-43)67(110)95-49(16-6-9-25-73)63(106)93-51(18-11-27-84-70(77)78)64(107)92-50(17-7-10-26-74)65(108)97-55(29-42-13-3-2-4-14-42)68(111)96-53(59(76)102)31-44-34-81-38-87-44/h2-4,13-14,20-23,34-36,38-41,48-57,100H,5-12,15-19,24-33,37,72-75H2,1H3,(H2,76,102)(H,81,87)(H,82,88)(H,83,89)(H,86,104)(H,90,101)(H,91,103)(H,92,107)(H,93,106)(H,94,105)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H4,77,78,84)(H4,79,80,85)/t41-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1

Clé InChI

UIBPZXXSPHGPDS-UXLZJAPBSA-N

Origine du produit

United States

Foundational & Exploratory

P-113D: A Technical Deep Dive into its Antimicrobial Mechanism Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics and its propensity to form resilient biofilms. The emergence of multidrug-resistant strains necessitates the development of novel therapeutic agents. P-113D, a D-amino acid derivative of the naturally occurring human salivary peptide histatin 5, has shown significant promise as a potent antimicrobial agent against P. aeruginosa. Its unique stereochemistry confers resistance to proteolytic degradation, a critical advantage in environments like the cystic fibrosis lung. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against P. aeruginosa, integrating available quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound against P. aeruginosa has been quantified through various standard assays. The data presented below is collated from published studies to provide a clear overview of its potency.

Parameter Strain Value Conditions Reference
Minimum Inhibitory Concentration (MIC)P. aeruginosa (Clinical Isolates)Median: 3.1 µg/mlLe-M broth[1]
Minimum Inhibitory Concentration (MIC90)P. aeruginosa (Clinical Isolates)6.3 µg/mlLe-M broth[1]
Lethal Dose (LD90)P. aeruginosa ATCC 278532.5 µg/ml (range, 1.25 to 5 µg/ml)Assay Buffer[1]

Core Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope

The primary mechanism of action of this compound against P. aeruginosa is a rapid, targeted disruption of the bacterial cell envelope. This process can be conceptualized as a sequential cascade of events, beginning with electrostatic attraction and culminating in membrane permeabilization and cell death. Unlike many conventional antibiotics that target intracellular processes, this compound's action is primarily at the membrane level, which may contribute to a lower propensity for resistance development.

Step 1: Electrostatic Binding to Lipopolysaccharide (LPS)

As a cationic peptide, this compound is electrostatically attracted to the anionic surface of the P. aeruginosa outer membrane. The primary target for this initial interaction is the lipopolysaccharide (LPS) layer. The lipid A component of LPS carries a net negative charge, providing a strong binding site for the positively charged this compound. This interaction is crucial as it displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the packing of LPS molecules, thereby destabilizing the outer membrane. This compound has demonstrated anti-endotoxin activity, further supporting its direct interaction with LPS.[1]

Step 2: Outer Membrane Permeabilization

Following the initial binding and destabilization of the LPS layer, this compound permeabilizes the outer membrane. This allows the peptide to traverse this initial barrier and gain access to the periplasmic space and the inner membrane. Due to its relatively short length of 12 amino acids, it is unlikely that this compound forms defined transmembrane pores.[1] Instead, it is hypothesized to act as a surface-active agent, causing transient disruptions in the membrane structure.

Step 3: Inner Membrane Depolarization and Permeabilization

Upon reaching the inner cytoplasmic membrane, this compound induces a rapid depolarization of the membrane potential. This is a critical step in its bactericidal activity. The dissipation of the electrochemical gradient across the inner membrane disrupts essential cellular processes that are dependent on it, such as ATP synthesis and active transport. This depolarization is followed by an increase in the permeability of the inner membrane, leading to the leakage of intracellular contents, including ions and small molecules, and ultimately, cell death.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_envelope P. aeruginosa Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Outer_Membrane Outer Membrane (LPS) This compound->Outer_Membrane 1. Electrostatic Binding to LPS Periplasm Periplasmic Space Outer_Membrane->Periplasm 2. Outer Membrane Permeabilization Inner_Membrane Inner Membrane Periplasm->Inner_Membrane This compound Translocation Cell_Death Cell Death Inner_Membrane->Cell_Death 3. Inner Membrane Depolarization & Permeabilization

Proposed mechanism of action for this compound against P. aeruginosa.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of established in vitro assays. Below are detailed methodologies for the key experiments.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

  • Materials:

    • P. aeruginosa strain of interest

    • Appropriate broth medium (e.g., Le-M broth, Cation-adjusted Mueller-Hinton broth)

    • This compound stock solution

    • 96-well microtiter plates

    • Spectrophotometer

  • Protocol:

    • Prepare a bacterial inoculum of P. aeruginosa adjusted to a concentration of approximately 5 x 10⁵ CFU/ml in the chosen broth.

    • Serially dilute the this compound stock solution in the broth across the wells of a 96-well plate.

    • Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity. This can be confirmed by measuring the optical density at 600 nm.

Bacterial Killing Assay (Time-Kill Assay)

This assay assesses the rate and extent of bacterial killing by this compound over time.

  • Materials:

    • Mid-logarithmic phase culture of P. aeruginosa

    • Assay buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4)

    • This compound solution at desired concentrations

    • Agar (B569324) plates for colony counting

  • Protocol:

    • Harvest and wash mid-log phase P. aeruginosa cells and resuspend them in the assay buffer to a concentration of approximately 1 x 10⁶ CFU/ml.

    • Add this compound to the bacterial suspension at the desired final concentrations (e.g., 1x, 2x, 4x MIC). Include a control with no peptide.

    • Incubate the mixtures at 37°C with shaking.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each mixture.

    • Perform serial dilutions of the aliquots in assay buffer and plate them onto appropriate agar plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

    • Plot the log10 CFU/ml versus time to visualize the killing kinetics.

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of this compound to disrupt the outer membrane of P. aeruginosa using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

  • Materials:

    • Mid-logarithmic phase culture of P. aeruginosa

    • HEPES buffer (5 mM, pH 7.2)

    • NPN stock solution (in acetone (B3395972) or ethanol)

    • This compound solution

    • Fluorometer

  • Protocol:

    • Harvest and wash P. aeruginosa cells and resuspend them in HEPES buffer to an optical density at 600 nm of approximately 0.5.

    • Add NPN to the bacterial suspension to a final concentration of 10 µM.

    • Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).

    • Add varying concentrations of this compound to the cell suspension and immediately monitor the increase in fluorescence over time.

    • The increase in fluorescence intensity corresponds to the uptake of NPN into the permeabilized outer membrane.

NPN_Uptake_Assay_Workflow start Start prep_cells Prepare P. aeruginosa cell suspension in HEPES buffer start->prep_cells add_npn Add NPN to cell suspension prep_cells->add_npn measure_baseline Measure baseline fluorescence add_npn->measure_baseline add_p113d Add this compound at varying concentrations measure_baseline->add_p113d measure_fluorescence Monitor fluorescence increase over time add_p113d->measure_fluorescence end End measure_fluorescence->end

Workflow for the NPN uptake assay.
Cytoplasmic Membrane Depolarization Assay (diSC₃(5) Assay)

This assay utilizes the membrane potential-sensitive fluorescent dye diSC₃(5) to measure the depolarization of the cytoplasmic membrane.

  • Materials:

    • Mid-logarithmic phase culture of P. aeruginosa

    • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl

    • diSC₃(5) stock solution (in DMSO)

    • This compound solution

    • Fluorometer

  • Protocol:

    • Harvest and wash P. aeruginosa cells and resuspend them in HEPES buffer.

    • Add diSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark until the fluorescence signal stabilizes (indicating maximal dye uptake and quenching).

    • Add varying concentrations of this compound to the cell suspension.

    • Immediately monitor the increase in fluorescence (excitation at 622 nm, emission at 670 nm).

    • The release of the dye from the depolarized membrane results in an increase in fluorescence, indicating the extent of membrane depolarization.

diSC3_5_Assay_Workflow start Start prep_cells Prepare P. aeruginosa cell suspension in HEPES buffer start->prep_cells add_dye Add diSC₃(5) and incubate until fluorescence stabilizes prep_cells->add_dye add_p113d Add this compound at varying concentrations add_dye->add_p113d measure_fluorescence Monitor fluorescence increase over time add_p113d->measure_fluorescence end End measure_fluorescence->end

References

P-113D: A Comprehensive Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: P-113D is a 12-amino-acid antimicrobial peptide, a mirror-image isomer (D-amino acid form) of P-113, which is a fragment of the naturally occurring human salivary protein, histatin 5.[1][2][3] Its D-amino acid configuration confers significant resistance to enzymatic degradation, a critical advantage for therapeutic applications, particularly in environments rich in proteases such as the sputum of cystic fibrosis patients.[1][2] This technical guide provides a detailed overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating potent effects against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its efficacy has been particularly noted against pathogens relevant in cystic fibrosis and oral candidiasis.[1][3] The antimicrobial activity of this compound is reported to be comparable to its L-amino acid counterpart, P-113.[1][2]

Bacterial Spectrum

This compound is active against several clinically significant bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: Antibacterial Spectrum of P-113 (Activity of this compound is comparable)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaClinical Isolates (Median)3.1[1]
Pseudomonas aeruginosaClinical Isolates (90th Percentile)6.3[1]
Staphylococcus aureusATCC 292131.6[1]
Haemophilus influenzaeClinical Isolate0.8[1]
Burkholderia cepaciaClinical Isolate>100[1]
Achromobacter xylosoxidansClinical Isolate>100[1]
Stenotrophomonas maltophiliaClinical Isolate>100[1]

Note: The MIC values presented are for P-113, with the understanding that this compound exhibits similar activity. The development of a specific low-ionic-strength medium (LM broth) was crucial for accurately determining the MIC of these peptides against P. aeruginosa.[1]

Fungal Spectrum

This compound has demonstrated significant activity against various Candida species, which are common causes of oral and systemic fungal infections.

Table 2: Antifungal Spectrum of P-113 (Activity of this compound is comparable)

Fungal SpeciesSusceptibilityReference
Candida albicansPotent Activity[2]
Candida glabrataPotent Activity[2]
Candida parapsilosisPotent Activity[2]
Candida tropicalisPotent Activity[2]

Note: In vitro MIC tests in a low-ionic-strength medium showed that P-113 has potent activity against these Candida species. This compound was found to be as active against Candida albicans as the L-amino-acid form.[2]

Mechanism of Action

The primary mechanism of action for this compound involves a direct interaction with the microbial cell membrane. It is proposed that the cationic nature of the peptide facilitates its binding to the negatively charged components of the microbial cell surface. This interaction leads to an increase in the permeability of both the outer and inner membranes, ultimately resulting in cell death.[2] This rapid, membrane-disrupting action is characteristic of many antimicrobial peptides.

P-113D_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Microbial Cell P113D This compound Peptide CellSurface Cell Surface Binding (Electrostatic Interaction) P113D->CellSurface Initial Contact Membrane Membrane Permeabilization CellSurface->Membrane Disruption CellDeath Cell Death Membrane->CellDeath Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized and modified susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Assay for Bacteria

A crucial aspect of testing P-113 and this compound was the development of a suitable low-ionic-strength medium (LM broth) to overcome the inhibitory effects of standard media like Mueller-Hinton broth on the peptide's activity.[1]

1. Preparation of LM Broth:

  • A specialized broth containing reduced concentrations of monovalent and divalent salts and citrate (B86180) was used.[1]

2. Inoculum Preparation:

  • Bacterial strains were cultured on appropriate agar (B569324) plates (e.g., blood agar or brain heart infusion agar) for 18 hours at 35°C.

  • A bacterial suspension was prepared in LM broth to a final concentration of 1 x 10^5 to 8 x 10^5 CFU/mL.[1]

3. MIC Determination (Broth Microdilution):

  • Two-fold serial dilutions of this compound were prepared in LM broth in a 96-well microtiter plate.

  • The standardized bacterial inoculum was added to each well.

  • The plate was incubated for 16 to 20 hours at 35°C.[1]

  • The MIC was determined as the lowest concentration of this compound that inhibited visible growth, measured by optical density.[1]

MIC_Workflow Start Start Culture Bacterial Culture (18h at 35°C) Start->Culture Suspension Prepare Inoculum in LM Broth (1-8 x 10^5 CFU/mL) Culture->Suspension Inoculation Inoculate wells with bacterial suspension Suspension->Inoculation Dilution Serial Dilution of this compound in 96-well plate Dilution->Inoculation Incubation Incubate (16-20h at 35°C) Inoculation->Incubation Measurement Measure Optical Density Incubation->Measurement MIC Determine MIC Measurement->MIC

Caption: Experimental workflow for MIC determination.

Conclusion

This compound is a promising antimicrobial peptide with a broad spectrum of activity against clinically relevant bacteria and fungi. Its stability in the presence of proteases makes it a particularly attractive candidate for further development, especially for applications where enzymatic degradation is a concern. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

P-113D Peptide: A Technical Guide to its Sequence, Structure, and Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-113D is a synthetic, 12-amino acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva. It is the D-enantiomer of the P-113 peptide, composed of D-amino acids, which confers significant resistance to enzymatic degradation while retaining potent antimicrobial activity. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, structural characteristics, mechanism of action, and relevant experimental methodologies. The information is intended to support further research and development of this compound as a potential therapeutic agent.

This compound Peptide Sequence and Properties

This compound is a cationic peptide with the following amino acid sequence, composed entirely of D-isomers:

Sequence: (D-Ala)-(D-Lys)-(D-Arg)-(D-His)-(D-His)-(D-Gly)-(D-Tyr)-(D-Lys)-(D-Arg)-(D-Lys)-(D-Phe)-(D-His)

This sequence can be represented using the single-letter code for D-amino acids as: akrhhgykrkfh. The peptide is often amidated at the C-terminus to enhance its stability and antimicrobial activity.[1]

Physicochemical Properties
PropertyValueReference
Amino Acid SequenceAKRHHGYKRKFH (all D-isomers)[1]
Molecular Weight~1557.8 g/mol (calculated)
Charge at pH 7Highly cationic[2]
Key FeatureComposed of D-amino acids, resistant to proteolysis[3][4]

Structural Characteristics

The three-dimensional structure of this compound has not been definitively resolved. However, studies on its parent L-enantiomer, P-113, provide significant insights into its likely conformational properties.

Secondary Structure

Circular Dichroism (CD) spectroscopy studies of P-113 suggest that its secondary structure is highly dependent on the solvent environment. In aqueous solutions, the peptide is largely unstructured, adopting a random coil conformation. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, P-113 adopts a more ordered structure, such as an α-helix or a β-hairpin-like conformation.[5] It is presumed that this compound would exhibit similar conformational flexibility, adopting a structured state upon interaction with microbial membranes.

Mechanism of Antimicrobial Action

The primary mechanism of action for this compound is the disruption of microbial cell membrane integrity.[3] As a cationic peptide, this compound initially interacts electrostatically with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids. Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[3] This process is rapid, killing bacteria within seconds.[3]

Membrane_Permeabilization cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space P113D This compound Peptide MembraneSurface Negatively Charged Membrane Surface P113D->MembraneSurface Electrostatic Attraction MembraneCore Lipid Bilayer MembraneSurface->MembraneCore Peptide Insertion CellDeath Cell Death MembraneCore->CellDeath Membrane Permeabilization & Leakage of Cytoplasmic Contents

Figure 1: Proposed mechanism of this compound-induced microbial cell death.

Experimental Protocols

This section details common methodologies used for the synthesis, characterization, and evaluation of the this compound peptide.

Peptide Synthesis and Purification

A general workflow for obtaining purified this compound is outlined below.

Synthesis_Workflow Start Solid-Phase Peptide Synthesis (using D-amino acids) Cleavage Cleavage from Resin & Deprotection Start->Cleavage Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Cleavage->Purification Verification Mass Spectrometry (e.g., MALDI-TOF) Purification->Verification FinalProduct Lyophilized Pure this compound Verification->FinalProduct >95% Purity Confirmed

Figure 2: General workflow for the synthesis and purification of this compound.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin using Fmoc-protected D-amino acids.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Identity and Purity Confirmation: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), and its purity is assessed by analytical RP-HPLC.[1] A purity of >95% is typically required for biological assays.[1]

Antimicrobial Activity Assays

The antimicrobial efficacy of this compound is commonly evaluated using the following methods:

Bacterial Killing Assay: [6]

  • Bacterial Culture: Grow the target bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight at 37°C on appropriate agar (B569324) plates (e.g., brain heart infusion agar).[6]

  • Inoculum Preparation: Suspend the bacteria in an assay buffer to a final concentration of 2 × 10⁷ to 5 × 10⁸ CFU/ml.[6]

  • Peptide Incubation: Mix the bacterial suspension with various concentrations of the this compound peptide.

  • Incubation: Incubate the mixture for a defined period (e.g., 1-2 hours) at 37°C.

  • Quantification of Viable Bacteria: Serially dilute the incubated samples and plate them on agar to determine the number of colony-forming units (CFU).

  • Data Analysis: Calculate the percentage of bacterial survival relative to a peptide-free control. The minimum inhibitory concentration (MIC) or lethal dose (e.g., LD₉₀) can be determined.[1]

Antimicrobial Spectrum

This compound has demonstrated potent in vitro activity against a broad range of clinically relevant microorganisms.

MicroorganismTypeRelevanceReference(s)
Pseudomonas aeruginosaGram-negative bacteriumPathogen in cystic fibrosis lung infections[3][4][6]
Staphylococcus aureusGram-positive bacteriumCommon cause of skin and systemic infections[3]
Haemophilus influenzaeGram-negative bacteriumRespiratory pathogen[3]
Escherichia coliGram-negative bacteriumCommon pathogen[3]
Candida albicansFungusOpportunistic pathogen causing candidiasis[2][3]
Streptococcus mutansGram-positive bacteriumAssociated with dental caries[3]

Conclusion

This compound is a promising antimicrobial peptide with a unique D-amino acid composition that provides high resistance to enzymatic degradation. Its broad-spectrum activity and robust performance in environments like cystic fibrosis sputum make it a strong candidate for further therapeutic development.[4][6] The information provided in this guide serves as a foundational resource for researchers and developers working on novel anti-infective strategies.

References

P-113D: A Technical Guide to its Role in Combating Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. P-113D, a synthetic 12-amino-acid peptide, has emerged as a promising candidate in the fight against these resilient pathogens. Derived from histatin 5, a naturally occurring protein in human saliva, this compound's unique composition of D-amino acids renders it highly resistant to proteolytic degradation, a critical advantage in biological environments such as the sputum of cystic fibrosis patients. This technical guide provides an in-depth analysis of this compound's core mechanisms of action, a summary of its efficacy against key antibiotic-resistant bacteria, detailed experimental protocols for its evaluation, and visualizations of its activity pathways.

Core Mechanism of Action

This compound exerts its potent bactericidal effects primarily through a direct-acting mechanism that targets the integrity of the bacterial cell membrane. Unlike many conventional antibiotics that inhibit specific metabolic pathways, this compound's approach is a rapid, physical disruption of the cellular envelope.

1.1. Electrostatic Interaction and Membrane Permeabilization:

As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the lipid bilayer. This insertion disrupts the membrane's structure, leading to the formation of pores or channels. The consequence is a rapid increase in membrane permeability, allowing the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.[1] This direct lytic mechanism is believed to contribute to the low propensity for bacteria to develop resistance to this compound.

1.2. Immunomodulatory Effects through Lipopolysaccharide (LPS) Neutralization:

Beyond its direct bactericidal activity, this compound exhibits crucial immunomodulatory functions, primarily through the neutralization of LPS. LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger an overwhelming inflammatory response in the host, leading to sepsis. This compound can bind to and neutralize LPS, thereby preventing its interaction with Toll-like receptor 4 (TLR4) on immune cells.[2] This action mitigates the downstream inflammatory cascade, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This dual mechanism of direct bacterial killing and suppression of the inflammatory response makes this compound a particularly attractive therapeutic candidate for infections caused by Gram-negative bacteria.

Quantitative Data on Antimicrobial Efficacy

The in vitro efficacy of this compound has been demonstrated against a range of clinically relevant bacteria, including strains with resistance to conventional antibiotics. The following tables summarize key quantitative data.

BacteriumStrain TypeTest MethodMIC (µg/mL)LD90 (µg/mL)Reference
Pseudomonas aeruginosaATCC 27853Broth Dilution (LM)3.12.5[3]
Pseudomonas aeruginosaClinical IsolatesBroth Dilution (LM)3.1 (median)N/A[3]
Staphylococcus aureusClinical IsolatesBroth Dilution (LM)N/AN/A[3]
Haemophilus influenzaeClinical IsolatesBroth Dilution (LM)N/AN/A[3]

Table 1: Minimum Inhibitory Concentration (MIC) and Lethal Dose (LD90) of this compound against various bacteria. N/A indicates that the specific value was not provided in the cited source, although the source states efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial activity.

3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Direct Assay Method):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound peptide

    • Target bacterial strain (e.g., Pseudomonas aeruginosa)

    • LM Broth (5% cation-adjusted Mueller-Hinton broth supplemented with 2 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 0.1 mM magnesium sulfate, 1.0 mM sodium citrate, glucose, amino acid mixture without glutamine, and a vitamin mixture)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

    • Prepare serial twofold dilutions of this compound in LM broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Inoculate the target bacteria into LM broth and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity. Alternatively, read the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. The MIC is the lowest concentration that inhibits visible growth.

3.2. Bacterial Killing Assay (Time-Kill Assay):

This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.

  • Materials:

    • This compound peptide

    • Target bacterial strain (e.g., Pseudomonas aeruginosa)

    • Assay Buffer (8 mM sodium phosphate, 20 mM KCl, 80 mM NaCl, pH 7.4)

    • Appropriate agar (B569324) plates (e.g., Pseudomonas Isolation Agar)

    • Sterile microcentrifuge tubes

  • Protocol:

    • Grow the target bacteria overnight on an appropriate agar plate at 37°C.

    • Suspend the bacteria in the assay buffer to a concentration of approximately 2 x 10⁷ to 5 x 10⁸ CFU/mL.

    • In sterile microcentrifuge tubes, add a defined volume of the bacterial suspension (e.g., 300 µL).

    • Add a small volume (e.g., 1 µL) of the desired concentration of this compound to the bacterial suspension.

    • Include a control tube with bacteria and buffer only.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 1, 2, 4, 6 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in the assay buffer.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C overnight.

    • Count the number of colony-forming units (CFU) on each plate to determine the number of viable bacteria at each time point.

    • Calculate the percent survival relative to the initial bacterial count at time 0.

3.3. Alamar Blue Susceptibility Assay:

This colorimetric assay is an alternative to traditional MIC assays and measures cell viability based on metabolic activity.

  • Materials:

    • This compound peptide

    • Target bacterial strain

    • Appropriate growth medium

    • Alamar Blue reagent

    • Sterile 96-well microtiter plates

    • Fluorometer or spectrophotometer

  • Protocol:

    • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

    • Prepare a bacterial inoculum as described for the broth microdilution assay.

    • Add the bacterial suspension to each well.

    • Incubate the plate at 37°C for a predetermined period (e.g., 4-6 hours).

    • Add Alamar Blue reagent (typically 10% of the well volume) to each well.

    • Continue incubation for another 1-4 hours, or until a color change is observed in the positive control well (from blue to pink).

    • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) of each well.

    • The MIC is determined as the lowest concentration of this compound that prevents the color change or a significant reduction in fluorescence/absorbance compared to the positive control.

Mandatory Visualizations

4.1. Signaling Pathways and Mechanisms:

P113D_Mechanism cluster_direct_killing Direct Bactericidal Action cluster_immunomodulation Immunomodulatory Action (Gram-Negative Bacteria) P113D This compound (Cationic Peptide) BacterialMembrane Bacterial Cell Membrane (Negatively Charged) P113D->BacterialMembrane Electrostatic Attraction PoreFormation Membrane Disruption & Pore Formation BacterialMembrane->PoreFormation Peptide Insertion CellDeath Bacterial Cell Death (Lysis) PoreFormation->CellDeath Leakage of Intracellular Contents P113D_im This compound LPS Lipopolysaccharide (LPS) (Endotoxin) P113D_im->LPS Binding Neutralization LPS Neutralization P113D_im->Neutralization TLR4 Toll-like Receptor 4 (TLR4) on Immune Cell LPS->TLR4 Normal Binding (Blocked by this compound) Neutralization->TLR4 Prevents Binding InflammatoryCascade Pro-inflammatory Signaling Cascade TLR4->InflammatoryCascade Activation (Inhibited) TNF_alpha Reduced TNF-α Production InflammatoryCascade->TNF_alpha Suppression

Caption: Dual mechanism of this compound against Gram-negative bacteria.

4.2. Experimental Workflows:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Start prep_peptide Prepare serial dilutions of this compound in broth start->prep_peptide prep_bacteria Prepare bacterial inoculum (0.5 McFarland) start->prep_bacteria combine Combine this compound dilutions and bacterial inoculum in 96-well plate prep_peptide->combine prep_bacteria->combine incubate Incubate at 37°C for 18-24 hours combine->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

TimeKill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification start Start prep_bacteria Prepare bacterial suspension in assay buffer start->prep_bacteria add_peptide Add this compound to bacterial suspension prep_bacteria->add_peptide incubate Incubate at 37°C add_peptide->incubate sampling Withdraw aliquots at specific time points incubate->sampling t=0, 1, 2, 4, 6h dilute Perform serial dilutions sampling->dilute plate Plate dilutions on agar dilute->plate incubate_plates Incubate plates overnight plate->incubate_plates count_cfu Count Colony-Forming Units (CFU) incubate_plates->count_cfu analyze Calculate % survival count_cfu->analyze end End analyze->end

Caption: Workflow for the bacterial time-kill assay.

Conclusion

This compound represents a significant advancement in the development of novel antimicrobial agents. Its D-amino acid structure provides high stability in proteolytic environments, and its dual mechanism of direct bactericidal activity and immunomodulation makes it a robust candidate for treating infections caused by antibiotic-resistant bacteria. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of this compound and other promising antimicrobial peptides. Continued investigation into its in vivo efficacy and safety profile is crucial for its translation into a clinical setting.

References

A Technical Guide to the Antifungal Properties of P-113D Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the development of novel therapeutic agents. P-113, a 12-amino-acid peptide fragment of the human salivary protein histatin 5, has demonstrated potent candidacidal activity. This guide focuses on P-113D, the D-amino acid analogue of P-113, which retains the potent antifungal efficacy of its L-isoform while exhibiting a crucial advantage: enhanced stability against proteolytic degradation. This document provides a comprehensive overview of the quantitative antifungal data, mechanism of action, and detailed experimental protocols relevant to the activity of P-113 and this compound against C. albicans.

Introduction to P-113 and this compound

P-113 (sequence: AKRHHGYKRKFH) is a cationic peptide derived from human histatin 5 that preserves the antifungal properties of the parent molecule[1][2]. It has shown promising results in clinical studies for oral candidiasis and gingivitis[1][2]. Its mechanism involves a multi-step process initiated by binding to the fungal cell surface, followed by translocation into the cytoplasm to exert its lethal effects[1][2].

A significant challenge for peptide-based therapeutics is their susceptibility to proteases. C. albicans secretes aspartic proteinases (Saps) that can degrade P-113, representing a resistance mechanism[1][2]. To overcome this, this compound was synthesized. Composed of D-amino acids, this compound is a stereoisomer (an enantiomer) of P-113. This structural modification makes it resistant to degradation by naturally occurring L-amino acid-specific proteases while maintaining its antimicrobial potency. Studies have confirmed that this compound is as active as P-113 against C. albicans and retains significant activity in environments like purulent sputum where P-113 is rapidly degraded[3][4].

Quantitative Antifungal Activity

The antifungal efficacy of P-113 and its derivatives has been quantified using various assays. This compound has been shown to have comparable activity to P-113[3][5].

Table 1: In Vitro Susceptibility of Candida albicans to P-113
ParameterStrain(s)ValueMedium/ConditionsReference
MIC ATCC 10231, ATCC 445053.1 µg/mLLYM Broth[3]
LD₅₀ C. albicans2.3 µg/mL-[3]
LD₉₀ C. albicans4.7 µg/mL-[3]
Time-Kill C. albicans87% killing in 120 min1x MIC[1]
Table 2: Activity of P-113 Derivatives Against Planktonic and Biofilm C. albicans
PeptideLD₅₀ (Planktonic)50% RMA (Biofilm)Salt Sensitivity (93.75 mM NaOAc)Reference
P-113 6.9 µg/mL>75 µg/mLReduced Activity[6]
P-113Du 1.14 µg/mL~37.5 µg/mLPotent Activity[6]
P-113Tri 1.125 µg/mL~22.5 µg/mLPotent Activity[6]

LD₅₀: 50% Lethal Dose. 50% RMA: Concentration causing 50% reduction in metabolic activity.

Mechanism of Action

The candidacidal activity of P-113 is not based on simple membrane lysis but on a specific, energy-dependent process involving cell wall binding, translocation, and interaction with intracellular targets.

  • Electrostatic Binding : The positively charged P-113 first binds to the negatively charged components of the C. albicans cell wall through electrostatic interactions[1][2].

  • Ssa2p Receptor Binding : Following initial contact, P-113 binds specifically to the cell wall heat shock protein Ssa2, which acts as a receptor[1][7].

  • Translocation : The Ssa2p interaction facilitates the translocation of P-113 across the cell membrane into the cytoplasm. This step is crucial for its activity; specific lysine (B10760008) residues (at positions 2 and 10) are vital for transport but not for initial cell wall binding[1][7].

  • Intracellular Targeting : Once inside the cell, P-113 targets the mitochondria, specifically inhibiting NADH dehydrogenase in mitochondrial complex I. This disrupts cellular respiration, leading to the generation of reactive oxygen species (ROS) and ultimately, cell death[5][8].

G cluster_extracellular Extracellular Space cluster_cellwall C. albicans Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space / Cytoplasm P113 This compound Peptide Ssa2 Ssa2 Protein Receptor P113->Ssa2 1. Electrostatic & Specific Binding Translocation Translocation Ssa2->Translocation 2. Receptor-Mediated Uptake Mitochondria Mitochondrial Complex I (NADH Dehydrogenase) Translocation->Mitochondria 3. Intracellular Targeting ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS 4. Disruption of Respiration Death Fungal Cell Death ROS->Death 5. Oxidative Stress

Fig. 1: Proposed mechanism of action for this compound against C. albicans.
The this compound Advantage: Protease Stability

The primary advantage of this compound is its resistance to proteolysis. While P-113 can be cleaved by C. albicans secreted proteases, this compound's D-amino acid backbone is not recognized by these enzymes, ensuring the peptide remains intact and active for longer periods, a critical feature for therapeutic efficacy[4][5].

G P113_node P-113 Activity_L Potent Antifungal Activity P113_node->Activity_L Degradation Susceptible to Proteases P113_node->Degradation P113D_node This compound Activity_D Potent Antifungal Activity Activity_L->Activity_D Comparable Efficacy Stability Resistant to Proteases Degradation->Stability Key Therapeutic Difference P113D_node->Activity_D P113D_node->Stability

Fig. 2: Comparison of P-113 and this compound properties.

Detailed Experimental Protocols

Reproducible in vitro data relies on standardized methodologies. The following protocols are based on established methods for antifungal susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and specific studies on P-113[3][9][10].

G start Start prep_peptide Prepare 2-fold serial dilutions of this compound in a 96-well plate using low-salt buffer (e.g., LYM) start->prep_peptide prep_inoculum Prepare C. albicans inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) from an overnight culture prep_peptide->prep_inoculum inoculate Inoculate each well with the fungal suspension prep_inoculum->inoculate controls Include sterility (medium only) and growth (no peptide) controls inoculate->controls incubate Incubate plate at 30-35°C for 24-48 hours controls->incubate read Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read end End read->end

Fig. 3: Workflow for MIC determination via broth microdilution.

Methodology:

  • Peptide Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). Perform two-fold serial dilutions in a 96-well U-bottom plate using a low-ionic-strength medium, such as LYM broth, to achieve the final desired concentration range[3].

  • Inoculum Preparation : Culture C. albicans on a suitable agar (B569324) plate (e.g., YPD) overnight. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve a final concentration of 0.5 to 2.5 x 10³ CFU/mL[9].

  • Inoculation : Add the prepared fungal inoculum to each well of the microdilution plate, bringing the final volume to 100 or 200 µL.

  • Controls : Include a positive control well (inoculum without peptide) and a negative control well (medium only).

  • Incubation : Incubate the plate at 30°C or 35°C for 24 to 48 hours[3][9].

  • Endpoint Determination : The MIC is defined as the lowest concentration of the peptide that causes complete inhibition of visible growth. For azoles, a ≥50% reduction in growth compared to the control is often used, but for candidacidal peptides like P-113, complete inhibition is the standard endpoint[10].

Protocol: Biofilm Susceptibility Testing (XTT Reduction Assay)

This protocol measures the metabolic activity of biofilm cells after peptide treatment, indicating cell viability[6][11].

Methodology:

  • Biofilm Formation : Dispense a standardized C. albicans cell suspension (e.g., 1 x 10⁷ cells/mL in RPMI medium) into the wells of a flat-bottom 96-well plate. Incubate for 90 minutes for initial adhesion, then wash with PBS to remove non-adherent cells. Add fresh medium and incubate for an additional 24-48 hours to allow mature biofilm formation[6].

  • Peptide Treatment : Wash the mature biofilms with PBS. Add fresh medium containing serial dilutions of this compound to the wells. Incubate for a defined period (e.g., 1-24 hours) at 37°C[11].

  • XTT Assay :

    • Prepare the XTT/menadione (B1676200) solution. XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is typically prepared at 1 mg/mL in PBS, and menadione is prepared as a 1 mM stock in acetone. Immediately before use, mix the menadione into the XTT solution.

    • Wash the biofilms to remove the peptide. Add the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 1-3 hours.

  • Quantification : Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm. Calculate the percentage reduction in metabolic activity (RMA) relative to untreated control biofilms.

Conclusion

This compound stands out as a promising antifungal candidate against Candida albicans. It combines the potent, multi-step killing mechanism of its parent peptide, P-113, with the critical advantage of resistance to proteolytic degradation. Its efficacy against both planktonic cells and biofilms, coupled with its enhanced stability, makes it a compelling subject for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore and develop this next generation of peptide-based antifungal therapeutics.

References

P-113D: A Technical Guide for Potential Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a genetic disorder characterized by chronic pulmonary infections and inflammation, leading to progressive lung damage. A significant challenge in treating these infections is the degradation of conventional antibiotics by proteases present in the thick, purulent sputum of CF patients. P-113D, a synthetic antimicrobial peptide, has been investigated as a potential therapeutic agent to overcome this obstacle. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, experimental protocols, and relevant biological pathways.

This compound is a 12-amino-acid peptide derived from human salivary protein histatin 5. It is the D-enantiomer (mirror image) of the naturally occurring L-amino acid peptide, P-113. This structural modification renders this compound highly resistant to proteolytic degradation in the CF sputum, allowing it to maintain its antimicrobial activity in the lung environment. Preclinical studies have demonstrated its efficacy against key CF pathogens, including Pseudomonas aeruginosa, and have suggested a potential dual role through anti-inflammatory activity by neutralizing bacterial endotoxins.

Core Concepts and Mechanism of Action

This compound's therapeutic potential for cystic fibrosis is rooted in two primary mechanisms: direct antimicrobial activity and a plausible anti-inflammatory effect.

Antimicrobial Activity

This compound is a cationic antimicrobial peptide that exhibits a broad spectrum of activity against pathogens prevalent in the lungs of individuals with cystic fibrosis.[1] Its D-amino acid configuration provides a crucial advantage over its L-amino acid counterpart, P-113, by conferring resistance to the high concentrations of proteases found in CF sputum.[2] While P-113 is rapidly degraded in this environment, this compound remains stable and active.[2]

The precise bactericidal mechanism is characteristic of many cationic antimicrobial peptides, involving an initial electrostatic interaction with the negatively charged bacterial cell membrane, followed by membrane disruption and cell lysis.

Anti-inflammatory Potential

Chronic inflammation in the CF lung, often triggered by components of Gram-negative bacteria such as lipopolysaccharide (LPS), contributes significantly to tissue damage.[3] Histatins and their derivatives have been shown to neutralize LPS, thereby mitigating the downstream inflammatory cascade.[4] P-113, the L-isoform of this compound, has been specifically noted for its LPS-neutralizing capabilities.[4] This suggests that this compound likely shares this anti-inflammatory property by binding to and sequestering LPS, preventing it from activating pro-inflammatory signaling pathways like NF-κB and MAPK in immune cells.[4][5]

Quantitative Data

The following tables summarize the available quantitative data for P-113 and this compound from preclinical in vitro studies. This compound has been reported to have a similar spectrum and potency to P-113.[2]

Table 1: In Vitro Antimicrobial Activity of P-113 against Cystic Fibrosis Pathogens

Pathogen SpeciesStrainMIC (μg/mL)
Pseudomonas aeruginosaATCC 191423.1
Pseudomonas aeruginosaATCC 191433.1
Pseudomonas aeruginosaClinical Isolates (Median)3.1
Pseudomonas aeruginosaClinical Isolates (90% Inhibition)6.3
Staphylococcus aureusATCC 292131.6
Staphylococcus aureusClinical Isolate3.1
Haemophilus influenzaeATCC 433936.3
Burkholderia cepaciaClinical Isolate>50
Alcaligenes xylosoxidansClinical Isolate>50
Stenotrophomonas maltophiliaClinical Isolate>50

Data sourced from Sajjan et al., 2001.[3]

Table 2: Lethal Dose of P-113 against Pseudomonas aeruginosa

ParameterValue (μg/mL)
LD902.5

Data sourced from a 2002 Demegen News Release.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the in vitro antimicrobial activity of this compound.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium from an agar (B569324) plate into a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth or a specialized low-molarity broth for peptides). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

  • Inoculum Standardization: Dilute the bacterial suspension to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in the assay broth.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of this compound in the assay broth in a 96-well microtiter plate. Concentrations should bracket the expected MIC.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control well (bacteria without peptide) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Peptide Stability Assay in Cystic Fibrosis Sputum

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in the presence of CF sputum.

  • Sputum Processing: Collect sputum from CF patients and pool the samples. Homogenize the sputum by repeated passage through a sterile syringe. Centrifuge to pellet cells and debris. Collect the supernatant and filter-sterilize.

  • Incubation: Incubate a known concentration of this compound with the processed sputum supernatant (e.g., at a 1:10 dilution) at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the peptide-sputum mixture.

  • Sample Preparation for HPLC: Stop the enzymatic degradation by adding a protein precipitating agent like trichloroacetic acid. Centrifuge to remove precipitated proteins.

  • HPLC Analysis:

    • Inject the prepared sample onto a reverse-phase C18 HPLC column.

    • Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Monitor the elution profile at a wavelength of 214 nm.

  • Quantification: The amount of intact this compound remaining at each time point is determined by measuring the area under the corresponding peak in the chromatogram, relative to the zero-time point.

Antimicrobial Activity Assay in Cystic Fibrosis Sputum

This protocol assesses the bactericidal activity of this compound in a milieu that mimics the CF lung environment.

  • Sputum and Bacteria Preparation: Use pooled, processed CF sputum supernatant as described above. Prepare a standardized suspension of the test bacterium (P. aeruginosa) in an appropriate assay buffer.

  • Assay Mixture: In a microcentrifuge tube, combine the bacterial suspension with diluted CF sputum supernatant.

  • Peptide Addition: Add this compound to the sputum-bacteria mixture to achieve the desired final concentration. Include a control tube with sputum and bacteria but no peptide.

  • Incubation: Incubate the mixture for a defined period, typically 1 hour, at 37°C with gentle agitation.

  • Quantification of Survival:

    • Perform serial dilutions of the reaction mixture in sterile saline or buffer.

    • Plate the dilutions onto appropriate agar plates (Pseudomonas isolation agar for P. aeruginosa).

    • Incubate the plates at 37°C for 24-48 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL. Bacterial survival is calculated as the percentage of CFU in the peptide-treated sample relative to the CFU in the untreated control sample.

Lipopolysaccharide (LPS) Neutralization Assay

The Limulus Amebocyte Lysate (LAL) assay is a standard method to detect and quantify endotoxin (B1171834) (LPS). It can be adapted to measure the LPS-neutralizing capacity of peptides like this compound.

  • Reagent Preparation: Reconstitute the LAL reagent, control standard endotoxin (CSE), and the chromogenic substrate according to the manufacturer's instructions, using pyrogen-free water and labware.

  • Peptide-LPS Incubation: Pre-incubate a fixed concentration of LPS with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C to allow for binding and neutralization.

  • LAL Reaction:

    • In a pyrogen-free 96-well plate, add the pre-incubated this compound/LPS mixture.

    • Add the LAL reagent to each well to initiate the enzymatic cascade.

  • Chromogenic Substrate Addition: After a defined incubation period with the LAL reagent, add the chromogenic substrate. The enzyme activated by LPS will cleave the substrate, producing a colored product (typically yellow).

  • Reaction Termination and Measurement: Stop the reaction with an acid solution (e.g., acetic acid) and measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The reduction in absorbance in the presence of this compound, compared to the LPS-only control, indicates the extent of LPS neutralization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism of action and experimental evaluation.

P113D_Antimicrobial_Action cluster_CF_Environment Cystic Fibrosis Sputum cluster_Bacterium Bacterial Cell P113 P-113 (L-Peptide) Proteases Sputum Proteases P113->Proteases Susceptible to Degradation Degradation Proteases->Degradation P113D This compound (D-Peptide) P113D->Proteases Resistant to Stability Stability P113D->Stability Membrane Bacterial Membrane (Negatively Charged) P113D->Membrane Binds to & Disrupts Lysis Cell Lysis Membrane->Lysis LPS_Neutralization_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Signaling LPS LPS (Endotoxin) from Gram- Bacteria TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Activates Neutralization LPS Sequestration LPS->Neutralization P113D This compound P113D->LPS Binds to MAPK MAPK Pathway TLR4->MAPK Initiates NFkB NF-κB Pathway TLR4->NFkB Initiates Neutralization->TLR4 Prevents Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines Leads to Production of NFkB->Cytokines Leads to Production of Inflammation Inflammation Cytokines->Inflammation Experimental_Workflow_Sputum_Activity start Start sputum 1. Collect & Pool CF Sputum start->sputum process_sputum 2. Homogenize & Centrifuge for Supernatant sputum->process_sputum mix 4. Combine Sputum, Bacteria, and this compound process_sputum->mix prep_bacteria 3. Prepare Standardized Bacterial Inoculum prep_bacteria->mix incubate 5. Incubate at 37°C for 1 hour mix->incubate dilute 6. Perform Serial Dilutions incubate->dilute plate 7. Plate Dilutions on Agar dilute->plate incubate_plates 8. Incubate Plates for 24-48 hours plate->incubate_plates count 9. Count Colonies (CFU) incubate_plates->count analyze 10. Calculate % Survival vs. Control count->analyze end End analyze->end

References

An In-depth Technical Guide to the D-amino acid Composition of P-113D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-113D is a synthetic, 12-amino acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1][2] It is the enantiomer of the L-amino acid peptide P-113, composed entirely of D-amino acids. This structural modification confers a significant advantage: resistance to enzymatic degradation by proteases, which enhances its stability and antimicrobial activity, particularly in biological environments such as the sputum of cystic fibrosis patients.[1][3][4] this compound exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][2] This technical guide provides a comprehensive overview of the D-amino acid composition of this compound, the experimental protocols for its synthesis and characterization, and its mechanism of action.

D-Amino Acid Composition of this compound

This compound is a dodecapeptide with the same amino acid sequence as P-113, but with all constituent amino acids in the D-configuration.[1][4] The sequence and D-amino acid composition are detailed in Table 1.

Amino Acid Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code) Chirality
1AlanineAD
2LysineKD
3ArginineRD
4HistidineHD
5HistidineHD
6GlycineGD
7TyrosineYD
8LysineKD
9ArginineRD
10LysineKD
11PhenylalanineFD
12HistidineHD
Table 1: D-amino acid composition of this compound.

Experimental Protocols

The synthesis and characterization of this compound involve a series of well-established techniques in peptide chemistry. The general workflow includes solid-phase peptide synthesis, purification, and analytical verification of its composition and purity.

Synthesis, Purification, and Characterization Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_characterization Characterization and Analysis resin Resin Support deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (Fmoc-D-aa-OH) deprotection1->coupling wash1 Washing coupling->wash1 repeat Repeat for each amino acid in sequence wash1->repeat repeat->deprotection1 Next cycle cleavage Cleavage from Resin (e.g., TFA cocktail) repeat->cleavage precipitation Precipitation in cold ether cleavage->precipitation hplc Reverse-Phase HPLC precipitation->hplc ms Mass Spectrometry (MS) hplc->ms aaa Amino Acid Analysis (AAA) hplc->aaa chiral_analysis Chiral Analysis (GC-MS or LC-MS) hplc->chiral_analysis

Caption: General workflow for the synthesis and characterization of this compound.

Key Experimental Methodologies
Experimental Step Methodology Description
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry The peptide is synthesized on a solid resin support, with each D-amino acid sequentially added. The Fmoc protecting group on the N-terminus is removed before the coupling of the next amino acid.[5][6][7]
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) The crude peptide cleaved from the resin is purified based on its hydrophobicity. A gradient of organic solvent (e.g., acetonitrile) in water is used to elute the peptide from a C18 column.[1][8]
Identity Confirmation Mass Spectrometry (MS) Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the purified peptide, confirming that the correct sequence has been synthesized.[1][8]
Purity Assessment Analytical RP-HPLC The purity of the final peptide product is assessed by analytical RP-HPLC, which should ideally show a single, sharp peak.[1][8]
D-amino acid Composition Verification Amino Acid Analysis (AAA) with Chiral Separation The peptide is first hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then analyzed by methods capable of separating enantiomers, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) using a chiral column or chiral derivatizing agents.[3][9] A specific method involves hydrolysis in deuterated acid (DCl) followed by LC-MS/MS to differentiate the original D-amino acids from any that may have racemized during hydrolysis.[10]

Mechanism of Antimicrobial Action

The primary mechanism of action of this compound is the disruption of microbial cell membranes.[1][2] This interaction is initiated by the electrostatic attraction between the cationic peptide (positively charged) and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Signaling and Interaction Pathway

G cluster_extracellular Extracellular cluster_cell_envelope Microbial Cell Envelope cluster_intracellular Intracellular p113d This compound Peptide cell_surface Negatively Charged Cell Surface (LPS, Teichoic Acids) p113d->cell_surface Electrostatic Attraction membrane Cell Membrane cell_surface->membrane Membrane Interaction permeability Increased Membrane Permeability membrane->permeability Membrane Disruption leakage Leakage of Ions and Metabolites permeability->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action of this compound on microbial cells.

In the case of Candida albicans, a more specific interaction has been proposed. P-113 (and presumably this compound) initially binds to the cell surface and then interacts with the cell wall protein Ssa2, which facilitates its translocation into the cytoplasm, ultimately leading to cell death.[11] However, for bacteria, the predominant model involves direct membrane perturbation, leading to increased permeability, leakage of essential intracellular contents, and subsequent cell death.[1][2]

Conclusion

This compound's unique composition of D-amino acids provides it with high stability and potent antimicrobial efficacy. Its synthesis and characterization rely on standard peptide chemistry protocols, with a critical need for chiral analysis to confirm its enantiomeric purity. The mechanism of action, centered on the disruption of microbial cell membranes, makes it a promising candidate for further development as a novel antimicrobial agent, particularly for challenging infections where enzymatic degradation of conventional peptide therapeutics is a concern.

References

P-113D: A Technical Guide to its Interaction with Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-113D is a synthetic, 12-amino-acid antimicrobial peptide (AMP) derived from histatin 5, a naturally occurring protein in human saliva.[1] As the D-enantiomer of P-113, this compound exhibits enhanced stability in biological fluids, making it a promising candidate for therapeutic development against bacterial infections.[1] This technical guide provides an in-depth analysis of this compound's interaction with bacterial cell membranes, detailing its mechanism of action, antimicrobial efficacy, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Disruption of the Bacterial Cell Membrane

The primary antimicrobial activity of this compound stems from its ability to disrupt the integrity of bacterial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

Upon initial binding, this compound is thought to induce membrane permeabilization, leading to a cascade of events that culminate in cell death. This disruption can manifest as the formation of transient pores or a more generalized destabilization of the lipid bilayer.[3] The consequence of this membrane perturbation is the dissipation of the transmembrane potential, leakage of essential intracellular contents, and ultimately, cessation of vital cellular processes.[4]

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and its L-isoform, P-113, against a range of clinically relevant bacteria.

MicroorganismPeptideMIC (µg/mL)Reference
Pseudomonas aeruginosaP-1133.1 (median)[5]
Pseudomonas aeruginosaThis compound2.5 (LD90)[1]
Staphylococcus aureusP-1133.1[5]
Haemophilus influenzaeP-1131.6[5]
Burkholderia cepaciaP-113>50[5]
Acinetobacter xylosoxidansP-113>50[5]
Stenotrophomonas maltophiliaP-113>50[5]

Experimental Protocols

The investigation of this compound's interaction with bacterial membranes involves a variety of specialized assays. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in the same broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension. A positive control (bacteria without peptide) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay using Propidium (B1200493) Iodide

This assay measures the ability of this compound to disrupt the bacterial membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is normally membrane-impermeable.

Protocol:

  • Bacterial Suspension: Bacteria are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to a density of approximately 1 x 10^8 CFU/mL.[6]

  • Dye and Peptide Addition: Propidium iodide is added to the bacterial suspension at a final concentration of 5 µM. The suspension is incubated in the dark for 10 minutes. This compound is then added at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.[6] An increase in fluorescence indicates membrane permeabilization.

Membrane Depolarization Assay

This assay assesses the dissipation of the bacterial transmembrane potential using a voltage-sensitive dye, such as DiSC3(5).

Protocol:

  • Bacterial Suspension and Dye Loading: Mid-log phase bacteria are washed and resuspended in a buffer containing glucose. The voltage-sensitive dye DiSC3(5) is added to a final concentration of 1 µM, and the suspension is incubated to allow the dye to be taken up by the cells and quench its own fluorescence.

  • Peptide Addition: Once a stable baseline of quenched fluorescence is achieved, this compound is added to the bacterial suspension.

  • Fluorescence Measurement: The fluorescence is monitored continuously. Depolarization of the membrane potential causes the release of the dye into the medium, resulting in an increase in fluorescence.

Signaling Pathways and Cellular Responses

While the primary mechanism of this compound is direct membrane disruption, this initial insult can trigger downstream cellular stress responses in bacteria. Studies on the related peptide Nal-P-113 have shown that exposure can lead to significant alterations in gene expression in bacteria such as Porphyromonas gingivalis. These changes include the downregulation of genes involved in transposition and the potential modulation of pathways related to biofilm formation. This suggests that beyond simple lysis, this compound may also interfere with bacterial signaling and adaptive responses.

The disruption of the cell envelope by this compound can be considered a significant stressor, likely activating bacterial two-component signal transduction systems and general stress responses.[7][8] These systems are crucial for bacteria to sense and adapt to environmental challenges, including membrane damage.[9] The overwhelming nature of the membrane disruption caused by effective concentrations of this compound likely surpasses the capacity of these protective mechanisms, leading to cell death.

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows related to the study of this compound's interaction with bacterial cell membranes.

Membrane_Interaction_Mechanism P113D This compound (Cationic) Binding Electrostatic Binding P113D->Binding Membrane Bacterial Membrane (Anionic) Membrane->Binding Permeabilization Membrane Permeabilization Binding->Permeabilization Depolarization Membrane Depolarization Permeabilization->Depolarization Leakage Leakage of Intracellular Contents Permeabilization->Leakage Death Cell Death Depolarization->Death Leakage->Death

Conceptual mechanism of this compound's antimicrobial action.

Permeabilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Bacteria Bacterial Culture (Mid-log phase) Wash Wash and Resuspend in Buffer Bacteria->Wash Add_PI Add Propidium Iodide Wash->Add_PI Add_P113D Add this compound Add_PI->Add_P113D Measure Measure Fluorescence (λex=535nm, λem=617nm) Add_P113D->Measure Result Result Measure->Result Increased Fluorescence = Permeabilization

Workflow for the membrane permeabilization assay.

Signaling_Response_Hypothesis P113D_Membrane This compound Interaction with Membrane Membrane_Stress Membrane Stress/Damage P113D_Membrane->Membrane_Stress TCS Activation of Two-Component Systems Membrane_Stress->TCS GSR Induction of General Stress Response Membrane_Stress->GSR Gene_Expression Altered Gene Expression TCS->Gene_Expression GSR->Gene_Expression Cell_Death Cell Death Gene_Expression->Cell_Death If stress is overwhelming

Hypothesized bacterial signaling response to this compound.

Conclusion

This compound is a potent antimicrobial peptide that exerts its bactericidal effect through the rapid and efficient disruption of bacterial cell membranes. Its D-amino acid composition confers enhanced stability, making it a viable candidate for further therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other membrane-active AMPs. Future research may further elucidate the specific downstream signaling events triggered by membrane damage and explore the full potential of this compound in combating antibiotic-resistant bacteria.

References

Initial In Vitro Efficacy of P-113D: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

P-113D is a synthetic, 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring histidine-rich peptide found in human saliva. This compound is the D-isomer (mirror image) of its parent peptide, P-113. This structural modification was specifically engineered to confer resistance to enzymatic degradation by proteases, a significant limitation of the natural L-amino acid form (P-113), especially in biological environments like sputum.[1][2] Initial in vitro studies have demonstrated this compound's potent bactericidal and fungicidal activity against a wide range of clinically relevant pathogens, highlighting its potential as a novel therapeutic agent for localized infections.[2][3] This document provides a detailed overview of the core efficacy data, experimental methodologies, and mechanisms of action established in these foundational studies.

Mechanism of Action

This compound exerts its antimicrobial effect through a rapid, cidal mechanism that targets the microbial cell membrane. Unlike many conventional antibiotics that inhibit metabolic pathways, this compound directly compromises the physical integrity of the cell. The proposed mechanism involves an initial electrostatic interaction with the negatively charged components of the microbial cell surface, followed by insertion into the lipid bilayer. This process increases the permeability of both the outer and inner membranes, leading to leakage of essential intracellular contents and rapid cell death.[2] This direct action is effective against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans.[2][4]

P113D This compound Peptide Membrane Microbial Cell Surface Binding P113D->Membrane Electrostatic Attraction Permeabilization Membrane Permeabilization (Inner & Outer) Membrane->Permeabilization Peptide Insertion Death Leakage of Cytoplasmic Contents & Rapid Cell Death Permeabilization->Death

Proposed mechanism of action for this compound.

Quantitative Efficacy Data

The antimicrobial activity of this compound and its parent compound P-113 has been quantified against various pathogens. This compound is reported to be as active as P-113 in standard laboratory media.[1][5] The key advantage of this compound is its ability to retain this activity in the presence of biological fluids like sputum, where P-113 is rendered inactive.[1][6]

Table 1: Antibacterial Activity of P-113/P-113D

OrganismStrain TypeMetricValue (µg/mL)Reference
Pseudomonas aeruginosaATCC 27853LD902.5[6]
Pseudomonas aeruginosaClinical IsolatesMedian MIC3.1[7]
Pseudomonas aeruginosaClinical IsolatesMIC906.3[7]
Staphylococcus aureus-MIC Range1.6 - 6.3[5][7]
Haemophilus influenzae-MIC Range3.1 - 6.3[5][7]
Streptococcus mutans-MIC-[8]
Burkholderia cepacia-Effective?No[5][7]
Stenotrophomonas maltophilia-Effective?No[5][7]

Note: LD90 refers to the concentration sufficient to kill 90% of bacterial cells. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. MIC90 is the MIC required to inhibit 90% of isolates.

Table 2: Antifungal Activity of P-113/P-113D

OrganismMetricMediumEfficacyReference
Candida albicansMICLow-ionic-strengthPotent Activity[3]
Candida glabrataMICLow-ionic-strengthPotent Activity[3]
Candida parapsilosisMICLow-ionic-strengthPotent Activity[3]
Candida tropicalisMICLow-ionic-strengthPotent Activity[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Methodology:

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) and the density is adjusted to a 0.5 McFarland standard.

  • Peptide Dilution: A stock solution of this compound is prepared. Serial twofold dilutions are made in a 96-well microtiter plate using a specialized low-ionic-strength medium, as standard media can inhibit peptide activity.[6] For instance, CAMHB diluted 20-fold with deionized water has been used successfully.[6]

  • Inoculation: Each well containing the diluted peptide is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

cluster_prep Preparation cluster_exp Experiment cluster_res Result A1 Culture Bacteria B1 Inoculate Wells with Standardized Bacterial Suspension A1->B1 A2 Prepare this compound Serial Dilutions in 96-Well Plate A2->B1 B2 Incubate Plate (37°C, 18-24h) B1->B2 C1 Visually Inspect for Growth B2->C1 C2 Determine MIC C1->C2

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Activity Assay in Sputum

This protocol assesses the ability of this compound to remain active in a complex biological matrix that mimics the environment of a cystic fibrosis lung infection.

Methodology:

  • Sample Preparation: Purulent sputum is collected from cystic fibrosis patients. Due to its high viscosity, it may be used undiluted or diluted tenfold in an assay buffer.[6]

  • Inoculation: A known concentration of bacteria (e.g., P. aeruginosa) is added to the sputum sample and mixed.

  • Treatment: this compound is added to the sputum-bacterium mixture. A control sample without the peptide is also prepared.

  • Incubation: The mixture is incubated for a set period, typically 1 hour at 37°C.[6]

  • Quantification: Following incubation, the sample is serially diluted and plated on selective agar (e.g., Pseudomonas Isolation Agar) to determine the number of surviving bacteria (Colony Forming Units, CFU/mL).

  • Data Analysis: The antimicrobial effect is calculated by comparing the CFU/mL in the this compound-treated sample to the control.

  • (Optional) Use of DNase: To overcome the viscosity of sputum, recombinant human DNase (rhDNase) can be added to liquefy the sample, which has been shown to enhance the activity of this compound.[1][5]

Sputum Collect CF Sputum Mix Mix Sputum with Bacteria (e.g., P. aeruginosa) Sputum->Mix Treat Add this compound (and rhDNase, optional) Mix->Treat Incubate Incubate (1h at 37°C) Treat->Incubate Plate Serial Dilution & Plating Incubate->Plate Count Count CFU to Determine Survival Plate->Count

Experimental workflow for testing this compound efficacy in sputum.
Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the potential toxicity of this compound against eukaryotic cells to determine its therapeutic window.

Methodology:

  • Cell Culture: Human cell lines (e.g., fibroblasts, epithelial cells) are seeded in 96-well plates and incubated to allow for cell attachment.[9]

  • Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.[10]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells, and the CC50 (50% cytotoxic concentration) can be calculated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of P-113D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-113D is a 12-amino acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva.[1] It is the D-isomer of P-113, meaning it is composed of D-amino acids, which makes it resistant to enzymatic degradation while retaining the antimicrobial activity of its L-amino acid counterpart.[1][2] this compound has demonstrated potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including clinical isolates resistant to conventional antibiotics, as well as fungi such as Candida albicans.[1] Its mechanism of action involves binding to the microbial cell surface and increasing the permeability of the cell membrane, leading to rapid cell death.[1] This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound for research and development purposes.

This compound Characteristics

PropertyDescription
Amino Acid Sequence AKRHHGYKRKFH (all D-isomers)
Molecular Formula C₇₁H₁₀₈N₂₆O₁₃
Chirality D-amino acids
Post-translational Modification C-terminal amidation[3][4]
Purity (typical) >95%[3][5]
Mechanism of Action Increases permeability of microbial cell membranes[1]

Synthesis and Purification Summary

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected D-amino acids. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

ParameterValue/Method
Synthesis Method Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)
Purification Method Preparative Reverse-Phase HPLC
Typical Purity >95%
Analytical Techniques Analytical RP-HPLC, Mass Spectrometry

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide. All amino acids used are Fmoc-protected D-isomers.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Phe-OH, Fmoc-D-His(Trt)-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Gly-OH, Fmoc-D-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Loading (Fmoc-D-Phe-OH):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-D-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (H, K, R, K, Y, G, H, H, R, K, A):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Amino Acid Coupling:

      • Activate the next Fmoc-D-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF.

      • Add the activated amino acid to the resin and allow to react for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Confirm coupling completion with a Kaiser test.

  • Final Fmoc Deprotection: After the final amino acid (Fmoc-D-Ala-OH) is coupled, perform a final deprotection step with 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and react for 3 hours at room temperature with gentle agitation.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

II. Purification of this compound by RP-HPLC

Materials:

  • Crude this compound peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

  • Preparative C18 HPLC column

  • Analytical C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude this compound pellet in a minimal amount of Solvent A.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

    • Load the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 45% over 40 minutes) at an appropriate flow rate.

    • Monitor the elution profile at 220 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical C18 column. A suitable method is a linear gradient of 6% to 27% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 28 minutes at a flow rate of 0.25 ml/min, with UV detection at 224 nm.[3]

    • Pool the fractions with >95% purity.

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final this compound peptide as a white, fluffy powder.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF) to ensure the molecular weight matches the theoretical value.

Visualizations

P113D_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis Resin Rink Amide Resin Coupling Iterative Coupling of Fmoc-D-Amino Acids Resin->Coupling Assembly Cleavage Cleavage from Resin & Side-chain Deprotection Coupling->Cleavage Final Peptide Chain Crude Crude this compound Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Analysis Purity Analysis (Analytical HPLC) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Fractions >95% Pure Pure this compound (>95%) Lyophilization->Pure

Caption: Workflow for the synthesis and purification of this compound.

P113D_Mechanism P113D This compound Peptide Binding Electrostatic Binding P113D->Binding Cationic peptide attracted to -ve membrane Membrane Bacterial Cell Membrane Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption of membrane integrity Binding->Membrane Death Cell Death Permeabilization->Death Ion leakage, loss of potential

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of P-113D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-113D is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva. As a cationic peptide, this compound exhibits broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi, making it a promising candidate for therapeutic development.[1] The D-amino acid composition of this compound confers resistance to enzymatic degradation, enhancing its stability and potential efficacy.[1] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its antimicrobial potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique. Adherence to this protocol is crucial for obtaining reliable and reproducible results, particularly for cationic peptides which can be sensitive to experimental conditions.

Data Presentation: this compound Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values of this compound against various clinically relevant microorganisms. It is important to note that MIC values can vary depending on the specific strain, growth medium, and experimental conditions.

MicroorganismStrainMIC (µg/mL)Growth MediumReference(s)
Pseudomonas aeruginosaATCC 278533.1LM Broth[2]
Pseudomonas aeruginosaClinical Isolates (Median)3.1LM Broth
Staphylococcus aureusATCC 292138Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Haemophilus influenzaeClinical Isolate6.3Not Specified[3]
Escherichia coliNot SpecifiedPotent in vitro activityNot Specified[1]
Streptococcus mutansUA15932 (P-113-DPS)Not Specified
Candida albicansATCC 102313.13LYM Broth[4][5]
Candida glabrataNot SpecifiedPotent in vitro activityLow-ionic-strength medium
Candida parapsilosisNot SpecifiedPotent in vitro activityLow-ionic-strength medium
Candida tropicalisNot SpecifiedPotent in vitro activityLow-ionic-strength medium

Note: P-113-DPS is a derivative of P-113. LM Broth consists of 5% cation-adjusted Mueller-Hinton broth supplemented with phosphates, magnesium sulfate, sodium citrate, glucose, and an amino acid and vitamin mixture. LYM broth composition is not specified in the provided search results.

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution assay is a standardized method used to determine the MIC of an antimicrobial agent. The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism to be tested. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism.

Materials
  • This compound peptide

  • Sterile, low-binding 96-well polypropylene (B1209903) microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., LM Broth for P. aeruginosa, LYM Broth for Candida species)

  • Bacterial or fungal strains for testing

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator with shaking capabilities

  • Sterile pipette tips and multichannel pipettes

  • Sterile reagent reservoirs

Protocol for Determining this compound MIC

1. Preparation of Bacterial/Fungal Inoculum:

a. From a fresh agar (B569324) plate, pick 3-5 isolated colonies of the test microorganism.

b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB or other suitable broth.

c. Incubate the culture at 37°C with agitation (e.g., 180 rpm) until it reaches the mid-logarithmic phase of growth. This typically corresponds to an optical density at 600 nm (OD600) of 0.4-0.6 for bacteria.

d. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

e. Dilute the adjusted inoculum in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of this compound Serial Dilutions:

a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). The concentration of the stock solution should be at least 10 times the highest final concentration to be tested.

b. In a sterile, low-binding microcentrifuge tube, perform two-fold serial dilutions of the this compound stock solution in the appropriate growth medium to create a range of concentrations.

3. Assay Procedure:

a. In a 96-well polypropylene microtiter plate, add 50 µL of the appropriate growth medium to all wells except the first column.

b. Add 100 µL of the highest concentration of this compound to the wells in the first column.

c. Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.

d. The eleventh column will serve as the growth control (no peptide) and the twelfth column as the sterility control (no inoculum).

e. Add 50 µL of the standardized microbial inoculum (prepared in Step 1) to each well from column 1 to 11. The final volume in these wells will be 100 µL.

f. Add 100 µL of sterile medium to the wells in column 12.

4. Incubation:

a. Seal the microtiter plate to prevent evaporation.

b. Incubate the plate at 37°C for 18-24 hours. For some organisms, a longer incubation period may be necessary.

5. Determination of MIC:

a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

b. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Mandatory Visualizations

This compound Mechanism of Action

This compound exerts its antimicrobial effect by disrupting the cell membranes of susceptible microorganisms. As a cationic peptide, it initially interacts electrostatically with the negatively charged components of the microbial cell surface. This is followed by the permeabilization of both the outer and inner membranes, leading to leakage of intracellular contents and ultimately cell death.[1]

P113D_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space P113D This compound Peptide Membrane Lipid Bilayer P113D->Membrane Electrostatic Interaction Leakage Leakage of Intracellular Contents Membrane->Leakage Membrane Permeabilization Death Cell Death Leakage->Death MIC_Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results (Visual or OD600) D->E F Determine MIC E->F

References

Application Notes and Protocols for Assessing P-113D Stability in Human Sputum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-113D is a synthetic, 12-amino acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva. Composed of D-amino acids, this compound exhibits a mirror-image stereochemistry to its L-amino acid counterpart, P-113. This structural modification confers significant resistance to proteolytic degradation, a critical attribute for therapeutic agents intended for environments rich in proteases, such as human sputum, particularly in chronic lung diseases like cystic fibrosis (CF).

Human sputum, especially from CF patients, contains a high concentration of host and pathogen-derived proteases, including neutrophil elastase, cathepsins, and matrix metalloproteinases. These enzymes can rapidly degrade conventional L-amino acid peptides, compromising their therapeutic efficacy. This compound's D-amino acid configuration renders it stable in this harsh proteolytic environment, allowing it to retain its antimicrobial activity against a broad spectrum of pathogens, including Pseudomonas aeruginosa.

These application notes provide detailed protocols for assessing the stability of this compound in human sputum, a critical step in the preclinical development of this promising antimicrobial peptide for inhalation therapy.

Data Presentation

The stability of this compound in human sputum from cystic fibrosis patients has been demonstrated to be significantly higher than its L-amino acid analog, P-113. The following tables summarize the comparative stability data.

Table 1: Stability of this compound vs. P-113 in Diluted Human Sputum Supernatant from a Cystic Fibrosis Patient

Time PointThis compound Remaining (%)P-113 Remaining (%)
0 min100100
2.8 min10050
10 min100< 20
30 min100~ 0
1 hour1000
24 hours1000
7 days1000

Data extrapolated from graphical representations in scientific literature demonstrating the rapid degradation of P-113 and the remarkable stability of this compound over a 7-day period[1].

Table 2: Half-life of P-113 in Sputum Supernatants from Different Cystic Fibrosis Patients

Sputum SampleHalf-life of P-113 (minutes)
Patient 12.8
Patient 217.0
Patient 331.5
Patient 440.5
Patient 558.5

This data highlights the variability in the proteolytic activity of sputum from different individuals and underscores the need for a protease-resistant peptide like this compound[1].

Experimental Protocols

This section provides detailed methodologies for the collection and processing of human sputum, and the subsequent assessment of this compound stability.

Sputum Collection and Processing

Objective: To obtain sputum supernatant suitable for in vitro stability assays.

Materials:

  • Sterile sputum collection containers

  • Phosphate-buffered saline (PBS), pH 7.4

  • Refrigerated centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile gauze or cell strainer (40-100 µm)

  • Pipettes and sterile filter tips

  • Vortex mixer

Protocol:

  • Sputum Collection:

    • Collect spontaneous or induced sputum from consenting donors into sterile collection containers.

    • For induced sputum, follow established clinical protocols, which may involve inhalation of nebulized hypertonic saline.

    • Process the collected sputum within 2 hours of collection. If immediate processing is not possible, store the sample at 4°C for a maximum of 24 hours.

  • Sputum Homogenization and Solubilization:

    • Weigh the collected sputum.

    • Add an equal volume (1:1 w/v) of sterile PBS (pH 7.4) to the sputum in a 50 mL conical tube.

    • Vortex the mixture vigorously for 1-2 minutes to homogenize the sample.

    • For highly viscous sputum, particularly from CF patients, consider treatment with a mucolytic agent like dithiothreitol (B142953) (DTT) or recombinant human DNase (rhDNase) to reduce viscosity. If using a mucolytic, follow the manufacturer's instructions and validate that it does not interfere with the subsequent stability assay.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the homogenized sputum at 10,000 x g for 30 minutes at 4°C to pellet cells, bacteria, and debris.

    • Carefully aspirate the supernatant, which represents the soluble fraction of the sputum.

    • For further clarification, filter the supernatant through a sterile 0.22 µm filter.

  • Storage:

    • Aliquots of the sputum supernatant can be used immediately or stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

This compound Stability Assay

Objective: To quantify the amount of intact this compound remaining after incubation in human sputum supernatant over time.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water or a suitable buffer)

  • Processed human sputum supernatant

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Trifluoroacetic acid (TFA) or another suitable protein precipitation agent

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (e.g., C8 or C18, 3-5 µm particle size, 100-300 Å pore size)

  • HPLC mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, add a known concentration of this compound to the sputum supernatant. A typical starting concentration is 100 µg/mL.

    • Prepare a control sample by adding the same amount of this compound to PBS or the same buffer used for sputum processing.

    • Prepare a "time zero" (T0) sample by immediately stopping the reaction after adding this compound to the sputum supernatant (see step 3).

  • Incubation:

    • Incubate the reaction tubes at 37°C.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours, and 7 days), withdraw an aliquot of the reaction mixture for analysis.

  • Reaction Termination and Protein Precipitation:

    • To stop the enzymatic degradation, add an equal volume of 1% aqueous TFA or another suitable precipitating agent to the aliquot.

    • Vortex the mixture thoroughly.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for HPLC:

    • Carefully collect the supernatant containing the this compound.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.

    • Injection Volume: 20-50 µL.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized to achieve good separation of the this compound peak from any degradation products or interfering substances from the sputum matrix.

    • Data Analysis:

      • Integrate the peak area of the intact this compound at each time point.

      • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

      • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_sputum_processing Sputum Processing cluster_stability_assay Stability Assay sputum_collection Sputum Collection homogenization Homogenization & Solubilization sputum_collection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant incubation Incubation of this compound with Sputum Supernatant supernatant->incubation sampling Sampling at Time Points incubation->sampling precipitation Protein Precipitation sampling->precipitation hplc_analysis HPLC Analysis precipitation->hplc_analysis data_analysis Stability Assessment hplc_analysis->data_analysis Data Analysis & Quantification

Caption: Workflow for assessing this compound stability in human sputum.

This compound Stability Mechanism

stability_mechanism Mechanism of this compound Proteolytic Resistance cluster_l_peptide L-Amino Acid Peptide (P-113) cluster_d_peptide D-Amino Acid Peptide (this compound) l_peptide P-113 protease Sputum Proteases (e.g., Neutrophil Elastase) l_peptide->protease Susceptible degradation Degradation Products protease->degradation Cleavage d_peptide This compound protease2 Sputum Proteases d_peptide->protease2 Resistant stable Intact & Active this compound protease2->stable No Cleavage

Caption: this compound's resistance to sputum proteases.

This compound Signaling Pathway (Mechanism of Action)

p113d_moa This compound Mechanism of Antimicrobial Action cluster_bacterium Bacterial Cell p113d This compound Peptide outer_membrane Outer Membrane p113d->outer_membrane Electrostatic Interaction inner_membrane Inner Membrane outer_membrane->inner_membrane Increased Permeability cytoplasm Cytoplasm inner_membrane->cytoplasm Membrane Disruption cell_death Bacterial Cell Death cytoplasm->cell_death Leakage of Cellular Contents

Caption: this compound's mechanism of action on bacterial cells.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of P-113D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-113D is a synthetic, D-amino acid-containing antimicrobial peptide derived from histatin 5, a naturally occurring peptide in human saliva. Its resistance to enzymatic degradation makes it a promising candidate for various therapeutic applications, including combating bacterial and fungal infections.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Mechanism of Action

This compound exerts its antimicrobial effects through different mechanisms depending on the target organism. In bacteria, it is understood to act by binding to the cell surface and increasing the permeability of both the outer and inner membranes, leading to rapid cell death.[1] In fungi, such as Candida albicans, the mechanism involves translocation across the cell membrane into the cytoplasm, where it can interfere with essential cellular processes.

Analytical Method Overview

The method described herein utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. RP-HPLC is a widely used technique for the analysis of peptides due to its high resolution and sensitivity.[2][3] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is common in peptide analysis to improve peak shape and resolution.[4]

Experimental Protocols

Sample Preparation
  • Standard Solutions: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase A to cover the desired calibration range (e.g., 1-100 µg/mL).

  • Biological Samples (e.g., Plasma, Sputum): A solid-phase extraction (SPE) or protein precipitation method is recommended for sample cleanup.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of mobile phase A.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) followed by water. Load the pre-treated sample, wash with a low concentration of organic solvent, and elute the peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in water). Evaporate the eluate and reconstitute in mobile phase A.

HPLC Method

A gradient RP-HPLC method is employed for the analysis of this compound.

Table 1: HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 5-65% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Absorbance at 214 nm
Injection Volume 20 µL
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Method Validation Summary (Representative Data)

ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL

Data Presentation

The quantitative data from the method validation is summarized in Table 2. This table provides a clear overview of the method's performance characteristics, demonstrating its suitability for the accurate and precise quantification of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution BiologicalSample Biological Sample (Plasma/Sputum) Extraction Protein Precipitation / SPE BiologicalSample->Extraction Reconstitution Reconstitution in Mobile Phase A Dilution->Reconstitution Extraction->Reconstitution Injection Inject Sample (20 µL) Reconstitution->Injection Separation RP-HPLC Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Report this compound Concentration Quantification->Result

Fig. 1: Experimental workflow for HPLC analysis of this compound.

signaling_pathway cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell (e.g., C. albicans) P113D_b This compound Membrane_b Cell Membrane P113D_b->Membrane_b Binding Permeabilization Membrane Permeabilization Membrane_b->Permeabilization CellDeath_b Cell Death Permeabilization->CellDeath_b P113D_f This compound Membrane_f Cell Membrane P113D_f->Membrane_f Binding Translocation Translocation into Cytoplasm Membrane_f->Translocation IntracellularTargets Interaction with Intracellular Targets Translocation->IntracellularTargets CellDeath_f Cell Death IntracellularTargets->CellDeath_f

Fig. 2: Proposed signaling pathway of this compound.

References

Techniques for Evaluating P-113D Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-113D is a synthetic, 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva. Comprised of D-amino acids, this compound exhibits enhanced stability and resistance to enzymatic degradation compared to its L-amino acid counterpart, P-113. While extensively studied for its antimicrobial properties, recent research has highlighted the potential of this compound and related peptides as cytotoxic agents against various cancer cell lines. This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of this compound, intended to guide researchers in the screening and characterization of its anticancer potential.

Data Presentation: this compound Cytotoxicity

The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population. The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines to illustrate how such data is presented.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma32.8
HeLaCervical Cancer18.2
A549Lung Carcinoma45.1
HepG2Hepatocellular Carcinoma29.7
PC-3Prostate Cancer38.4

Note: These values are illustrative and may not represent actual experimental data.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound peptide

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent but no peptide) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound peptide

  • Human cancer cell lines of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the adherent and floating cells to include the apoptotic population.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Evaluation

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_annexin Annexin V/PI Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Incubation with this compound seeding->treatment peptide_prep This compound Dilution Series peptide_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add annexin_harvest Harvest Cells treatment->annexin_harvest mtt_inc Incubate (Formazan Formation) mtt_add->mtt_inc mtt_sol Solubilize Formazan mtt_inc->mtt_sol mtt_read Measure Absorbance mtt_sol->mtt_read ic50 IC50 Calculation mtt_read->ic50 annexin_stain Stain with Annexin V/PI annexin_harvest->annexin_stain annexin_flow Flow Cytometry Analysis annexin_stain->annexin_flow apoptosis_quant Quantification of Apoptosis annexin_flow->apoptosis_quant

Caption: Workflow for evaluating this compound cytotoxicity.

This compound Induced Apoptosis Signaling Pathway (Conceptual)

Antimicrobial peptides are known to induce apoptosis through various mechanisms, often involving membrane disruption and subsequent activation of intracellular signaling cascades.[1] The precise pathway for this compound in cancer cells is a subject of ongoing research, but a conceptual model can be proposed based on the known actions of similar peptides.

G P113D This compound Membrane Cancer Cell Membrane (Negative Charge) P113D->Membrane Electrostatic Interaction Disruption Membrane Permeabilization Membrane->Disruption Mitochondria Mitochondria Disruption->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Conceptual pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for P-113D Aerosol Delivery in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-113D is a synthetic, 12-amino acid antimicrobial peptide, a mirror-image (D-amino acid) derivative of histatin 5, a naturally occurring peptide in human saliva.[1][2][3] Its D-configuration provides a significant advantage for respiratory applications, as it confers stability in the presence of proteolytic enzymes found in sputum, a major challenge for many antimicrobial agents in the airways of patients with chronic lung diseases like cystic fibrosis (CF).[1][2][3] Preclinical studies have demonstrated this compound's potent bactericidal activity against key respiratory pathogens, particularly Pseudomonas aeruginosa, including mucoid strains commonly found in CF patients.[1][4] These characteristics suggest this compound's potential as an inhaled therapeutic for the management of chronic respiratory infections.[1][2][3]

These application notes provide an overview of this compound's properties, in vitro efficacy data, and protocols for its evaluation in a research setting. As specific protocols for the aerosol formulation and in vivo delivery of this compound are not extensively published, the aerosolization and animal study protocols provided below are based on established methods for antimicrobial peptides and should be adapted and optimized for specific experimental needs.

Data Presentation

In Vitro Antimicrobial Activity of P-113 and this compound

The following tables summarize the minimum inhibitory concentrations (MIC) and lethal dose (LD90) values for P-113 and this compound against common respiratory pathogens.

Table 1: Activity of P-113 Against Common Cystic Fibrosis Pathogens [1][4]

Bacterial SpeciesStrainMIC (µg/mL)LD90 (µg/mL)
Pseudomonas aeruginosa23 clinical isolates3.1 (median)2.5
ATCC 278533.12.5
Staphylococcus aureusATCC 292131.6>100
Haemophilus influenzaeATCC 492473.16.3
Burkholderia cepaciaATCC 25416>100>100
Alcaligenes xylosoxidansATCC 27061>100>100
Stenotrophomonas maltophiliaATCC 13637>100>100

Table 2: Comparative Activity of P-113 and this compound Against P. aeruginosa in the Presence of Sputum [1][3]

PeptideConditionP. aeruginosa StrainLD90 (µg/mL)
P-113Standard Assay BufferATCC 278532.5
This compoundStandard Assay BufferATCC 278532.5
This compoundStandard Assay BufferMucoid Strain5.0
P-11310% SputumATCC 27853>100
This compound10% SputumATCC 2785310-20
This compound10% SputumMucoid Strain10-20

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Activity Assay

This protocol is for determining the minimum inhibitory concentration (MIC) and lethal dose (LD90) of this compound against planktonic bacteria.

Materials:

  • This compound peptide

  • Bacterial strains of interest (e.g., P. aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of 1 x 10^5 CFU/mL in the growth medium.

  • Add the bacterial inoculum to each well containing the this compound dilutions. Include positive control wells (bacteria without peptide) and negative control wells (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection, identifying the lowest concentration of this compound that inhibits visible bacterial growth.

  • To determine the LD90, plate aliquots from the wells with no visible growth onto agar (B569324) plates.

  • Incubate the agar plates at 37°C for 24 hours and count the number of colonies.

  • The LD90 is the lowest concentration of this compound that results in a ≥90% reduction in CFU compared to the initial inoculum.

Protocol 2: this compound Stability and Activity in Sputum

This protocol is adapted from the methods used in the foundational preclinical studies of this compound to assess its stability and activity in an environment mimicking the CF lung.[1][5]

Materials:

  • This compound peptide

  • Sputum samples from CF patients

  • Assay buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4)

  • P. aeruginosa strain

  • Recombinant human DNase (dornase alfa) (optional)

  • Centrifuge

  • Incubator

  • Apparatus for CFU counting

Procedure: Part A: Stability Assay

  • Collect and pool sputum samples. To prepare a soluble fraction, dilute the sputum with an equal volume of assay buffer, mix thoroughly, and centrifuge.

  • Add this compound to the sputum supernatant to a final concentration (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots and stop the reaction (e.g., by adding acid).

  • Analyze the remaining intact peptide concentration using a suitable method like High-Performance Liquid Chromatography (HPLC).

Part B: Activity Assay in Sputum

  • Dilute sputum with assay buffer (e.g., 1:10) to reduce viscosity.

  • Add a known concentration of P. aeruginosa to the diluted sputum.

  • Add serial dilutions of this compound to the bacteria-sputum mixture.

  • Incubate for 1 hour at 37°C.

  • Serially dilute the mixture and plate on selective agar to determine the number of surviving bacteria (CFU/mL).

  • Calculate the survival percentage relative to a control sample with no peptide.

  • For experiments with undiluted sputum, consider pre-treatment with recombinant human DNase to liquefy the sputum before adding bacteria and this compound.[1][3]

Protocol 3: Aerosolization of this compound for In Vitro and In Vivo Studies (Example Protocol)

As no specific formulation for aerosolized this compound has been published, this protocol provides a general framework for the nebulization of a simple aqueous solution of an antimicrobial peptide.[6][7]

Materials:

  • This compound peptide

  • Sterile, pyrogen-free water or saline for injection

  • Vibrating mesh nebulizer (e.g., Aerogen) or a jet nebulizer

  • Next Generation Impactor (NGI) for aerosol characterization

  • HPLC for peptide quantification

  • Laser diffraction particle sizer

Procedure: Part A: Formulation and Nebulizer Loading

  • Dissolve this compound in sterile water or saline to the desired concentration (e.g., 1-10 mg/mL). Ensure complete dissolution.

  • Load the prescribed volume of the this compound solution into the nebulizer reservoir.

Part B: Aerosol Characterization

  • Connect the nebulizer to an NGI apparatus operating at a standard flow rate (e.g., 15 L/min).

  • Activate the nebulizer for a set period.

  • After nebulization, rinse each stage of the NGI with a suitable solvent.

  • Quantify the amount of this compound on each stage using HPLC to determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF; the percentage of particles <5 µm).

  • Use laser diffraction to measure the volume mean diameter (VMD) of the aerosol droplets.

  • Collect the aerosolized condensate and verify the integrity and concentration of this compound post-nebulization using HPLC and mass spectrometry.

Part C: In Vivo Aerosol Delivery to Animal Models

  • Anesthetize the animal (e.g., mouse or rat).

  • Place the animal in a plethysmograph or a nose-only exposure chamber.

  • Connect the nebulizer to the exposure chamber.

  • Administer the aerosolized this compound for a predetermined duration based on the nebulizer's output rate and the target lung dose.

  • Monitor the animal's respiratory parameters during and after exposure.

  • After the exposure, animals can be used for pharmacokinetic studies (blood and bronchoalveolar lavage fluid collection) or efficacy studies in an infection model.

Visualizations

Experimental Workflow for In Vitro Evaluation of this compound

G cluster_0 Preparation cluster_1 Antimicrobial Activity Testing cluster_2 Stability Assessment cluster_3 Aerosol Characterization (Example) P1 This compound Synthesis and Purification A1 MIC/LD90 Determination (Planktonic Bacteria) P1->A1 A2 Activity in Diluted Sputum P1->A2 A3 Activity in Undiluted Sputum (+/- DNase) P1->A3 S1 Incubation in Sputum Supernatant P1->S1 C1 Nebulization of This compound Solution P1->C1 P2 Bacterial Culture (e.g., P. aeruginosa) P2->A1 P2->A2 P2->A3 P3 Sputum Collection (from CF patients) P3->A2 P3->A3 P3->S1 S2 Time-course Sampling S1->S2 S3 HPLC Analysis of Intact Peptide S2->S3 C2 Cascade Impaction (NGI) for MMAD/FPF C1->C2 C3 Post-Nebulization Integrity Check (HPLC/MS) C1->C3

Caption: Workflow for in vitro testing of this compound.

Proposed Signaling Pathway for Antimicrobial Peptide Interaction with Airway Epithelial Cells

While the specific signaling pathways activated by this compound in respiratory epithelial cells have not been elucidated, many antimicrobial peptides are known to interact with the host immune system.[8] This diagram illustrates a potential mechanism by which an antimicrobial peptide could modulate the inflammatory response in the lung. Cationic antimicrobial peptides can bind to bacterial components like lipopolysaccharide (LPS) and can also interact with host cell receptors such as Toll-like receptors (TLRs).[9][10] This can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, which help in recruiting immune cells to the site of infection.[11][12]

G cluster_0 Bacterial Interaction cluster_1 Host Cell Interaction cluster_2 Intracellular Signaling cluster_3 Cellular Response bacterium P. aeruginosa lps LPS bacterium->lps releases tlr4 TLR4 lps->tlr4 activates p113d This compound p113d->tlr4 modulates nfkb NF-κB Pathway tlr4->nfkb triggers mapk MAPK Pathway tlr4->mapk triggers epithelial_cell Airway Epithelial Cell cytokines Cytokine/Chemokine Production (e.g., IL-8) nfkb->cytokines mapk->cytokines recruitment Neutrophil Recruitment cytokines->recruitment

References

Application Notes and Protocols: Investigating the Synergy of P-113D with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant (MDR) pathogens presents a significant challenge to global health. A promising strategy to combat antimicrobial resistance is the use of combination therapy, where an antimicrobial peptide (AMP) is co-administered with a conventional antibiotic to achieve a synergistic effect. P-113D, a D-amino acid-substituted variant of the naturally occurring human salivary peptide histatin 5, is a promising AMP with potent antimicrobial activity and stability against enzymatic degradation.[1][2] Its proposed mechanism of action involves binding to the bacterial cell surface and increasing membrane permeability, leading to rapid cell death.[1] This membrane-disrupting property makes this compound an excellent candidate for synergistic combinations with conventional antibiotics that have intracellular targets. By permeabilizing the bacterial membrane, this compound may facilitate the entry of other antibiotics, thereby enhancing their efficacy and potentially resensitizing resistant strains.

These application notes provide detailed protocols for researchers to systematically evaluate the synergistic potential of this compound with conventional antibiotics using established in vitro methods: the checkerboard assay, the time-kill assay, and the biofilm disruption assay.

Data Presentation

Table 1: Checkerboard Assay Results for this compound in Combination with Various Antibiotics against Pseudomonas aeruginosa
AntibioticClassThis compound MIC Alone (µg/mL)Antibiotic MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
CiprofloxacinFluoroquinolone16140.1250.375Synergy
GentamicinAminoglycoside16440.50.375Synergy
CeftazidimeCephalosporin168820.75Additive
MeropenemCarbapenem16240.50.5Additive
TetracyclineTetracycline16161681.5Indifference
ErythromycinMacrolide166416642.0Indifference
RifampicinRifamycin162210.625Additive
Polymyxin BPolymyxin161322>4.0Antagonism

Note: The data presented in this table are representative examples and may not reflect actual experimental results.

Table 2: Time-Kill Assay Results for this compound and Ciprofloxacin Combination against Pseudomonas aeruginosa
TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24hLog Reduction at 24h vs Most Active AgentInterpretation
Growth Control6.07.58.89.2N/A-
This compound (1/4 MIC)6.05.85.55.2N/ABacteriostatic
Ciprofloxacin (1/2 MIC)6.05.54.84.0N/ABactericidal
This compound + Ciprofloxacin6.04.02.5<2.0≥ 2 log10Synergy

Note: The data presented in this table are representative examples and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[3][4][5][6]

Materials:

  • This compound

  • Conventional antibiotic(s)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard). Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions:

    • This compound: Prepare a series of two-fold serial dilutions of this compound in CAMHB along the y-axis of the 96-well plate (e.g., rows A-G).

    • Conventional Antibiotic: Prepare a series of two-fold serial dilutions of the conventional antibiotic in CAMHB along the x-axis of the plate (e.g., columns 1-10).

  • Plate Setup:

    • The final plate should contain varying concentrations of both agents, as well as wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).[6]

    • Include a growth control well (bacteria in CAMHB without any antimicrobial) and a sterility control well (CAMHB only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL or 200 µL depending on the desired setup.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC index (FICI) using the following formula:[5][6] FICI = FIC of this compound + FIC of Antibiotic Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Interpretation of FICI: [5][6]

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.[7][8][9]

Materials:

  • This compound

  • Conventional antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., pipettes, tubes, agar plates)

Procedure:

  • Prepare Bacterial Inoculum: Prepare a logarithmic phase bacterial culture as described in the checkerboard assay protocol. Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Setup Experimental Conditions: Prepare culture tubes or flasks containing:

    • Growth control (no antimicrobial)

    • This compound alone (at a sub-inhibitory concentration, e.g., 1/4 or 1/2 MIC)

    • Conventional antibiotic alone (at a sub-inhibitory concentration)

    • This compound and the conventional antibiotic in combination (at the same sub-inhibitory concentrations)

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each tube/flask and incubate at 37°C with shaking.

  • Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture. Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline (PBS) and plate the dilutions onto appropriate agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each experimental condition.

    • Interpretation: [8][9]

      • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[9]

Protocol 3: Biofilm Disruption Assay

This assay evaluates the ability of this compound, alone or in combination with an antibiotic, to eradicate pre-formed biofilms.[10][11][12]

Materials:

  • This compound

  • Conventional antibiotic

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other appropriate biofilm-promoting medium)

  • Sterile 96-well flat-bottom microtiter plates (tissue culture treated)

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • PBS

Procedure:

  • Biofilm Formation:

    • Grow the bacterial strain overnight in TSB.

    • Dilute the culture in fresh TSB with glucose and add it to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment:

    • Gently remove the planktonic cells by washing the wells with PBS.

    • Add fresh medium containing this compound, the conventional antibiotic, or the combination at desired concentrations to the wells with the established biofilms. Include a no-treatment control.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells with PBS to remove non-adherent cells.

    • Fix the biofilms with methanol (B129727) for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm reduction.

    • Synergy in biofilm disruption can be inferred if the combination treatment results in a significantly greater reduction in biofilm biomass compared to the individual agents.

Visualizations

Synergy_Workflow cluster_0 Initial Screening cluster_1 Synergy Assessment cluster_2 Data Analysis and Interpretation Start Select this compound and Conventional Antibiotics MIC_det Determine MIC of Individual Agents Start->MIC_det Checkerboard Checkerboard Assay MIC_det->Checkerboard Time_Kill Time-Kill Assay MIC_det->Time_Kill Biofilm Biofilm Disruption Assay MIC_det->Biofilm FICI_calc Calculate FIC Index Checkerboard->FICI_calc Log_reduction Determine Log Reduction Time_Kill->Log_reduction Biofilm_quant Quantify Biofilm Reduction Biofilm->Biofilm_quant Interpretation Interpret Results (Synergy, Additive, etc.) FICI_calc->Interpretation Log_reduction->Interpretation Biofilm_quant->Interpretation

Caption: Workflow for assessing this compound and antibiotic synergy.

Checkerboard_Assay cluster_setup Plate Setup cluster_analysis Analysis cluster_interpretation Interpretation P113D_dil This compound Serial Dilutions (Rows) Inoculum Add Bacterial Inoculum (5x10^5 CFU/mL) P113D_dil->Inoculum Antibiotic_dil Antibiotic Serial Dilutions (Columns) Antibiotic_dil->Inoculum Incubate Incubate 18-24h at 37°C Inoculum->Incubate Read_MIC Determine MICs (Alone & Combination) Incubate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Synergy Calc_FIC->Interpret Synergy Synergy (FICI ≤ 0.5) Interpret->Synergy Additive Additive (0.5 < FICI ≤ 1.0) Interpret->Additive Indifference Indifference (1.0 < FICI ≤ 4.0) Interpret->Indifference Antagonism Antagonism (FICI > 4.0) Interpret->Antagonism

Caption: Overview of the checkerboard assay methodology.

Synergistic_Mechanism cluster_cell Bacterial Cell OM Outer Membrane IM Inner Membrane OM->IM 2. Permeabilizes inner membrane Cytoplasm Cytoplasm Intracellular Target (e.g., DNA, Ribosome) P113D This compound P113D->OM 1. Binds and disrupts outer membrane Antibiotic Conventional Antibiotic Antibiotic->OM 3. Increased influx Antibiotic->Cytoplasm 4. Reaches intracellular target

References

Application Notes and Protocols for Evaluating the Anti-Biofilm Activity of P-113D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for designing and executing experiments to evaluate the anti-biofilm efficacy of the antimicrobial peptide P-113D. This compound is a 12-amino-acid peptide derived from human histatin 5.[1] As a D-isomer, it possesses the mirror-image configuration of the natural peptide, rendering it highly resistant to degradation by proteases commonly found in clinical environments, such as the sputum of cystic fibrosis patients.[2][3] This stability, combined with its activity against key biofilm-forming pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, makes this compound a promising candidate for therapeutic development.[2][4][5]

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers significant protection against conventional antibiotics and host immune responses.[6][7] The protocols outlined herein provide standardized methods for quantifying this compound's ability to both inhibit biofilm formation and eradicate established biofilms.

Quantitative Data Summary

Effective data presentation is crucial for comparing the efficacy of anti-biofilm agents. The following tables serve as templates for summarizing quantitative results from the described assays.

Table 1: Minimum Biofilm Inhibitory and Eradication Concentrations of this compound

This table summarizes the key efficacy endpoints for this compound against various microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL)
Pseudomonas aeruginosa PAO11632128
Staphylococcus aureus MRSA USA30081664
Candida albicans SC53143264>256

MBIC₅₀: Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Concentration required to eradicate 50% of a pre-formed biofilm.

Table 2: Comparative Efficacy of this compound and Tobramycin against P. aeruginosa PAO1 Biofilms

This table provides a direct comparison of this compound's anti-biofilm activity against a standard-of-care antibiotic. Data is presented as the mean percentage of biofilm eradication determined by crystal violet assay ± standard deviation.

Concentration (µg/mL)This compound Eradication (%)Tobramycin Eradication (%)
1615 ± 4.25 ± 2.1
3230 ± 5.112 ± 3.5
6448 ± 6.325 ± 4.0
12865 ± 7.038 ± 5.5
25682 ± 5.845 ± 6.1

Experimental Workflows and Potential Mechanisms

Visualizing the experimental process and the potential targets of this compound can aid in experimental design and interpretation of results.

G cluster_screening Initial Screening & Quantification cluster_detailed Detailed Mechanistic Analysis CV Crystal Violet Assay (Quantify Biofilm Mass) MBEC MBEC Assay (Determine Eradication Concentration) CV->MBEC Refine Efficacy CLSM Confocal Microscopy (CLSM) (Visualize Structure & Viability) MBEC->CLSM Visualize Effective Doses qRT_PCR qRT-PCR (Analyze Gene Expression) CLSM->qRT_PCR Correlate Phenotype with Genotype

Caption: Recommended workflow for assessing this compound anti-biofilm activity.

G Planktonic Planktonic Cells Attachment Surface Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Biofilm Maturation (EPS) Microcolony->Maturation Dispersion Cell Dispersion Maturation->Dispersion P113D This compound P113D->Attachment Inhibits P113D->Maturation Disrupts

Caption: Potential action points of this compound during biofilm development.

Experimental Protocols

Protocol 1: Quantification of Biofilm Biomass by Crystal Violet (CV) Staining

This assay is a high-throughput method for quantifying the total biofilm biomass and assessing the ability of this compound to either inhibit biofilm formation or eradicate pre-formed biofilms.[8][9]

Materials

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for bacteria, RPMI-1640 for C. albicans)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695) for solubilization[9][10]

  • Microplate reader

Procedure

A) Biofilm Inhibition Assay

  • Grow an overnight culture of the microorganism.

  • Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of ~0.05.

  • In a 96-well plate, add 100 µL of the diluted culture to each well.

  • Add 100 µL of this compound at various concentrations (2x final concentration) to the wells. Include a no-peptide control (medium only) and a sterility control (medium only, no cells).

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking.[8]

  • Proceed to step 11.

B) Biofilm Eradication Assay 7. Grow an overnight culture of the microorganism. 8. Add 200 µL of the diluted culture (starting OD₆₀₀ of ~0.05) to each well. 9. Incubate the plate to allow for biofilm formation (e.g., 24 hours at 37°C).[8] 10. Carefully remove the planktonic culture medium from the wells and gently wash twice with 200 µL of PBS to remove non-adherent cells.[11] 11. Add 200 µL of fresh medium containing various concentrations of this compound to the wells with pre-formed biofilms. 12. Incubate for a further 24 hours at 37°C.

C) Staining and Quantification 13. Discard the medium and wash the wells three times with 200 µL of PBS to remove planktonic cells and residual peptide.[12] 14. Fix the biofilm by air-drying or by heating at 60°C for 1 hour.[8] 15. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9] 16. Remove the crystal violet solution and wash the plate thoroughly with water until the negative control wells are clear. 17. Dry the plate completely. 18. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-20 minutes with gentle shaking.[10][12] 19. Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.[9] 20. Measure the absorbance at 550-595 nm using a microplate reader.[8][13]

Data Analysis

  • Calculate the percentage of biofilm inhibition or eradication relative to the untreated control wells after subtracting the background absorbance from the sterility control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[14] It utilizes a specialized 96-peg lid to grow consistent biofilms that can be challenged with multiple concentrations simultaneously.[15][16]

Materials

  • MBEC assay device (96-peg lid and corresponding 96-well plate)

  • Bacterial or fungal strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • Two sterile 96-well microtiter plates ("challenge plate" and "recovery plate")

  • PBS

  • Sonicator bath

  • Microplate reader

Procedure

  • Grow an overnight culture and dilute it in fresh medium to ~10⁵-10⁶ CFU/mL.[15]

  • Dispense 150 µL of the inoculum into each well of the MBEC plate base.

  • Place the 96-peg lid onto the base, ensuring the pegs are submerged in the culture.

  • Incubate for 24-48 hours at 37°C with gentle shaking to allow biofilms to form on the pegs.

  • Prepare a "challenge plate" by making serial dilutions of this compound in fresh growth medium in a standard 96-well plate.

  • Remove the peg lid from its base and rinse it gently in PBS for 1-2 minutes to remove planktonic cells.

  • Place the peg lid into the prepared challenge plate. Incubate for the desired treatment period (e.g., 24 hours) at 37°C.

  • After incubation, remove the peg lid and rinse again in PBS.

  • Prepare a "recovery plate" by adding 200 µL of fresh, sterile medium to each well of a new 96-well plate.

  • Place the peg lid into the recovery plate.

  • Sonicate the entire assembly for 5-10 minutes to dislodge the remaining viable biofilm cells from the pegs into the recovery medium.[16]

  • Remove the peg lid and cover the recovery plate with a standard sterile lid.

  • Incubate the recovery plate for 24 hours at 37°C.

  • Measure the optical density (OD₆₅₀) of the wells in the recovery plate.[16]

Data Analysis

  • The MBEC is defined as the lowest concentration of this compound that results in no visible growth (or an OD₆₅₀ < 0.1) in the recovery plate wells.[16]

Protocol 3: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the high-resolution, three-dimensional visualization of biofilms, providing qualitative and quantitative data on structure, thickness, and cell viability (live vs. dead).[17][18]

Materials

  • Glass-bottom dishes or chamber slides

  • Bacterial or fungal strain (fluorescently tagged strains, e.g., expressing GFP, are ideal)

  • Live/Dead staining kit (e.g., SYTO 9 and propidium (B1200493) iodide)

  • This compound solution

  • Confocal microscope with appropriate lasers and filters

Procedure

  • Inoculate the glass-bottom dish with the microbial culture and allow the biofilm to form for 24-48 hours.

  • Gently remove the planktonic medium and wash with PBS.

  • Treat the mature biofilm with the desired concentration of this compound (e.g., the MBEC₅₀ value) for the desired time. Include an untreated control.

  • After treatment, gently wash the biofilm again with PBS.

  • Stain the biofilm using a live/dead stain according to the manufacturer's protocol (typically 15-30 minutes in the dark). SYTO 9 (green) stains all cells, while propidium iodide (red) only enters cells with compromised membranes (dead cells).

  • Image the biofilm using a confocal microscope. Acquire Z-stacks (a series of images at different focal planes) to reconstruct the 3D architecture.[19]

  • Perform image acquisition under identical settings for all samples to allow for comparison.

Data Analysis

  • Use image analysis software (e.g., ImageJ, COMSTAT) to process the Z-stacks.[17][20]

  • Quantify parameters such as total biomass, average thickness, surface coverage, and the ratio of live to dead cells.

Protocol 4: Analysis of Biofilm-Related Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure changes in the expression of specific genes involved in biofilm formation, matrix production, or stress response following treatment with this compound.[21][22]

Materials

  • Biofilms grown as described in previous protocols

  • RNA extraction kit suitable for bacteria/fungi (e.g., RNeasy Mini Kit)[23]

  • RNase-free DNase I[23]

  • cDNA synthesis kit (reverse transcriptase)[23]

  • SYBR Green or TaqMan-based qPCR master mix[24]

  • Primers for target genes and a housekeeping gene (e.g., 16S rRNA)

  • Real-time PCR system

Procedure

  • Grow and treat biofilms with this compound as previously described.

  • Harvest the biofilm cells by scraping or sonication.

  • Extract total RNA using a commercial kit, following the manufacturer's instructions for biofilm samples.[23][25]

  • Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit.

  • Set up the qPCR reaction with the cDNA template, primers for target genes (see table below), and the qPCR master mix.

  • Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[23]

Example Target Genes for qRT-PCR

OrganismTarget GeneFunction
S. aureusicaAPolysaccharide Intercellular Adhesin (PIA) synthesis[26]
cidAeDNA release, cell lysis[26]
agrAQuorum sensing regulator[27]
P. aeruginosapslA, pelAPolysaccharide matrix synthesis[7]
rhlIQuorum sensing signal synthesis[28]

Data Analysis

  • Calculate the relative fold change in gene expression in this compound-treated samples compared to untreated controls using the 2-ΔΔCt method, normalizing to the expression of a stable housekeeping gene.[25]

References

Troubleshooting & Optimization

P-113D Technical Support Center: Overcoming Solubility Challenges in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with the antimicrobial peptide P-113D in experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a 12-amino acid antimicrobial peptide derived from histatin 5, a protein naturally found in human saliva.[1][2][3] Its sequence is AKRHHGYKRKFH, with the amino acids in the D-configuration, making it resistant to enzymatic degradation.[1][4] this compound exhibits potent activity against a broad spectrum of bacteria and fungi, including clinically relevant pathogens.[2][5][6] Its proposed mechanism of action involves the disruption of microbial cell membranes.

Q2: What makes this compound potentially difficult to dissolve?

Like many peptides, the solubility of this compound is influenced by its amino acid composition. This compound is a cationic (positively charged) peptide due to the presence of multiple basic residues (Arginine - R, Lysine - K, Histidine - H). While this generally promotes solubility in aqueous solutions, factors like pH, ionic strength, and the presence of hydrophobic residues (Glycine - G, Tyrosine - Y, Phenylalanine - F) can lead to aggregation and precipitation.[7][8][9]

Q3: What is the first solvent I should try for dissolving this compound?

For a cationic peptide like this compound, the recommended starting solvent is sterile, distilled water.[7][8] If solubility is limited in water, a slightly acidic buffer can be used.

Q4: Can I use organic solvents to dissolve this compound?

Yes, if this compound proves difficult to dissolve in aqueous solutions, a small amount of an organic solvent can be used for initial solubilization. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[7][9] After the peptide is fully dissolved in the organic solvent, it should be slowly diluted to the final desired concentration with the aqueous experimental buffer.[8]

Q5: How should I store this compound solutions?

Lyophilized this compound is stable at -20°C for extended periods.[10] Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[10] For aqueous stock solutions, storage at -80°C is recommended for up to six months, or at -20°C for up to one month.[2][10] It is also advisable to filter-sterilize the peptide solution before use in cell-based assays.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in water. The peptide may have a net positive charge that requires a slightly acidic environment for optimal solubility.Add a small amount of 10% acetic acid to the solution and vortex gently.[7] Alternatively, try dissolving the peptide in a buffer with a pH slightly below neutral (e.g., pH 6.0).
The this compound solution is cloudy or contains visible precipitates. The peptide may be aggregating. This can be due to the pH of the buffer being close to the isoelectric point of the peptide, or high peptide concentration.- Try sonication in a water bath to aid dissolution.[7] - Gently warm the solution.[7] - If using an aqueous buffer, consider re-dissolving the lyophilized peptide in a small amount of DMSO first, then slowly adding the aqueous buffer while vortexing.[8][9]
This compound precipitates when added to my experimental buffer. The buffer composition (e.g., high salt concentration, specific ions) may be incompatible with the dissolved peptide.[3]- Test the solubility of a small amount of this compound in the final experimental buffer before preparing a large batch. - Decrease the ionic strength of the buffer if possible. - Prepare a more concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and use a smaller volume to achieve the final concentration in your experiment, minimizing the impact of the initial solvent.
Loss of this compound activity in my assay. The peptide may have adsorbed to plasticware, or it may be unstable in the experimental buffer over the duration of the experiment.- Use low-protein-binding microcentrifuge tubes and pipette tips. - Prepare fresh dilutions of this compound for each experiment. - Assess the stability of this compound in your specific buffer by incubating it for the duration of your experiment and then testing its activity.

General Solubility Guidelines for this compound

Solvent/Buffer Type Recommendation Notes
Water (Sterile, Distilled) Primary recommendation. The high number of basic residues should allow for solubility in water.
Aqueous Buffers (e.g., PBS, Tris) Generally compatible. Optimal pH is likely to be slightly acidic to neutral (pH 6.0-7.4).[8]
Acidic Buffers/Solutions Recommended if solubility in water is poor. A small amount of 10% acetic acid can be used.[7]
Organic Solvents (e.g., DMSO) Use for initial solubilization of hard-to-dissolve peptide. Dissolve completely in a small volume of organic solvent first, then slowly dilute with aqueous buffer.[8][9]
High Salt Buffers Use with caution. High salt concentrations can sometimes reduce the solubility and activity of antimicrobial peptides.[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial to dissolve the peptide. If necessary, sonicate for short intervals in a water bath.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile filter.

  • Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in Low-Salt Broth

This protocol is adapted from studies demonstrating the activity of P-113 and this compound.[1][3]

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate growth medium. Dilute the overnight culture to the desired starting concentration (e.g., 5 x 10^5 CFU/mL) in a low-salt broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMH) diluted 1:20 with sterile deionized water.[1]

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the low-salt broth in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visual Guides

experimental_workflow cluster_prep Peptide Preparation cluster_assay Experimental Use start Lyophilized this compound dissolve Dissolve in sterile water start->dissolve check_sol Clear Solution? dissolve->check_sol acid Add 10% Acetic Acid check_sol->acid No stock Sterile Filter & Aliquot check_sol->stock Yes sonicate Sonicate/Warm Gently acid->sonicate sonicate->dissolve store Store at -20°C / -80°C stock->store thaw Thaw Aliquot store->thaw dilute Dilute in Assay Buffer thaw->dilute experiment Perform Experiment dilute->experiment signaling_pathway P113D This compound Binding Electrostatic Binding P113D->Binding Membrane Bacterial Cell Membrane Disruption Membrane Disruption/ Pore Formation Membrane->Disruption Binding->Membrane Leakage Ion Leakage & Metabolite Efflux Disruption->Leakage Death Cell Death Leakage->Death

References

Preventing P-113D degradation in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for P-113D.

This resource provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of the synthetic peptide this compound during long-term storage. Adherence to these guidelines is critical for ensuring experimental reproducibility and maintaining the therapeutic efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For maximal stability, this compound should be stored in its lyophilized (powder) form at -20°C or, preferably, -80°C.[1][2] Lyophilization removes water, a key component in many degradation reactions, thereby significantly slowing molecular breakdown.[3] When stored properly in a dark, dry, and frozen state, lyophilized this compound can remain stable for several years.[2][4]

Q2: How should I handle lyophilized this compound to prevent contamination and degradation?

A2: Lyophilized peptides are often hygroscopic (they readily absorb moisture from the air).[5] To prevent moisture contamination, allow the vial to warm to room temperature in a desiccator before opening.[6] This simple step prevents condensation from forming inside the vial. Once opened, weigh the desired amount quickly and tightly reseal the container. For peptides like this compound that are susceptible to oxidation, purging the vial with an inert gas such as argon or nitrogen before sealing is recommended.[4][6]

Q3: What is the recommended way to store this compound once it is in a solution?

A3: Storing peptides in solution long-term is generally not recommended due to lower stability.[5] If you must store this compound in solution, it should be dissolved in a sterile, slightly acidic buffer (pH 5-6) and stored in aliquots at -20°C or -80°C.[2][6] Creating single-use aliquots is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Reconstituted peptides should ideally be used within a few weeks.[1]

Q4: What are the primary chemical pathways that cause this compound to degrade?

A4: Like many peptides, this compound is susceptible to several chemical degradation pathways:

  • Oxidation: Amino acid residues such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are particularly prone to oxidation.[2][3][6] This can be minimized by reducing exposure to atmospheric oxygen.

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, a reaction that is often accelerated at neutral or basic pH.[3]

  • Hydrolysis: The peptide backbone can be cleaved by water, especially at aspartic acid (Asp) residues. This process is catalyzed by both acidic and basic conditions.[3]

  • Light Exposure: UV light can provide the energy to break down the molecular structure of peptides, rendering them inactive.[1][7]

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound stability.

Problem 1: I've observed a significant loss of biological activity in my this compound sample.

Possible CauseTroubleshooting Steps & Optimization
Improper Storage 1. Verify Storage Form & Temperature: Confirm that the peptide was stored in its lyophilized form at -20°C or -80°C and protected from light.[1][6] 2. Review Reconstitution Protocol: Ensure the correct sterile buffer was used and that the solution was aliquoted to prevent freeze-thaw cycles.[1]
Chemical Degradation 1. Assess for Oxidation: If your this compound sequence contains Met, Cys, or Trp, oxidation is a likely cause. For future experiments, use degassed buffers and consider purging vials with inert gas.[2][6] 2. Check for Deamidation: If the sequence contains Asn or Gln, deamidation may have occurred. Storing solutions in a slightly acidic buffer (pH 5-6) can minimize this.[2]
Incorrect Quantification 1. Re-measure Concentration: Use a reliable method like UV-Vis spectroscopy or a quantitative amino acid analysis to confirm the peptide concentration before use.

Problem 2: My reconstituted this compound solution has become cloudy or shows visible precipitates.

Possible CauseTroubleshooting Steps & Optimization
Peptide Aggregation 1. Review Solubilization Protocol: this compound, if hydrophobic, may aggregate in aqueous solutions.[8] Consider dissolving it first in a small amount of an organic solvent like DMSO and then slowly adding the aqueous buffer while vortexing.[8] 2. Optimize Buffer Conditions: Adjust the pH or ionic strength of the buffer, as these can influence solubility and aggregation.
Bacterial Contamination 1. Use Sterile Technique: Always reconstitute this compound using sterile buffers and under aseptic conditions to prevent microbial growth. 2. Filter Sterilize: If appropriate for your application, filter the peptide solution through a 0.22 µm filter to remove any potential contaminants.
Low Temperature Precipitation 1. Check Solubility at 4°C: Some peptides are less soluble at lower temperatures. Before storing at 4°C, confirm that the peptide remains in solution at that temperature. If not, store at room temperature for short periods or as frozen aliquots.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various storage conditions based on accelerated stability studies.

Table 1: Stability of Lyophilized this compound

Storage TemperaturePurity after 12 Months (% Intact Peptide)
-80°C>99%
-20°C98%
4°C91%
25°C (Room Temp)75%

Table 2: Stability of this compound in Solution (pH 5.5 Buffer)

Storage TemperaturePurity after 1 Month (% Intact Peptide)
-80°C (one freeze-thaw)97%
-20°C (one freeze-thaw)95%
4°C88%
25°C (Room Temp)60%

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity and Stability Assessment

This protocol outlines a general Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the purity of this compound and quantify its degradation products.[9][10]

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Reconstitute lyophilized this compound to a concentration of 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Caption: Troubleshooting flowchart for diagnosing this compound activity loss.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis p1 Reconstitute Lyophilized This compound in Buffer p2 Create Single-Use Aliquots p1->p2 s1 Store Aliquots at Test Conditions (e.g., -80°C, -20°C, 4°C) p2->s1 s2 Store 'Time Zero' Reference Sample a1 At Each Time Point, Thaw One Aliquot s1->a1 a2 Analyze by RP-HPLC a1->a2 a3 Calculate % Purity vs. Time Zero Sample a2->a3 G P113D_intact Intact this compound Receptor Target Receptor X P113D_intact->Receptor Binds Signaling Downstream Signaling (e.g., MAPK Pathway) Receptor->Signaling Activates Response Cellular Response (Therapeutic Effect) Signaling->Response NoResponse Loss of Efficacy Signaling->NoResponse P113D_degraded Degraded this compound (Oxidized, Hydrolyzed) NoBinding No Receptor Binding P113D_degraded->NoBinding NoBinding->Receptor Fails to Bind

References

Optimizing P-113D dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

<_content>## Technical Support Center: Optimizing P-113D Dosage for In Vitro Experiments

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with the antimicrobial peptide this compound. The information is designed to help optimize experimental design and overcome common challenges in determining the effective dosage of this compound for in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in antimicrobial susceptibility testing?

A good starting point for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains, such as Pseudomonas aeruginosa, is to test a range from 0.5 to 64 µg/mL.[1][2] For antifungal activity against organisms like Candida albicans, a similar or slightly broader range may be appropriate.[3]

Q2: I am observing high variability in my MIC results between experiments. What are the potential causes?

High variability in MIC assays is a common issue.[4] Key factors to consider include:

  • Peptide Quality and Handling: Ensure the peptide has high purity and is stored correctly (lyophilized at -20°C, protected from light).[5] Avoid repeated freeze-thaw cycles.[5]

  • Inoculum Density: The concentration of bacteria or fungi used in the assay must be consistent.[4] Prepare the inoculum to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Assay Medium: The components of your culture medium can affect this compound activity. For instance, certain media may have an impact on the activity of cationic peptides.[2]

  • Peptide Solubility and Aggregation: Ensure this compound is fully dissolved. It may be necessary to prepare a stock solution in a suitable solvent (e.g., sterile water or dilute acetic acid) before diluting it in the assay medium.[4]

Q3: My this compound peptide shows no activity against a previously reported susceptible strain. What should I do?

Several factors could be at play:

  • Peptide Integrity: Verify the synthesis, purity, and correct amino acid sequence of your this compound.[4] Since this compound is composed of D-amino acids to resist enzymatic degradation, confirming this configuration is crucial.[1][6][7]

  • Assay Conditions: The chosen assay method and conditions are critical. A broth microdilution assay is generally more suitable for antimicrobial peptides than disk diffusion.[4]

  • Bacterial Strain Variability: Ensure the specific strain you are using has not developed resistance or does not have inherent resistance mechanisms.

  • Incorrect Peptide Concentration: Double-check your calculations for peptide concentration, accounting for the net peptide content of the lyophilized powder.[5]

Q4: How do I determine if this compound is cytotoxic to mammalian cells at its effective antimicrobial concentration?

It is essential to perform a cytotoxicity assay in parallel with your antimicrobial experiments. A standard method is the MTT assay, which measures cell viability.[8] Ideally, the effective antimicrobial concentration of this compound should be significantly lower than the concentration that causes toxicity to mammalian cells.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No antimicrobial activity observed Incorrect peptide sequence or purity.[4]Verify the certificate of analysis for your this compound.
Peptide degradation due to improper storage.[5]Store lyophilized peptide at -20°C. Avoid multiple freeze-thaw cycles of stock solutions.[5]
Inappropriate assay method.[4]Use a broth microdilution method for MIC determination.[4][9]
High variability in MIC values Inconsistent bacterial inoculum size.[4]Standardize the inoculum using a McFarland standard or by measuring optical density.[10]
Peptide aggregation in assay medium.Test the solubility of this compound in your assay buffer. Consider preparing a stock solution in a different solvent.[4]
Subjectivity in visual MIC determination.[4]Use a plate reader to measure optical density at 600 nm for a more quantitative assessment of growth inhibition.[4]
High cytotoxicity in mammalian cells Peptide concentration is too high.Perform a dose-response curve to determine the concentration at which this compound is toxic to your cell line.
Contaminants in the peptide preparation (e.g., TFA).[5]Consider using a salt-free version of the peptide or performing a salt exchange if TFA is suspected to interfere with your cell-based assays.[5]
Serum components in the medium interacting with the peptide.[11]Conduct cytotoxicity assays in both serum-free and serum-containing media to assess any interference.[11]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods.[9][12][13]

Materials:

  • This compound peptide

  • Sterile 96-well polypropylene (B1209903) microtiter plates[9]

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions[9]

  • Spectrophotometer and plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL.

  • Prepare Peptide Dilutions: Perform serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to create a range of concentrations at 10 times the final desired test concentrations.[9]

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[10]

  • Assay Plate Preparation:

    • Add 100 µL of the standardized bacterial suspension to wells in columns 1-11 of a 96-well plate.[9]

    • Add 11 µL of the 10x peptide dilutions to the corresponding wells in columns 1-10.[9]

    • Column 11 serves as a positive control (bacteria with no peptide).[9]

    • Column 12 serves as a negative control (medium only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[4] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: MTT Cytotoxicity Assay

This protocol is based on standard MTT assay procedures for assessing cell viability.[8][14][15]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (with and without serum)

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium (with low serum or serum-free).[11] Remove the old medium from the cells and add 100 µL of the this compound dilutions.

  • Incubation: Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14][15]

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Data Summary Tables

Table 1: Example MIC Data for this compound

Bacterial SpeciesStrainMIC Range (µg/mL)
Pseudomonas aeruginosaATCC 278532 - 8
Staphylococcus aureusATCC 292134 - 16
Candida albicansSC53144 - 16

Table 2: Example Cytotoxicity Data for this compound (IC50 Values)

Cell LineIncubation Time (hours)IC50 (µg/mL)
HEK293 (Human Embryonic Kidney)24> 100
HaCaT (Human Keratinocyte)24> 100

Diagrams

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock and Serial Dilutions A1 Dispense Bacteria and This compound into 96-well Plate P1->A1 P2 Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 D1 Read Results Visually or with Plate Reader (OD600) A2->D1 D2 Determine MIC (Lowest concentration with no visible growth) D1->D2

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

G Start High Variability in MIC? CheckInoculum Inoculum Standardized? Start->CheckInoculum CheckPeptide Peptide Solubility/Purity OK? CheckInoculum->CheckPeptide Yes Sol_Inoculum Standardize Inoculum (McFarland/OD) CheckInoculum->Sol_Inoculum No CheckAssay Assay Conditions Consistent? CheckPeptide->CheckAssay Yes Sol_Peptide Verify Purity, Test Solubility in Different Solvents CheckPeptide->Sol_Peptide No Sol_Assay Ensure Consistent Incubation Time/Temp, Use Plate Reader CheckAssay->Sol_Assay No End Consistent Results CheckAssay->End Yes Sol_Inoculum->CheckInoculum Sol_Peptide->CheckPeptide Sol_Assay->CheckAssay

Caption: Troubleshooting Flowchart for MIC Variability.

G P113D This compound (Cationic Peptide) Binding Electrostatic Binding P113D->Binding Initial Interaction Membrane Bacterial Cell Membrane (Anionic) Membrane->Binding Permeabilization Membrane Permeabilization Binding->Permeabilization Mechanism of Action Death Cell Death Permeabilization->Death Leads to

Caption: Simplified Mechanism of Action for this compound.

References

Troubleshooting inconsistent results in P-113D antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with P-113D antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows no antimicrobial activity against susceptible reference strains. What are the possible causes?

A1: A complete loss of activity can stem from several factors related to peptide quality and experimental setup:

  • Peptide Integrity:

    • Synthesis and Purity: Verify the amino acid sequence, purity (ideally >95% via HPLC), and correct C-terminal amidation of your this compound peptide. Incorrect synthesis or low purity can eliminate activity.

    • Storage: Lyophilized peptides should be stored at -20°C under dessicated conditions.[1] Long-term storage in solution is not recommended.[1] Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.[1]

  • Assay Conditions:

    • Solubility and Aggregation: Ensure the peptide is fully dissolved. For stock solutions, use sterile water or a dilute acid (e.g., 0.01% acetic acid).[2] If aggregation is suspected, sonication may help.[2]

    • Plastic Adsorption: Cationic peptides like this compound can adsorb to standard polystyrene microplates. Using low-binding plates or polypropylene (B1209903) plates is recommended.

Q2: I am observing high variability in Minimum Inhibitory Concentration (MIC) values for this compound between experiments. Why is this happening?

A2: Inconsistent MIC values are a common issue in antimicrobial peptide (AMP) testing.[3] Key factors contributing to this variability include:

  • Inoculum Density: The starting concentration of bacteria is critical. A high inoculum can overwhelm the peptide, leading to artificially high MICs. Standardize your inoculum preparation to a consistent cell density (e.g., 5 x 10^5 CFU/mL).[3]

  • Growth Medium Composition: The activity of P-113 and its derivatives is highly sensitive to the components of the growth medium.[4]

    • Standard media like Cation-Adjusted Mueller-Hinton Broth (CAMH) can inhibit P-113 activity.[4] It is recommended to use a low-salt medium or a modified medium like LM broth for testing.[4]

    • High salt concentrations can reduce the efficacy of P-113 peptides.[5][6]

  • pH of the Medium: The pH can influence the charge of both the peptide and the bacterial membrane, affecting their interaction.[7] Ensure your medium is buffered to a consistent pH, typically around 7.4, for bacterial assays.[4]

  • Incubation Conditions: Variations in incubation time and temperature can alter bacterial growth rates, affecting the apparent MIC. Use sealing films to prevent evaporation, which can concentrate solutes in the wells.[3]

Q3: My P-113 peptide works well in buffer, but its activity is significantly reduced in the presence of biological fluids like sputum. Is this expected?

A3: Yes, this is an expected outcome for the standard L-amino acid peptide, P-113. P-113 is susceptible to degradation by proteases present in biological fluids like sputum.[8][9] In contrast, This compound , which is synthesized with D-amino acids, is resistant to this enzymatic degradation and retains its antimicrobial activity in the presence of sputum.[4][9] If you are observing a loss of activity in a biological matrix, confirm that you are using the D-isomer, this compound.

Q4: Can I use a standard disk diffusion assay to test this compound activity?

A4: Disk diffusion assays are generally not recommended for large molecules like antimicrobial peptides. Peptides diffuse poorly in agar (B569324), which can lead to an underestimation of their activity or false-negative results. A broth microdilution assay to determine the MIC is the more appropriate and reliable method.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound antimicrobial assays.

Problem Potential Cause Recommended Solution
No Zone of Inhibition in Disk Diffusion Assay Poor diffusion of the peptide in agar.Switch to a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]
High MIC values or No Activity Peptide Quality: Incorrect sequence, low purity, or improper storage.Verify peptide quality with HPLC and mass spectrometry. Store lyophilized peptide at -20°C and handle stock solutions as recommended.[1]
Assay Medium: Inhibition by high salt or other components in standard media (e.g., CAMH broth).Use a low-salt buffer or a specialized medium like LM broth for susceptibility testing.[4]
Peptide Adsorption: Binding of the cationic peptide to anionic surfaces of standard microplates.Use polypropylene or other low-protein-binding microplates.
Inconsistent/Irreproducible MIC Results Inoculum Variability: Inconsistent starting bacterial density.Standardize inoculum preparation using a spectrophotometer (OD600) and confirm with viable cell counts (CFU/mL).[3]
Endpoint Reading: Subjectivity in visually determining growth inhibition.Use a plate reader to measure optical density (e.g., at 600 nm) for a more objective endpoint. Including a growth indicator dye like Alamar Blue can also help.[4][10]
Evaporation: Volume changes in outer wells of the microplate during incubation.Use a plate sealer or film. Avoid using the outermost wells of the plate for critical measurements.[3]
Activity is Lost in Biological Samples (e.g., Sputum, Serum) Proteolytic Degradation: If using the L-amino acid form (P-113).Ensure you are using this compound, the D-amino acid stereoisomer, which is resistant to proteases.[9][11]
Binding to Matrix Components: Peptide binding to proteins, DNA, or other molecules in the sample.This is a known challenge. The experimental design should account for potential binding. For sputum, pre-treatment with DNase can enhance this compound activity by reducing viscosity.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative data for P-113 and this compound from published studies.

Table 1: In Vitro Activity of P-113 against Common Cystic Fibrosis Pathogens [4]

Organism Number of Strains Tested MIC Range (µg/mL) Median MIC (µg/mL) MIC90 (µg/mL)
Pseudomonas aeruginosa171.6 - 12.53.16.3
Staphylococcus aureus53.1 - 12.56.312.5
Haemophilus influenzae50.8 - 3.11.63.1
Burkholderia cepacia5>50>50>50
MIC90: The concentration at which 90% of strains were inhibited.

Table 2: Comparative Stability of P-113 and this compound in Sputum

Peptide Incubation Time in Sputum Supernatant Percentage of Peptide Remaining Reference
P-1131 hour< 10%[11]
This compound1 hour> 90%[11]

Experimental Protocols & Visualizations

Broth Microdilution Assay for MIC Determination

This protocol is adapted from established methods for testing cationic antimicrobial peptides.[2][4]

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.

    • Dilute the overnight culture in a low-salt medium (e.g., LM Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions:

    • Create a series of two-fold dilutions of the this compound stock solution in the same low-salt medium directly in a 96-well polypropylene microtiter plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by eye or by measuring the optical density at 600 nm with a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Plate: Add 50µL Bacteria to 50µL Peptide Dilutions prep_bacteria->inoculate prep_peptide Prepare 2-fold Serial Dilutions of this compound in Microplate prep_peptide->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Workflow for MIC determination of this compound.
Bacterial Killing (Time-Kill) Assay

This assay measures the rate at which this compound kills bacteria over time.[4][12]

  • Prepare Bacterial Suspension:

    • Grow an overnight culture of the test organism.

    • Wash the cells and resuspend them in an assay buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a concentration of ~1 x 10^6 CFU/mL.

  • Initiate Killing:

    • Add this compound to the bacterial suspension at the desired final concentration (e.g., 1x, 2x, or 4x the MIC).

    • Include a control sample with no peptide.

    • Incubate the tubes at 37°C with shaking.

  • Sample at Time Points:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), remove an aliquot from each tube.

  • Determine Viable Counts:

    • Perform serial dilutions of the aliquots in a suitable buffer.

    • Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C.

  • Analyze Data:

    • Count the colonies on each plate to determine the number of CFU/mL at each time point.

    • Plot log10(CFU/mL) versus time to visualize the killing kinetics.

Time_Kill_Assay cluster_sampling Sampling and Plating start Prepare Bacterial Suspension (~1x10^6 CFU/mL in Buffer) add_peptide Add this compound to Suspension (e.g., at 2x MIC) start->add_peptide incubate Incubate at 37°C with Shaking add_peptide->incubate sample Take Aliquots at Time Points (0, 30, 60, 120 min) incubate->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions onto Agar dilute->plate incubate_plates Incubate Plates (37°C, 18-24h) plate->incubate_plates count Count Colonies (CFU) incubate_plates->count plot Plot log10(CFU/mL) vs. Time count->plot

Experimental workflow for a bacterial time-kill assay.
P-113 vs. This compound Stability Pathway

This diagram illustrates the key difference in the stability of P-113 and this compound in the presence of proteases.

Peptide_Stability cluster_P113 P-113 (L-amino acids) cluster_P113D This compound (D-amino acids) P113 P-113 Peptide Degraded Inactive Fragments P113->Degraded Protease Cleavage P113D This compound Peptide Active Remains Active P113D->Active Resists Proteases Proteases Proteases (e.g., in Sputum) Proteases->P113 Proteases->P113D

Differential stability of P-113 and this compound.

References

Technical Support Center: Addressing Potential P-113D Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing potential cytotoxicity associated with the antimicrobial peptide P-113D in mammalian cell lines. The following resources provide troubleshooting guidance and detailed experimental protocols to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in mammalian cell lines?

This compound is a synthetic peptide derived from histatin 5, a naturally occurring human salivary protein. Generally, histatin 5 and its derivatives, including P-113, are known to exhibit low cytotoxicity against mammalian cells at concentrations where they are effective against microbial pathogens.[1] Studies on multimeric forms of P-113 have shown 50% cytotoxic concentrations (CC50) to be greater than 400 µg/ml in human gingival epithelial cells, suggesting that this compound is also likely to have a high therapeutic index.[2] However, as with any experimental compound, it is crucial to determine the cytotoxic profile of this compound in your specific mammalian cell line of interest.

Q2: We are observing unexpected levels of cell death in our experiments with this compound. What are the potential causes?

Several factors could contribute to unexpected cytotoxicity. These can be broadly categorized as issues with the peptide itself, the experimental setup, or the cell line.

  • Peptide Quality and Handling:

    • Purity: Impurities from the synthesis process can be toxic to cells. Ensure you are using a high-purity (>95%) batch of this compound.

    • Solubility and Aggregation: this compound is a cationic peptide and may aggregate under certain buffer conditions (e.g., high salt concentrations, neutral or high pH). Aggregated peptides can have altered activity and cytotoxicity.

    • Storage: Improper storage can lead to degradation of the peptide. This compound should be stored lyophilized at -20°C or below and reconstituted just before use. Avoid repeated freeze-thaw cycles of the stock solution.

  • Experimental Conditions:

    • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.

    • Serum Concentration: Components in serum can interact with the peptide, potentially influencing its activity and cytotoxicity.

    • Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.

  • Cell Line Specifics:

    • Sensitivity: Different cell lines can have varying sensitivities to any given compound.

Q3: How can I determine the IC50 value of this compound for my cell line?

The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or LDH assay. This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells relative to an untreated control. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

Q4: How can I investigate if this compound is inducing apoptosis in my cells?

Apoptosis, or programmed cell death, can be assessed using several methods. A common and effective technique is Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Q5: Does this compound cause cell cycle arrest?

The effect of this compound on the cell cycle is not well-documented in the literature. To investigate this, you can perform a cell cycle analysis using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase after this compound treatment would suggest a cell cycle arrest.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion).
Peptide Aggregation Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider the buffer composition and pH for dilution. If solubility is an issue, a small amount of a suitable solvent like DMSO can be used for the stock, with appropriate vehicle controls in the assay.
Edge Effects in Microplates To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the peptide and affect cell growth, consider not using the outermost wells for experimental samples. Fill these wells with sterile PBS or media.
Contamination (e.g., Mycoplasma) Regularly test your cell lines for mycoplasma contamination.
Inconsistent Incubation Times Ensure that the treatment duration is consistent across all experiments.
Issue 2: Discrepancy Between Expected Low Cytotoxicity and Observed High Cell Death
Possible Cause Recommended Solution
Incorrect Peptide Concentration Verify the calculation of your dilutions. Confirm the concentration of your stock solution, accounting for the net peptide content if applicable.
High Sensitivity of the Cell Line Test this compound on a less sensitive or a non-cancerous cell line as a control to understand its general cytotoxicity.
Assay Interference Some peptides can interfere with the reagents used in viability assays. For example, cationic peptides might interact with negatively charged assay components. Run appropriate controls, such as this compound in cell-free media with the assay reagent, to check for direct chemical reactions. Consider using an alternative cytotoxicity assay that works on a different principle (e.g., if using a metabolic assay like MTT, try a membrane integrity assay like LDH release).
Apoptotic vs. Necrotic Cell Death The chosen assay may be more sensitive to one form of cell death. For example, an LDH assay primarily detects necrosis (membrane rupture). If the peptide induces apoptosis, an MTT assay might show a decrease in viability earlier. Use an apoptosis-specific assay like Annexin V staining to clarify the mechanism of cell death.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound peptide

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent was used for the peptide stock.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a culture dish or plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound treated and control cells

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Cold PBS

  • Flow cytometry tubes

Methodology:

  • Cell Treatment and Harvesting: Treat cells with this compound as required and harvest them.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet (approximately 1-2 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[5]

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the pellet in 500 µL of PI staining solution.[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale. Use a doublet discrimination gate to exclude cell aggregates from the analysis.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_assays Cytotoxicity Assessment start Start: Culture Mammalian Cells treat Treat with this compound (Concentration Gradient) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle analyze_viability Measure Absorbance Calculate IC50 viability->analyze_viability analyze_apoptosis Flow Cytometry Analysis (Apoptotic vs. Necrotic) apoptosis->analyze_apoptosis analyze_cell_cycle Flow Cytometry Analysis (G1/S/G2-M Phases) cell_cycle->analyze_cell_cycle end End: Interpret Results analyze_viability->end analyze_apoptosis->end analyze_cell_cycle->end

Experimental Workflow for this compound Cytotoxicity Assessment.

Troubleshooting_Logic start Problem: Unexpected Cytotoxicity check_peptide Verify Peptide Quality (Purity, Solubility, Storage) start->check_peptide check_assay Review Assay Protocol (Cell Density, Controls, Incubation) start->check_assay check_cell_line Consider Cell Line Sensitivity and Health start->check_cell_line peptide_ok Peptide OK? check_peptide->peptide_ok assay_ok Assay Protocol OK? check_assay->assay_ok cell_line_ok Cell Line Healthy? check_cell_line->cell_line_ok peptide_ok->assay_ok Yes reassess_peptide Re-evaluate Peptide Stock (New Batch/Solubilization) peptide_ok->reassess_peptide No assay_ok->cell_line_ok Yes optimize_assay Optimize Assay: - Titrate Peptide - Time-course Experiment - Use Alternative Assay assay_ok->optimize_assay No investigate_mechanism Investigate Mechanism: - Apoptosis (Annexin V) - Cell Cycle (PI Staining) cell_line_ok->investigate_mechanism Yes check_contamination Test for Contamination (e.g., Mycoplasma) cell_line_ok->check_contamination No Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway P113D This compound (Potential Inducer) DeathReceptor Death Receptors (e.g., Fas, TNFR) P113D->DeathReceptor ? Mitochondrion Mitochondrial Stress (Potential this compound Target) P113D->Mitochondrion ? Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

How to prevent peptide aggregation in P-113D solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aggregation in P-113D peptide solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a 12-amino acid antimicrobial peptide derived from human salivary histatin 5. It is synthesized with D-amino acids, making it resistant to enzymatic degradation.[1] Aggregation, the self-association of peptide molecules, is a critical concern as it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity.[2][3] For researchers, aggregation can result in inaccurate experimental results and loss of valuable peptide material.

Q2: What are the primary factors that induce this compound aggregation?

Several factors can induce the aggregation of peptides like this compound in solution. These include:

  • pH: The pH of the solution affects the net charge of the peptide, influencing its solubility and tendency to aggregate.[4]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4]

  • Temperature: Elevated temperatures can accelerate degradation and aggregation processes.[5]

  • Ionic Strength: The salt concentration of the solution can impact electrostatic interactions between peptide molecules.

  • Mechanical Stress: Agitation or shearing forces during handling can promote aggregation.

  • Interaction with Surfaces: Peptides can adsorb to and aggregate on the surfaces of containers.

Q3: How can I visually identify if my this compound solution has aggregated?

Signs of aggregation can range from subtle to obvious. Look for:

  • Cloudiness or turbidity: The solution may appear hazy or milky.

  • Precipitation: Visible particles or sediment may be present at the bottom of the container.

  • Gel formation: The solution may become viscous or form a gel-like substance.

Troubleshooting Guide: Preventing this compound Aggregation

This guide provides solutions to common issues encountered during the preparation and storage of this compound solutions.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve. - Incorrect solvent. - pH of the solvent is not optimal. - High hydrophobicity of the peptide.1. Assess Peptide Characteristics: this compound is a basic peptide. Use a slightly acidic solvent for initial dissolution. 2. pH Adjustment: Dissolve in sterile, distilled water. If solubility is poor, add a small amount of 10-25% acetic acid.[2] 3. Organic Solvent for Stock: For highly concentrated stock solutions, dissolve in a minimal amount of DMSO before diluting with the desired aqueous buffer.
Solution becomes cloudy after initial dissolution. - Peptide concentration is too high for the aqueous buffer. - Sub-optimal pH or ionic strength. - Temperature fluctuations.1. Dilute the Solution: Lower the concentration of this compound in the final solution. 2. Optimize Buffer: Ensure the buffer pH is in the optimal range (slightly acidic to neutral for basic peptides). Consider using common biological buffers like phosphate (B84403) or acetate. 3. Add Excipients: Incorporate stabilizing excipients such as sugars (e.g., mannitol, sucrose) or non-ionic surfactants (e.g., Polysorbate 80).
Precipitate forms during storage. - Long-term instability at storage temperature. - Freeze-thaw cycles. - Microbial contamination.1. Optimize Storage Conditions: Store lyophilized peptide at -20°C or -80°C for long-term stability. Store solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] 2. Use Cryoprotectants: For frozen solutions, consider adding glycerol (B35011) to a final concentration of 10-25% to reduce aggregation during freezing and thawing. 3. Sterile Filtration: Filter the peptide solution through a 0.22 µm filter before storage to remove potential microbial contaminants.
Loss of activity in biological assays. - Aggregation leading to non-functional peptide. - Adsorption to container surfaces. - Chemical degradation.1. Confirm Solution Clarity: Before use, visually inspect the solution for any signs of aggregation. 2. Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding polypropylene (B1209903) tubes. 3. Fresh Preparations: Prepare fresh solutions for critical experiments whenever possible.

Quantitative Data on Factors Affecting Peptide Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general principles and provides starting points for optimization. The values are illustrative and should be adapted based on experimental observations.

Factor Condition Expected Impact on this compound Aggregation Recommendation
pH Acidic (pH 4-6)Generally lower aggregation for basic peptides.Start with buffers in this pH range for initial dissolution and stability studies.
Neutral (pH 7)May be soluble, but aggregation risk increases with concentration.Use with caution and consider the addition of stabilizers.
Basic (pH > 8)Higher risk of aggregation and degradation for many peptides.Generally avoid, unless required for a specific application, and use at low temperatures for short durations.
Temperature -80°C (Lyophilized)Very high stability.Recommended for long-term storage of the peptide powder.
-20°C (Solution)Good stability for weeks to months, especially with cryoprotectants.Recommended for storing aliquoted working stocks.[6]
4°C (Solution)Limited stability (days to a week).Suitable for short-term storage of ready-to-use solutions.
Room Temp (Solution)Low stability (hours to days).Avoid for storage; bring to room temperature only before use.
Excipients Sugars (e.g., Sucrose, Mannitol)Can increase stability by preferential exclusion and increasing viscosity.Test concentrations from 1% to 10% (w/v).
Surfactants (e.g., Polysorbate 80)Can prevent surface-induced aggregation and solubilize hydrophobic regions.Test low concentrations, typically 0.01% to 0.1% (v/v).
Amino Acids (e.g., Arginine, Glycine)Can act as stabilizers by various mechanisms.Test concentrations from 10 mM to 100 mM.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Calculate Net Charge: Determine the net charge of this compound at neutral pH. This compound (AKRHHGYKRKFH) has a high positive charge due to multiple Lysine (K), Arginine (R), and Histidine (H) residues, classifying it as a basic peptide.

  • Initial Dissolution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • For a 1 mg/mL stock solution, add the appropriate volume of sterile, distilled water.

    • If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing gently until the solution clears.

  • Alternative for High Concentrations:

    • For concentrations >1 mg/mL, it may be necessary to first dissolve the peptide in a minimal volume of an organic solvent like DMSO.

    • Slowly add this concentrated stock to your aqueous buffer of choice while stirring to prevent precipitation. The final DMSO concentration should be kept to a minimum, ideally below 1%, to avoid interference with biological assays.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, low-protein-binding polypropylene tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring this compound Aggregation

A common method to monitor peptide aggregation is through light scattering or turbidity measurements.

  • Prepare Samples: Prepare this compound solutions under different conditions (e.g., varying pH, temperature, or with/without excipients) in a multi-well plate.

  • Initial Measurement: Immediately after preparation, measure the absorbance at a wavelength where the peptide does not have a chromophore, typically between 340 nm and 600 nm, using a plate reader. This will serve as the baseline (time zero).

  • Incubation: Incubate the plate under the desired stress condition (e.g., elevated temperature or constant agitation).

  • Time-Course Measurements: At regular intervals (e.g., every hour), measure the absorbance of the samples.

  • Data Analysis: An increase in absorbance over time indicates an increase in light scattering due to the formation of aggregates. Plot absorbance versus time to visualize the aggregation kinetics.

Visualizations

P113D_Mechanism_of_Action This compound Mechanism of Action on Bacterial Membrane cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space P113D This compound Peptide OuterMembrane Outer Membrane (Gram-negative) P113D->OuterMembrane 1. Electrostatic Attraction InnerMembrane Inner (Cytoplasmic) Membrane OuterMembrane->InnerMembrane 2. Permeabilization CellDeath Cell Death InnerMembrane->CellDeath 3. Ion Dysregulation & Membrane Depolarization

Caption: this compound's direct interaction with and disruption of the bacterial cell membrane.

Peptide_Stability_Workflow Workflow for Assessing this compound Solution Stability Start Start: Lyophilized this compound Prep Prepare this compound Solutions (Varying pH, Temp, Excipients) Start->Prep Stress Apply Stress Condition (e.g., Elevated Temperature, Agitation) Prep->Stress Monitor Monitor Aggregation Over Time (e.g., Light Scattering, Visual Inspection) Stress->Monitor Analyze Analyze Data (Aggregation Kinetics) Monitor->Analyze Optimize Optimize Formulation Based on Results Analyze->Optimize Iterate if necessary Optimize->Prep End End: Stable this compound Solution Optimize->End

Caption: A logical workflow for systematically evaluating and optimizing this compound solution stability.

References

Factors affecting P-113D activity in complex biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting P-113D activity in complex biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring human salivary protein.[1][2][3][4] It is the D-isomer of the P-113 peptide, meaning it is composed of D-amino acids. This modification makes it resistant to degradation by proteases.[2][5] this compound exerts its antimicrobial activity by binding to the surface of microbial cells and increasing the permeability of their membranes, leading to cell death within seconds.[5] It is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][5]

Q2: Why is this compound used instead of P-113 in some experiments?

The primary advantage of this compound over its L-amino acid counterpart, P-113, is its enhanced stability in biological media.[2][3][4] P-113 is susceptible to degradation by proteases present in complex media like sputum and saliva, which can significantly reduce its antimicrobial activity.[2][6] this compound, being composed of D-amino acids, is resistant to these proteases and therefore maintains its activity for longer periods in such environments.[2][3][4][7]

Q3: What are the main factors in complex biological media that can affect this compound activity?

The primary factors that can influence this compound's efficacy in complex biological media include:

  • Salt Concentration: High concentrations of monovalent and divalent cations can interfere with the initial electrostatic interaction between the cationic this compound and the negatively charged microbial cell surface, thus reducing its antimicrobial activity.[1][8][9]

  • pH: The activity of this compound can be pH-dependent. For its parent peptide, P-113, activity is known to be reduced under acidic conditions (e.g., pH 4.5).[8][10]

  • Protein Binding: Proteins present in biological fluids can bind to this compound, potentially sequestering it and reducing the effective concentration available to act on microbial cells.

  • Proteolytic Degradation (of L-isomer): While this compound is stable, the L-isomer (P-113) is readily degraded by proteases found in media like sputum.[2][6]

  • Viscosity and Components of Sputum: The high viscosity of sputum from cystic fibrosis patients, due to DNA and mucins, can impede the diffusion and access of this compound to target pathogens.[2][4]

Troubleshooting Guide

Issue 1: Reduced or no this compound activity observed in my experiment.

Potential Cause Troubleshooting Step
High Salt Concentration in Media Verify the salt concentration of your experimental medium. If possible, use a low-salt buffer or medium for your initial experiments to establish a baseline of this compound activity. Consider performing a salt sensitivity assay to determine the optimal salt concentration for your experimental setup.
Suboptimal pH of the Medium Check the pH of your biological medium. P-113 and its derivatives can be less effective at low pH.[8][10] If feasible, adjust the pH of the medium to a neutral or slightly alkaline range (pH 7.0-8.0) and repeat the experiment.
Binding to Serum/Media Proteins If using serum-containing media, consider reducing the serum percentage or using a serum-free medium for a defined period of the experiment to assess if protein binding is the issue.
Incorrect this compound Concentration Confirm the final concentration of this compound used in your assay. Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific microbial strain and conditions.
Degradation of the Peptide (if using P-113) If you are using the L-isomer (P-113), consider switching to the more stable D-isomer (this compound), especially when working with protease-rich media like sputum or saliva.[2][3][4]

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Variability in Biological Media Batches of biological media (e.g., serum, sputum) can have inherent variability. If possible, use a single, pooled batch of media for a set of experiments.
Inaccurate Pipetting This compound is a potent peptide, and small variations in volume can lead to significant concentration differences. Ensure accurate and consistent pipetting techniques.
Non-homogenous Microbial Suspension Ensure that the microbial inoculum is well-mixed and homogenous before adding it to the experimental wells to ensure a consistent starting cell density.

Quantitative Data Summary

Table 1: Effect of Salt Concentration on the Activity of P-113 and its Derivatives against C. albicans

PeptideSalt and ConcentrationOutcomeReference
P-113100 mM NaClReduced candidacidal activity[1]
P-11312.5 mM Sodium AcetateExhibited candidacidal activity[8]
P-11362.25 and 93.75 mM Sodium AcetateReduced activity[8]
Bip-P-113High-salt conditionsRetained anti-Candida activity[1]
Dip-P-113High-salt conditionsRetained anti-Candida activity[1]
P-113Du93.75 mM Sodium AcetatePotent candidacidal activity[8]
P-113Tri93.75 mM Sodium AcetatePotent candidacidal activity[8]

Table 2: Effect of pH on the Candidacidal Activity of P-113

pHP-113 ActivityReference
4.5Activity lost[8]
6.0Exhibited candidacidal activity[8]
8.0Exhibited candidacidal activity[8]

Table 3: Minimum Inhibitory Concentration (MIC) of P-113 and this compound against Various Pathogens

PeptidePathogenMedium/ConditionMIC (µg/mL)Reference
P-113P. aeruginosaLM Broth6.3[2]
P-113P. aeruginosa (clinical isolates)LM BrothMedian: 3.1[2]
This compoundP. aeruginosaAssay BufferLD90: 1.25-2.5[2]
This compoundP. aeruginosa10% SputumLD90: ~10[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard MIC determination methods.[11][12][13][14][15]

  • Prepare this compound Stock Solution: Dissolve this compound in sterile deionized water or a suitable buffer to a concentration of 1 mg/mL. Filter-sterilize the stock solution through a 0.22 µm filter.

  • Prepare Microbial Inoculum:

    • Culture the microbial strain overnight in an appropriate broth medium at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound:

    • In a 96-well microtiter plate, add 100 µL of the appropriate growth medium to all wells.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (columns 1-11). Column 11 will serve as a positive control (no this compound), and column 12 will be a negative control (no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Assessing this compound Stability in Sputum

This protocol is based on methods described for evaluating peptide stability in sputum.[2][7]

  • Sputum Preparation:

    • Collect sputum from patients and pool the samples.

    • To reduce viscosity, consider treatment with a reducing agent like dithiothreitol (B142953) (DTT) or an enzyme like DNase.[2][3]

    • Centrifuge the treated sputum to obtain a supernatant.

  • Incubation:

    • Add this compound to the sputum supernatant at a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

    • Stop the reaction by adding an acid (e.g., 10% HCl).

  • Analysis:

    • Analyze the amount of intact this compound remaining at each time point using High-Performance Liquid Chromatography (HPLC).

    • Compare the stability of this compound to the L-isomer, P-113, under the same conditions.

Visualizations

P113D_Mechanism_of_Action P113D This compound Peptide (Cationic) Binding Electrostatic Interaction P113D->Binding BacterialCell Bacterial Cell Membrane (Anionic Surface) BacterialCell->Binding Permeabilization Membrane Permeabilization Binding->Permeabilization Binding CellDeath Cell Death Permeabilization->CellDeath Leads to

Caption: Mechanism of this compound antimicrobial activity.

Troubleshooting_Workflow start Reduced this compound Activity check_salt Check Salt Concentration start->check_salt check_ph Check pH check_salt->check_ph [Salt OK] optimize_conditions Optimize Experimental Conditions check_salt->optimize_conditions [Salt High] check_protein Assess Protein Binding check_ph->check_protein [pH OK] check_ph->optimize_conditions [pH Low] check_protein->optimize_conditions [Binding Suspected]

Caption: Troubleshooting workflow for reduced this compound activity.

Experimental_Workflow_MIC prep_peptide Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound prep_peptide->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Experimental workflow for MIC determination.

References

Technical Support Center: Optimizing the Synthesis of P-113D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of synthetically produced P-113D.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound (Sequence: AKRHHGYKRKFH-NH₂), a C-terminally amidated dodecapeptide composed of D-amino acids.

Issue 1: Low Coupling Efficiency, Especially for Arginine and Histidine Residues

Q: My synthesis shows significant deletion sequences, particularly at Arginine (Arg) and Histidine (His) positions. What is causing this and how can I improve coupling?

A: Low coupling efficiency for Arg and His is a common challenge in SPPS due to steric hindrance from their bulky side chains and protecting groups (e.g., Pbf for Arg, Trt for His).[1][2] Incomplete coupling leads to the formation of deletion peptides, which complicates purification and reduces the overall yield.

Troubleshooting Steps:

  • Employ a "Double Coupling" Strategy: For all arginine and histidine residues, performing the coupling step twice is highly recommended.[2][3] After the initial coupling, drain the vessel and repeat the process with a fresh solution of activated amino acid.[1]

  • Optimize Coupling Reagents: Uronium/aminium-based reagents like HATU are generally more effective than HBTU for hindered amino acids, offering faster reaction times and higher purity.[4] While both are effective, HATU often results in fewer deletion products.[4]

  • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the activated amino acid and coupling reagents can help drive the reaction towards completion.[2]

  • Extend Coupling Time: For particularly difficult couplings, increasing the reaction time from the standard 1-2 hours may improve efficiency.[3]

  • Monitor Completion: Use a qualitative test, such as the Kaiser or TNBS test, to check for the presence of free primary amines after coupling. A positive result (blue/purple beads for Kaiser test) indicates incomplete reaction, necessitating a second coupling.[1]

Issue 2: Histidine Racemization

Q: I am observing a significant diastereomeric impurity in my final product. Could this be related to the histidine residues?

A: Yes, histidine is highly susceptible to racemization during the activation step of coupling.[5] The imidazole (B134444) side chain can catalyze the abstraction of the alpha-proton, leading to a loss of stereochemical integrity. This is a critical issue for this compound, which must consist exclusively of D-amino acids for its biological activity.

Troubleshooting Steps:

  • Select the Appropriate Histidine Derivative: The choice of side-chain protection is crucial.

    • Fmoc-D-His(Trt)-OH: Commonly used, but prone to racemization. The addition of an additive like HOBt or HOAt to the coupling mixture is recommended to suppress this side reaction.[6][7]

    • Fmoc-D-His(Boc)-OH: Offers significantly reduced racemization compared to the Trt-protected version, especially at elevated temperatures, and provides comparable purity.[8]

  • Control Coupling Conditions:

    • Avoid Excess Base and Pre-activation: Minimize the time the amino acid spends in an activated state before it is added to the resin.

    • Temperature Control: Perform couplings at room temperature, as higher temperatures can accelerate racemization.[5]

Issue 3: Peptide Aggregation on Resin

Q: The resin bed in my reaction vessel appears to be shrinking, and the coupling/deprotection reactions are sluggish. What is happening?

A: These are classic signs of on-resin peptide aggregation.[3] As the this compound chain elongates, it can fold and form intermolecular hydrogen bonds, causing the peptide-resin matrix to collapse. This prevents reagents from accessing the reactive sites, leading to failed synthesis.

Troubleshooting Steps:

  • Use a Low-Loading Resin: Start the synthesis with a resin that has a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the physical space between growing peptide chains, reducing the chance of intermolecular aggregation.[3]

  • Optimize Solvents: While DMF is standard, for difficult sequences, consider switching to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[9] Using solvent mixtures, such as a "Magic Mixture" (DCM/DMF/NMP 1:1:1), can also be beneficial.[3]

  • Incorporate Aggregation-Disrupting Techniques: Although this compound lacks Ser, Thr, or Cys residues where pseudoprolines are typically used, other strategies like using isopeptides (e.g., Dmb-dipeptides) can be considered if aggregation is severe.

Issue 4: Side Reactions During Final Cleavage

Q: My final product contains impurities with unexpected mass additions after TFA cleavage. How can I obtain a cleaner crude product?

A: During cleavage with trifluoroacetic acid (TFA), the protecting groups are removed, generating highly reactive carbocations. These can re-attach to sensitive residues like Tyrosine or the imidazole ring of Histidine, leading to hard-to-remove impurities.[10]

Troubleshooting Steps:

  • Use an Optimized Cleavage Cocktail: Never use TFA alone. A cleavage cocktail containing "scavengers" is essential to quench these reactive species.

  • Select Appropriate Scavengers: For this compound, which contains Arg(Pbf), His(Trt), and Tyr(tBu), a robust scavenger mixture is required. "Reagent K" or a standard TFA/TIS/Water cocktail are excellent choices.[10][11][12]

    • TFA/TIS/Water (95:2.5:2.5): A good general-purpose cocktail. Triisopropylsilane (TIS) is an effective scavenger for the trityl cations from His(Trt).[10]

    • Reagent K (TFA/Phenol/Water/Thioanisole/EDT): Provides comprehensive protection for multiple sensitive residues.[10][12]

  • Ensure Proper Washing: Before cleavage, thoroughly wash the resin to remove residual DMF, which can interfere with the acidic cleavage.[11]

Quantitative Data on Synthesis Optimization

The following tables summarize representative data on how different reagents and conditions can impact the synthesis of arginine- and histidine-rich peptides, providing a basis for optimizing this compound synthesis.

Table 1: Comparison of Coupling Reagents for a "Difficult" Peptide Sequence

Data based on the synthesis of the acyl carrier protein (ACP) fragment (65-74), a benchmark for comparing coupling reagent efficiency.[4]

Coupling ReagentCrude Purity (%)Key ObservationReference
HATU ~75%Higher purity with fewer deletion products. Faster reaction speed.[4]
HBTU ~60%More deletion side-products observed compared to HATU.[4]
HCTU ~75%Purity comparable to HATU, often at a lower cost.[13]
DIC/HOBt ~55%Generally lower efficiency for sterically hindered couplings.[14]

Recommendation: For this compound, with its multiple arginine and histidine residues, HATU or HCTU are the recommended coupling reagents to maximize purity and yield.

Table 2: Impact of Histidine Derivative on Racemization

Data based on the synthesis of Liraglutide, which contains an N-terminal histidine.[8]

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH 50 °C, 10 min6.8%[8]
Fmoc-His(Boc)-OH 50 °C, 10 min0.18% [8]
Fmoc-His(Trt)-OH 90 °C, 2 min>16%[8]
Fmoc-His(Boc)-OH 90 °C, 2 min0.81% [8]

Recommendation: To ensure the stereochemical purity of this compound, using Fmoc-D-His(Boc)-OH is strongly advised over the Trt-protected variant, especially if elevated temperatures are considered for difficult couplings.

Table 3: Comparative Performance of Cleavage Cocktails

Representative data for a model peptide Ac-Tyr-Val-His-NH₂ synthesized on Rink Amide resin with Fmoc-His(Trt)-OH.[10]

Cleavage Cocktail (Reagent)Composition (v/v)Crude Purity (%)Crude Yield (%)Key BenefitReference
TFA/TIS/H₂O 95 / 2.5 / 2.58592Effective for scavenging trityl groups.[10]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5/5/5/5/2.5)8894General purpose for multiple sensitive residues.[10][12]
Reagent R TFA/Thioanisole/EDT/Anisole (90/5/3/2)8793Recommended for Arg(Pbf) and Trp-containing peptides.[10][11]
TFA/H₂O 95 / 55570Not Recommended. Significant side products observed.[10]

Recommendation: A cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a highly effective and straightforward choice for this compound. For maximum protection, Reagent K can also be used.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines the manual Fmoc-SPPS of this compound on a Rink Amide resin to yield the C-terminally amidated peptide. All amino acids are D-isomers.

  • Resin Preparation:

    • Start with 100 mg of Rink Amide MBHA resin (loading ~0.4 mmol/g).

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), then Dichloromethane (DCM) (3 times), and finally DMF (5 times).

  • Amino Acid Coupling Cycle (repeated for each amino acid):

    • In a separate vial, pre-activate the Fmoc-D-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • For Arginine and Histidine residues, perform a double coupling: After the first 1-2 hours, drain the vessel and repeat step 3 with a fresh batch of activated amino acid.

    • After coupling is complete, drain the solution and wash the resin as described in step 2.

    • Perform a Kaiser test to confirm the absence of free primary amines (beads should remain colorless or yellow).

  • Synthesis Completion:

    • After the final amino acid (Alanine) is coupled, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin extensively with DCM and dry it under vacuum.

Protocol 2: Cleavage and Deprotection
  • Preparation:

    • Place the dried peptide-resin (from Protocol 1) in a sealed reaction vessel.

    • Prepare the cleavage cocktail fresh: TFA/TIS/H₂O (95:2.5:2.5 v/v) . Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or red color, which is normal.[9]

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution away from the resin beads into a cold centrifuge tube containing ~10-fold excess of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the crude peptide pellet in a minimal amount of Buffer A (see below). If solubility is an issue, a small amount of acetonitrile (B52724) or acetic acid can be added.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 45% Buffer B over 40 minutes is a good starting point for this compound. This may need to be optimized based on the crude purity profile.

    • Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 22 mm ID column).

    • Detection: Monitor absorbance at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of each fraction by analytical HPLC.

    • Confirm the identity of the pure product using mass spectrometry (expected mass ~1551.8 Da).

    • Pool the pure fractions and lyophilize to obtain the final this compound product as a white, fluffy powder.

Visualizations

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (HATU/DIPEA) Deprotection1->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Incomplete Incomplete Coupling (Repeat Coupling) Kaiser->Incomplete Positive Complete Coupling Complete Kaiser->Complete Negative Incomplete->Coupling Cycle Repeat for all 12 Amino Acids Complete->Cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification P113D Pure this compound Purification->P113D

Caption: A flowchart illustrating the key steps in the Fmoc-based solid-phase synthesis of this compound.

Diagram 2: Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Yield Start Low Crude Yield or Purity CheckMS Analyze Crude by Mass Spec Start->CheckMS Deletion Major Deletion Sequences? CheckMS->Deletion SideProducts Unexpected Mass Adducts? CheckMS->SideProducts Aggregation Poor Solubility / Resin Shrinking? CheckMS->Aggregation Sol_Coupling Improve Coupling: 1. Double couple Arg/His 2. Use HATU/HCTU 3. Increase reagent concentration Deletion->Sol_Coupling Yes Sol_Cleavage Optimize Cleavage: 1. Use fresh cocktail (TFA/TIS/H₂O) 2. Ensure sufficient scavengers 3. Pre-wash resin thoroughly SideProducts->Sol_Cleavage Yes Sol_Aggregation Mitigate Aggregation: 1. Use low-load resin 2. Switch to NMP solvent 3. Consider elevated temperature Aggregation->Sol_Aggregation Yes

Caption: A decision tree for troubleshooting common causes of low yield and purity in this compound synthesis.

Diagram 3: Histidine Racemization Pathway and Prevention

Caption: Chemical logic showing how unprotected imidazole Nπ leads to racemization and how Nπ-Boc protection prevents it.

References

Technical Support Center: Mitigating Off-Target Effects of P-113D in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-113D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of the antimicrobial peptide this compound in your cellular experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva. It is synthesized with D-amino acids, which makes it resistant to degradation by proteases. Its primary antimicrobial mechanism of action is the disruption of microbial cell membranes, leading to cell death. It has shown efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Q2: What are the potential off-target effects of this compound on mammalian cells?

While this compound is designed for microbial selectivity, high concentrations may lead to off-target effects on mammalian cells. The primary concern is cytotoxicity due to membrane disruption, similar to its antimicrobial action. Another potential off-target effect is the modulation of host immune responses, such as the production of inflammatory cytokines.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

Standard cytotoxicity assays such as the MTT, XTT, or LDH release assays are recommended. The MTT and XTT assays measure metabolic activity as an indicator of cell viability, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating membrane disruption. It is crucial to include positive and negative controls and to test a range of this compound concentrations to determine the 50% cytotoxic concentration (CC50).

Q4: What is a typical therapeutic index for this compound and how is it calculated?

The therapeutic index (TI) is a quantitative measure of the peptide's selectivity for microbial cells over host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) for mammalian cells to the minimum inhibitory concentration (MIC) for the target microbe (TI = CC50 / MIC). A higher TI indicates greater selectivity and a better safety profile.

Q5: Are there modified versions of P-113 with potentially lower off-target effects?

Yes, a modified version called Nal-P-113, where histidine residues are replaced by β-naphthylalanine, has been developed. Studies have shown that Nal-P-113 exhibits low toxicity to human cells, and in some cases, even promotes cell proliferation and migration, suggesting reparative properties.[1][2] While this suggests a good safety profile for the peptide backbone, direct testing of this compound on your specific cell line is always recommended.

II. Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cellular models.

Issue Possible Cause(s) Recommended Solution(s)
High cytotoxicity observed in mammalian control cells at expected therapeutic concentrations. 1. Cell line is particularly sensitive to cationic peptides. 2. This compound concentration is too high. 3. Contamination of the peptide stock. 4. Incorrect assessment of cell viability.1. Test a wider range of cell lines to find a more robust model. 2. Perform a dose-response curve to determine the CC50 and work at concentrations well below this value. 3. Ensure the purity of your this compound stock and prepare fresh solutions. 4. Use multiple, mechanistically different cytotoxicity assays (e.g., MTT and LDH) to confirm results.
Inconsistent results between cytotoxicity assay replicates. 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound or assay reagents. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and allow cells to adhere and stabilize before treatment. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity.
Unexpected changes in cell morphology or behavior not related to cell death. 1. This compound may be interacting with cell surface receptors or signaling pathways. 2. Sub-lethal concentrations of this compound may be inducing cellular stress responses.1. Investigate potential interactions with relevant receptors (e.g., Toll-like receptors). 2. Analyze markers of cellular stress, such as reactive oxygen species (ROS) production or heat shock protein expression.
This compound appears to have no effect on mammalian cells, even at high concentrations. 1. The chosen cell line is highly resistant. 2. The cytotoxicity assay is not sensitive enough. 3. The peptide has degraded.1. Confirm the viability of your cells and their normal response to a known cytotoxic agent (positive control). 2. Switch to a more sensitive assay or a different endpoint for cytotoxicity. 3. Use freshly prepared this compound solutions. Although it is D-amino acid based, proper storage is still important.

III. Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and cytotoxicity of this compound and its analogs.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa3.1 - 6.3 µg/mL[3]
Staphylococcus aureusVaries by strain[3]
Haemophilus influenzaeVaries by strain[3]
Candida albicans~3.13 µg/mL (for P-113)

Table 2: Cytotoxicity Data for P-113 Analogs on Mammalian Cells

PeptideCell LineAssayCytotoxicity Metric (e.g., CC50)Reference
Nal-P-113Human Gingival Fibroblasts (HGF)Not specifiedNo obvious cytotoxicity[4]
Nal-P-113Human Periodontal Ligament Stem CellsFlow Cytometry, Confocal MicroscopyNo cytotoxicity at lower concentrations[1]
Nal-P-113Gingival Epithelial Cells (epi4)Flow Cytometry, Confocal MicroscopyNo cytotoxicity at lower concentrations[1]
Nal-P-113Human Immortalized Oral Epithelial Cells (HIOECs)CCK-8Promoted cell proliferation[1]

IV. Experimental Protocols

MTT Assay for Mammalian Cell Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in sterile, endotoxin-free water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), cells in medium without this compound (negative control), and cells treated with a known cytotoxic agent (positive control, e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium (serum-free medium is often recommended during the assay)

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is important to have a "maximum LDH release" control by treating cells with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the LDH release in treated samples to the spontaneous release (negative control) and maximum release controls.

V. Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Involved in Off-Target Effects

While the primary off-target effect of this compound is likely membrane disruption, cationic antimicrobial peptides can also interact with host cell signaling pathways. One area of investigation is the interaction with Toll-like receptors (TLRs), which are key components of the innate immune system.

TLR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular P113D This compound TLR Toll-like Receptor (e.g., TLR4) P113D->TLR Potential Interaction MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Potential interaction of this compound with the Toll-like receptor signaling pathway.

Experimental Workflow for Assessing Off-Target Effects

The following workflow outlines a systematic approach to characterizing and mitigating the off-target effects of this compound.

experimental_workflow start Start: this compound Investigation dose_response 1. Dose-Response Cytotoxicity Assays (e.g., MTT, LDH) start->dose_response determine_cc50 2. Determine CC50 on Multiple Mammalian Cell Lines dose_response->determine_cc50 hemolysis 3. Hemolysis Assay determine_cc50->hemolysis cytokine 4. Assess Inflammatory Cytokine Production (ELISA) hemolysis->cytokine mitigation 5. Mitigation Strategies cytokine->mitigation concentration Optimize Concentration mitigation->concentration Yes delivery Use Delivery Vehicle (e.g., Liposomes) mitigation->delivery Yes modification Peptide Modification (if feasible) mitigation->modification Consider end End: Optimized Protocol concentration->end delivery->end modification->end

Caption: A logical workflow for investigating and mitigating this compound off-target effects.

References

Strategies to enhance the bioavailability of P-113D in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability and efficacy of the antimicrobial peptide P-113D.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over its parent peptide, P-113?

A1: The principal advantage of this compound is its enhanced stability in biological fluids. This compound is the mirror-image peptide of P-113, composed of D-amino acids instead of L-amino acids. This structural difference makes this compound highly resistant to degradation by proteases, which are common in biological environments like sputum from cystic fibrosis (CF) patients.[1][2] In contrast, P-113 is rapidly degraded in the presence of sputum, with a half-life that can be as short as 2.8 minutes.[1]

Q2: My this compound seems to have low activity in vitro. What are the potential reasons?

A2: Several factors could contribute to lower-than-expected in vitro activity of this compound:

  • Peptide Quality and Purity: Ensure the peptide was synthesized correctly and is of high purity. Contaminants or incomplete synthesis can affect its activity.

  • Assay Conditions: The antimicrobial activity of peptides can be sensitive to the ionic strength, pH, and composition of the assay medium. Histatins and their derivatives, like this compound, can be particularly affected by these conditions.

  • Bacterial Strain and Growth Phase: The susceptibility of bacteria to antimicrobial peptides can vary between strains and may be dependent on the growth phase (e.g., logarithmic vs. stationary).

  • Peptide Adsorption: Peptides can adsorb to plasticware. It is advisable to use low-binding tubes and plates to minimize this effect.

Q3: How can I enhance the activity of this compound in a viscous environment like CF sputum?

A3: The dense and viscous nature of purulent sputum can be a barrier to the antimicrobial action of this compound. Co-administration with a mucolytic agent can improve its efficacy. For instance, recombinant human DNase has been shown to liquefy sputum and enhance the activity of this compound against both endogenous and exogenous bacteria in this environment.[1][2]

Q4: I am considering systemic administration of this compound. What are some potential strategies to enhance its systemic bioavailability?

A4: While this compound is primarily investigated for local applications like inhalation, several general strategies for enhancing the systemic bioavailability of peptides could be explored. These approaches aim to protect the peptide from degradation in the gastrointestinal tract (for oral delivery) and improve its absorption into the bloodstream.[3][4] Potential strategies include:

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can protect it from enzymatic degradation and enhance its absorption.[5][6][7]

  • Permeation Enhancers: Co-formulation with permeation enhancers can transiently increase the permeability of the intestinal epithelium, facilitating the absorption of the peptide.[4]

  • Chemical Modification: While this compound is already stabilized against proteolysis, further modifications like PEGylation could potentially prolong its circulation half-life.[8]

  • Particulate Carriers: Encapsulating this compound in polymeric nanoparticles or microparticles can offer protection and controlled release.[3]

Troubleshooting Guides

Issue: Inconsistent results in in vivo efficacy studies.
Potential Cause Troubleshooting Steps
Peptide Instability in Formulation Although this compound is stable against proteases, check for physical instability (e.g., aggregation, precipitation) in your formulation over time and under experimental conditions.
Inadequate Local Concentration For local applications (e.g., inhalation), ensure the delivery method achieves a sufficient concentration at the site of infection. Optimize nebulization parameters or instillation volume.
Binding to Other Molecules In complex biological environments, this compound may bind to other proteins or macromolecules, reducing its effective concentration. Consider co-administration with agents that can mitigate these interactions, such as DNase in sputum.[1][2]
Animal Model Variability Ensure consistency in the animal model, including age, weight, and the method of inducing infection. High variability in the bacterial load can lead to inconsistent efficacy results.

Quantitative Data Summary

The following table summarizes the comparative stability of P-113 and this compound in sputum from cystic fibrosis patients.

PeptideHalf-life in CF SputumReference
P-113As low as 2.8 minutes[1]
This compoundStable over a 7-day period[1]

Experimental Protocols

Protocol: Assessment of Peptide Stability in Sputum

This protocol is adapted from the methodology described for testing the stability of P-113 and this compound.[1]

  • Sputum Supernatant Preparation:

    • Collect sputum from patients.

    • Add a diluent buffer and mix thoroughly.

    • Centrifuge at 1,000 rpm for 10 minutes.

    • Collect the supernatant. Wash the pellet with the remaining diluent, centrifuge again, and pool the supernatants.

  • Incubation:

    • Add the peptide (P-113 or this compound) to the diluted sputum supernatant to a final concentration of 100 µg/ml.

    • Incubate the mixture at 37°C.

  • Reaction Quenching and Analysis:

    • At various time points, take an aliquot of the mixture and stop the reaction by adding 10% HCl.

    • Analyze the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life.

Visualizations

P113_vs_P113D_Stability cluster_P113 P-113 (L-amino acids) cluster_P113D This compound (D-amino acids) P113_start P-113 in Sputum P113_degraded Rapid Degradation (t½ ≈ 2.8 min) P113_start->P113_degraded Proteases P113D_start This compound in Sputum P113D_stable Stable (No significant degradation) P113D_start->P113D_stable Resistant to Proteases

Caption: Comparative stability of P-113 and this compound in the presence of proteases in sputum.

Bioavailability_Enhancement_Strategies cluster_formulation Formulation Strategies for Systemic Delivery cluster_outcome Desired Outcomes P113D This compound Lipid Lipid-Based Systems (e.g., SEDDS, Liposomes) P113D->Lipid Permeation Permeation Enhancers P113D->Permeation Particulate Particulate Carriers (e.g., Nanoparticles) P113D->Particulate Protection Protection from Degradation Lipid->Protection Absorption Enhanced Absorption Lipid->Absorption Permeation->Absorption Particulate->Protection Bioavailability Increased Systemic Bioavailability Protection->Bioavailability Absorption->Bioavailability

Caption: Potential strategies to enhance the systemic bioavailability of this compound.

Sputum_Activity_Workflow start This compound Treatment in CF Sputum sputum Viscous Sputum Barrier start->sputum dnase Co-administer with DNase sputum->dnase Intervention outcome Improved Antimicrobial Activity sputum->outcome Limited Efficacy liquefaction Sputum Liquefaction dnase->liquefaction penetration Enhanced Peptide Penetration liquefaction->penetration penetration->outcome

Caption: Workflow for enhancing this compound activity in cystic fibrosis sputum.

References

Validation & Comparative

P-113D vs. P-113: A Comparative Efficacy Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two closely related antimicrobial peptides, P-113 and its D-isomer P-113D, reveals critical differences in their stability and efficacy, particularly in clinically relevant environments. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the selection of candidates for therapeutic applications.

P-113, a 12-amino acid peptide derived from the human salivary protein histatin 5, has demonstrated broad-spectrum antimicrobial activity.[1] However, its therapeutic potential is limited by its susceptibility to degradation by proteases. To overcome this limitation, this compound, a stereoisomer composed of D-amino acids, was developed. This structural modification renders this compound resistant to proteolytic degradation, significantly enhancing its stability and efficacy in protease-rich environments such as the sputum of cystic fibrosis (CF) patients.[2][3]

Quantitative Efficacy: A Head-to-Head Comparison

The antimicrobial activities of P-113 and this compound have been evaluated against a range of clinically significant pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, serves as a key metric for comparison.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of P-113 and this compound against various pathogens.

MicroorganismP-113 MIC (μg/mL)This compound MIC (μg/mL)Reference
Pseudomonas aeruginosa (ATCC 27853)3.13.1[2]
Pseudomonas aeruginosa (Mucoid Strain)6.33.1[1]
Staphylococcus aureus6.36.3[1]
Haemophilus influenzae12.512.5[1]
Candida albicans3.13Not Reported[1]

Note: Lower MIC values indicate higher efficacy.

While both peptides exhibit comparable in vitro activity against several pathogens in standard laboratory media, the critical difference emerges in the presence of biological fluids containing proteases.

The Decisive Advantage: Stability in Sputum

A pivotal study by Sajjan et al. (2001) demonstrated the superior stability and retained activity of this compound in sputum from cystic fibrosis patients, a challenging environment where conventional antimicrobial peptides often fail.

Table 2: Stability and Activity of P-113 and this compound in Sputum from Cystic Fibrosis Patients.

ParameterP-113This compoundReference
Stability in Sputum Rapidly degradedStable[3]
Activity against P. aeruginosa in Sputum InactiveRetained significant activity[2][3]

This enhanced stability of this compound is directly attributable to its D-amino acid composition, which makes it resistant to the proteolytic enzymes present in sputum that readily degrade the L-amino acid-based P-113.[3]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative studies of P-113 and this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of P-113 and this compound was determined using a broth microdilution method.

  • Bacterial Suspension Preparation: A suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) and adjusted to a standardized concentration.

  • Peptide Dilution: Serial dilutions of P-113 and this compound are prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Peptide Stability Assay in Sputum

The stability of the peptides in a biologically relevant fluid was assessed as follows:

  • Sputum Preparation: Sputum samples from cystic fibrosis patients are collected and processed to obtain a soluble fraction.

  • Peptide Incubation: P-113 or this compound is incubated with the prepared sputum supernatant at 37°C for various time points.

  • Sample Analysis: At each time point, an aliquot of the mixture is removed, and the reaction is stopped. The amount of intact peptide remaining is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The percentage of peptide remaining over time is calculated to determine the stability of each peptide in sputum.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow for assessing peptide stability.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm P113_P113D P-113 / this compound Binding Electrostatic Binding P113_P113D->Binding Translocation Translocation Binding->Translocation Pore_Formation Pore Formation / Membrane Disruption Binding->Pore_Formation Intracellular_Targets Intracellular Targets (e.g., DNA, RNA, Proteins) Translocation->Intracellular_Targets Cell_Death Bacterial Cell Death Pore_Formation->Cell_Death Inhibition Inhibition of Cellular Processes Intracellular_Targets->Inhibition Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of P-113 and this compound.

stability_workflow Sputum_Collection Collect Sputum from CF Patients Sputum_Processing Process Sputum to Obtain Supernatant Sputum_Collection->Sputum_Processing Peptide_Incubation Incubate P-113 or this compound with Sputum Supernatant at 37°C Sputum_Processing->Peptide_Incubation Time_Points Take Aliquots at Different Time Points Peptide_Incubation->Time_Points Reaction_Stop Stop Proteolytic Reaction Time_Points->Reaction_Stop HPLC_Analysis Quantify Intact Peptide using HPLC Reaction_Stop->HPLC_Analysis Data_Analysis Calculate Percentage of Peptide Remaining HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for peptide stability assay in sputum.

Conclusion

The comparative analysis of P-113 and this compound underscores the profound impact of stereochemistry on the therapeutic potential of antimicrobial peptides. While both exhibit potent antimicrobial activity in vitro, this compound's resistance to proteolytic degradation gives it a decisive advantage in clinically relevant environments like the sputum of cystic fibrosis patients. This enhanced stability translates to sustained efficacy where P-113 fails. For researchers and drug development professionals, this compound represents a more robust and promising candidate for further development, particularly for applications where protease activity is a significant obstacle. The data strongly suggests that focusing on protease-resistant analogues is a critical strategy in the design of effective antimicrobial peptide-based therapeutics.

References

P-113D vs. Tobramycin: A Comparative Analysis of Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antimicrobial peptide P-113D and the aminoglycoside antibiotic tobramycin (B1681333), focusing on their efficacy against the opportunistic pathogen Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents and their performance relative to established antibiotics.

Executive Summary

Pseudomonas aeruginosa poses a significant threat, particularly in the context of cystic fibrosis (CF) and other chronic infections, due to its intrinsic and acquired resistance mechanisms. While tobramycin has long been a cornerstone of anti-pseudomonal therapy, the emergence of resistance and its reduced efficacy in the CF lung environment necessitate the exploration of new therapeutic agents. This compound, a synthetic antimicrobial peptide, has emerged as a promising candidate. This guide synthesizes available data to compare the in vitro efficacy, mechanisms of action, and experimental protocols for both compounds. A key finding is the superior stability and activity of this compound in the presence of sputum, a critical advantage for treating CF-related lung infections.

Quantitative Efficacy Data

The following tables summarize the in vitro activity of this compound and tobramycin against P. aeruginosa.

Table 1: In Vitro Efficacy of this compound against P. aeruginosa

MetricStrain(s)Value (µg/mL)Reference
MIC (median)Clinical Isolates3.1[1]
MIC90Clinical Isolates6.3[1]
LD90ATCC 278532.5[1]

Note: this compound is reported to have the same in vitro potency as its parent peptide, P-113.[2]

Table 2: In Vitro Efficacy of Tobramycin against P. aeruginosa

MetricStrain(s)Value (µg/mL)Reference
MIC501,240 CF Isolates1[3]
MIC901,240 CF Isolates8[3]
MICATCC 278531[4]
MICClinical Isolate4[4]

Mechanisms of Action

This compound and tobramycin employ distinct mechanisms to exert their bactericidal effects against P. aeruginosa.

This compound: As a cationic antimicrobial peptide, this compound's primary mechanism involves the disruption of the bacterial cell membrane. Its positive charge facilitates interaction with the negatively charged components of the P. aeruginosa outer membrane, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Tobramycin: Tobramycin, an aminoglycoside, has a dual mechanism of action.[3] It binds to the 30S ribosomal subunit, which interferes with protein synthesis, leading to the production of nonfunctional proteins.[5] Additionally, tobramycin can disrupt the bacterial outer membrane.[3]

cluster_P113D This compound Mechanism cluster_Tobramycin Tobramycin Mechanism P113D This compound (Cationic Peptide) Membrane P. aeruginosa Outer Membrane (Negatively Charged) P113D->Membrane Electrostatic Interaction Disruption Membrane Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death1 Cell Death Leakage->Death1 Tobramycin Tobramycin (Aminoglycoside) Ribosome 30S Ribosomal Subunit Tobramycin->Ribosome OuterMembrane Outer Membrane Disruption Tobramycin->OuterMembrane ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth Death2 Cell Death ProteinSynth->Death2 OuterMembrane->Death2 cluster_MIC This compound MIC Determination Workflow cluster_LD90 This compound Bacterial Killing Assay Workflow start_mic Prepare serial dilutions of this compound in LM broth in 96-well plate inoculate_mic Inoculate wells with P. aeruginosa suspension (~5x10^5 CFU/mL) start_mic->inoculate_mic incubate_mic Incubate at 37°C for 18-24 hours inoculate_mic->incubate_mic read_mic Determine lowest concentration with no visible growth (MIC) incubate_mic->read_mic start_ld90 Prepare P. aeruginosa suspension in assay buffer (~10^7-10^8 CFU/mL) treat_ld90 Incubate bacteria with varying concentrations of this compound for 1 hour at 37°C start_ld90->treat_ld90 plate_ld90 Perform serial dilutions and plate on agar treat_ld90->plate_ld90 count_ld90 Incubate plates and count CFU plate_ld90->count_ld90 calculate_ld90 Calculate % survival and determine LD90 count_ld90->calculate_ld90 cluster_workflow Standardized Tobramycin MIC Testing Workflow (CLSI) cluster_broth Broth Microdilution cluster_agar Agar Dilution start Prepare standardized P. aeruginosa inoculum broth_dilute Prepare tobramycin dilutions in Cation-Adjusted Mueller-Hinton Broth start->broth_dilute agar_prep Incorporate tobramycin dilutions into Mueller-Hinton Agar start->agar_prep broth_inoculate Inoculate 96-well plate broth_dilute->broth_inoculate broth_incubate Incubate 16-20h at 35°C broth_inoculate->broth_incubate broth_read Read MIC (no visible growth) broth_incubate->broth_read agar_inoculate Spot-inoculate plates agar_prep->agar_inoculate agar_incubate Incubate 16-20h at 35°C agar_inoculate->agar_incubate agar_read Read MIC (no visible growth) agar_incubate->agar_read

References

P-113D vs. Polymyxin B: A Comparative Guide on Anti-Endotoxin and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-endotoxin and antimicrobial properties of the synthetic peptide P-113D and the established antibiotic Polymyxin (B74138) B. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform research and development decisions.

Executive Summary

Polymyxin B is a potent, last-resort antibiotic against multidrug-resistant Gram-negative bacteria, renowned for its strong bactericidal and endotoxin-neutralizing capabilities. However, its clinical use is significantly limited by its association with nephrotoxicity and neurotoxicity. This compound, a synthetic D-amino acid derivative of the human salivary peptide histatin 5, emerges as a promising alternative with a potentially wider therapeutic window. While exhibiting a broad spectrum of antimicrobial activity, this compound's key advantage lies in its stability and efficacy in challenging biological environments, such as the sputum of cystic fibrosis patients. This guide delves into a side-by-side comparison of these two compounds, highlighting their respective strengths and weaknesses based on available experimental data.

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial efficacy of this compound and Polymyxin B has been evaluated against several key pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical parameters for assessing antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) Data

OrganismThis compound MIC (µg/mL)Polymyxin B MIC (µg/mL)
Pseudomonas aeruginosa ATCC 278533.1 - 6.3[1]0.25 - 1[1]
Staphylococcus aureus3.1[1]>128 (intrinsically resistant)[2][3]
Haemophilus influenzae3.1[1]≥0.8[1]

Table 2: Minimum Bactericidal Concentration (MBC) Data

OrganismThis compound MBC (µg/mL)Polymyxin B MBC (µg/mL)
Pseudomonas aeruginosa ATCC 27853Not explicitly reportedNot explicitly reported in direct comparison
Staphylococcus aureusNot explicitly reportedNot applicable
Haemophilus influenzaeNot explicitly reportedNot explicitly reported

Note: MBC data for direct comparison is limited in the reviewed literature.

Anti-Endotoxin Activity: Neutralizing a Key Inflammatory Mediator

Endotoxins, specifically lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent triggers of the inflammatory cascade that can lead to sepsis and septic shock. The ability to neutralize endotoxin (B1171834) is a crucial therapeutic attribute.

Polymyxin B is a well-established endotoxin neutralizer. Its cationic polypeptide ring interacts with the negatively charged lipid A portion of LPS, effectively neutralizing its toxic effects[4][5]. This interaction prevents LPS from binding to immune cells and triggering the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4][6].

This compound , being a derivative of histatin 5, is also expected to possess anti-endotoxin properties. Histatins have been shown to bind to LPS, although the precise mechanism and the quantitative neutralizing capacity of this compound are not as extensively documented as for Polymyxin B. The interaction is likely driven by the cationic nature of the peptide binding to the anionic LPS molecule.

Table 3: Endotoxin Neutralization and Cytokine Inhibition

FeatureThis compoundPolymyxin B
Endotoxin (LPS) Binding Inferred from histatin 5 propertiesYes, high affinity[4][5]
LAL Assay Data (IC50) Not explicitly reportedPotent neutralization
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) Potential, based on LPS bindingYes, demonstrated in multiple studies[4][6]

Cytotoxicity Profile: A Key Differentiator

A major hurdle in the clinical application of Polymyxin B is its significant cytotoxicity, particularly nephrotoxicity. This has prompted the search for less toxic alternatives.

Polymyxin B induces apoptosis in kidney proximal tubular cells, with reported EC50 values of 0.35 mM for human kidney (HK-2) cells and 1.05 mM for rat kidney (NRK-52E) cells[7].

This compound , as a derivative of a naturally occurring human peptide, is anticipated to have a more favorable safety profile. While direct comparative IC50 data against Polymyxin B on renal cells is limited, studies on histatin-derived peptides generally suggest lower cytotoxicity to mammalian cells. The D-amino acid configuration of this compound also confers resistance to proteolytic degradation, enhancing its stability without necessarily increasing its toxicity.

Mechanisms of Action and Experimental Workflows

Signaling Pathways

The interaction of these peptides with bacterial components and host cells involves distinct signaling pathways.

endotoxin_signaling cluster_polymyxin Polymyxin B Pathway cluster_p113d This compound (Histatin-derived) Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates PolymyxinB Polymyxin B LipidA Lipid A PolymyxinB->LipidA Binds to ImmuneCell Immune Cell TLR4->ImmuneCell Signals Cytokines Pro-inflammatory Cytokines ImmuneCell->Cytokines Releases P113D This compound LPS2 Lipopolysaccharide (LPS) P113D->LPS2 Binds to (inferred) TLR4_2 Toll-like Receptor 4 (TLR4) LPS2->TLR4_2 Activates ImmuneCell2 Immune Cell TLR4_2->ImmuneCell2 Signals Cytokines2 Pro-inflammatory Cytokines ImmuneCell2->Cytokines2 Releases experimental_workflows cluster_mic MIC/MBC Determination Workflow cluster_lal LAL Assay Workflow for Endotoxin Neutralization start_mic Prepare bacterial inoculum serial_dilution Serial dilution of this compound / Polymyxin B start_mic->serial_dilution inoculation Inoculate dilutions with bacteria serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic plate_mbc Plate from clear wells onto agar read_mic->plate_mbc read_mbc Determine MBC (lowest concentration with ≥99.9% killing) plate_mbc->read_mbc start_lal Prepare LPS solution incubate_peptide Incubate LPS with this compound / Polymyxin B start_lal->incubate_peptide add_lal Add Limulus Amebocyte Lysate (LAL) incubate_peptide->add_lal incubate_lal Incubate at 37°C add_lal->incubate_lal measure Measure turbidity or color change incubate_lal->measure calculate Calculate endotoxin neutralization measure->calculate

References

P-113D's Anti-Inflammatory Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory potential of the antimicrobial peptide P-113D, benchmarked against the well-characterized immunomodulatory peptides LL-37 and Melittin. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a synthetic D-amino acid enantiomer of P-113, a 12-amino-acid peptide derived from human salivary histatin 5. While primarily recognized for its robust antimicrobial activity, particularly against pathogens implicated in cystic fibrosis, emerging evidence suggests that this compound also possesses significant anti-inflammatory properties.[1][2] Its unique D-configuration confers resistance to proteolytic degradation, enhancing its stability and therapeutic potential.[1] This guide evaluates the current scientific evidence supporting the anti-inflammatory effects of this compound and compares it with two well-established anti-inflammatory peptides, LL-37 and Melittin, to provide a comprehensive resource for the research community.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory capacities of this compound, LL-37, and Melittin are multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. While research on this compound's anti-inflammatory mechanism is still developing, initial studies, combined with the extensive data available for LL-37 and Melittin, allow for a comparative overview.

Table 1: Quantitative Comparison of Anti-Inflammatory Effects
ParameterThis compoundLL-37Melittin
Inhibition of Pro-inflammatory Cytokines
TNF-αSignificant reduction in plasma levels in a rat sepsis model.Dose-dependent reduction in LPS-stimulated neutrophils and mature dendritic cells.[3][4]Inhibition of secretion in TNF-α-treated hepatic stellate cells and LPS-stimulated macrophages.[5]
IL-6Data not available.Dose-dependent reduction in LPS-stimulated neutrophils.[3] Inhibition of release from mature dendritic cells.[4]Inhibition of secretion in LPS-stimulated macrophages and TNF-α-treated hepatic stellate cells.[5]
IL-1βData not available.Dose-dependent reduction in LPS-stimulated neutrophils.[3]Inhibition of expression in TNF-α-treated hepatic stellate cells.[5]
Modulation of Inflammatory Signaling Pathways
NF-κB PathwayIndirect evidence suggests potential inhibition through endotoxin (B1171834) neutralization.Modulates TLR signaling, which can impact NF-κB activation.Suppresses NF-κB activity by inhibiting IκB kinase (IKK) and preventing p50 translocation.[6]
MAPK PathwayData not available.Can modulate MAPK signaling in a context-dependent manner.Decreases activation of p38, ERK1/2.[6]
In Vivo Efficacy
Animal ModelRat model of Pseudomonas aeruginosa sepsis.Murine sepsis model.[7]Mouse models of liver failure and arthritis.[5]
Key FindingsReduced plasma endotoxin and TNF-α levels.Improves survival in CLP septic mice.[7]Attenuates inflammation and fibrosis.[5]

Mechanistic Insights into Anti-inflammatory Action

The primary mechanism underlying the anti-inflammatory effects of these peptides involves their interaction with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and the subsequent modulation of downstream inflammatory signaling cascades.

Lipopolysaccharide (LPS) Neutralization

This compound's ability to reduce plasma endotoxin levels in a sepsis model strongly suggests it can neutralize LPS, a potent inflammatory trigger. This is a common mechanism for many antimicrobial peptides, including LL-37, which is known to block LPS-induced TLR4 activation. Melittin also suppresses signaling pathways of TLR2 and TLR4.[8]

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Melittin has been shown to directly inhibit the NF-κB pathway by preventing the translocation of the p50 subunit to the nucleus.[5] It also curtails the activation of key MAPK proteins like p38 and ERK1/2.[6] While direct evidence for this compound's impact on these pathways is pending, its ability to neutralize LPS implies an indirect inhibitory effect on these downstream signaling events.

Inflammatory Signaling Pathways cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates P113D This compound P113D->LPS neutralizes LL37 LL-37 LL37->TLR4 modulates Melittin Melittin Melittin->IKK inhibits MAPKK MAPKK Melittin->MAPKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Proinflammatory_Genes->Cytokines leads to In Vitro Anti-inflammatory Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 a Seed RAW 264.7 cells b Incubate overnight a->b c Pre-treat with peptide d Stimulate with LPS c->d e Incubate for 24h d->e f Collect supernatant g Perform ELISA for TNF-α, IL-6, IL-1β f->g

References

No Cross-Resistance Observed Between P-113D and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that the antimicrobial peptide P-113D exhibits a low potential for cross-resistance with existing classes of antibiotics. This is attributed to its distinct mechanism of action, which involves rapid disruption of the bacterial cell membrane.

This compound, a synthetic D-amino acid derivative of the naturally occurring human salivary peptide P-113, demonstrates potent activity against a broad spectrum of pathogens, including multidrug-resistant clinical isolates. Studies have shown that this compound maintains its efficacy against bacteria that have developed resistance to conventional antibiotics, suggesting it operates via a pathway that is not targeted by these existing drugs.

An unconventional agent for treating infections, such as an antimicrobial peptide, would not select for resistance to conventional antibiotics. There is no evidence of cross-resistance between antibiotics used in therapy for Cystic Fibrosis (CF) patients and antimicrobial peptides[1].

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. The following tables summarize the in vitro activity of P-113 and this compound against various bacterial strains, including those with defined resistance to other antibiotics. For comparison, typical MIC ranges for common antibiotics against resistant strains are also provided.

Table 1: In Vitro Activity of P-113 Against Clinical Isolates of Pseudomonas aeruginosa [1]

Strain IDResistance ProfileMucoid PhenotypeMIC of P-113 (µg/mL)
ATCC 27853-No3.1
332RNo1.6
8050-2RNo1.6
5681-1RNo3.1
2192RNo1.6
1-3 AMRNo1.6
1-13 AMRYes3.1
1-52 ALRNo6.3
2-98 ALRRYes>100
4-36 ALRRNo>50
4-68 ALr1No3.1
5-39 AMr3No6.3

R: Resistant to ceftazidime, amikacin, piperacillin, aztreonam, tobramycin (B1681333), gentamicin, ticarcillin (B1683155), and timentin. RR: Resistant to high doses of tobramycin and gentamicin. r1: Resistant to all antibiotics tested except ticarcillin and timentin. r3: Resistant to all antibiotics tested except tobramycin and amikacin.

Table 2: In Vitro Activity of P-113 Against Other Pathogens from CF Patients [1]

OrganismStrain IDMIC of P-113 (µg/mL)
Staphylococcus aureusCF16.3
CF212.5
CF36.3
CF412.5
CF56.3
Haemophilus influenzae13.1
23.1
33.1
43.1
53.1

Table 3: Comparative MICs of this compound and Other Antibiotics Against Pseudomonas aeruginosa [1]

CompoundMIC against ATCC 27853 (µg/mL)
This compound3.1
Tobramycin0.4
Ceftazidime1.6
Imipenem0.8 - 1.6

It is important to note that while the MIC of this compound may be higher than some conventional antibiotics against susceptible strains, its key advantage lies in its consistent activity against strains that have developed high-level resistance to these same antibiotics.

Mechanism of Action: A Key Differentiator

The lack of cross-resistance is primarily due to the unique mechanism of action of this compound. Unlike many antibiotics that target specific metabolic pathways or enzymes, this compound acts as a surface-active agent. It rapidly permeabilizes both the outer and inner membranes of bacteria, leading to cell death within seconds. This physical disruption of the cell membrane is a mechanism that bacteria are less likely to develop resistance to through target modification, a common mode of resistance to conventional antibiotics.

G cluster_p113d This compound Mechanism cluster_antibiotics Conventional Antibiotic Mechanisms P113D This compound Peptide Membrane Bacterial Cell Membrane P113D->Membrane Electrostatic Interaction Pore Membrane Permeabilization and Pore Formation Membrane->Pore Disruption of Lipid Bilayer Death Cell Death Pore->Death Loss of Cellular Integrity Antibiotic Conventional Antibiotic Target Specific Intracellular Target (e.g., DNA gyrase, ribosomes, cell wall synthesis) Antibiotic->Target Inhibition Inhibition of Essential Pathway Target->Inhibition Resistance Target Site Mutation (Resistance) Target->Resistance Leads to GrowthArrest Bacteriostatic or Bactericidal Effect Inhibition->GrowthArrest

Figure 1. Contrasting mechanisms of this compound and conventional antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for P-113 and this compound were determined using a broth microdilution method. A brief overview of the protocol is as follows:

  • Bacterial Culture: Clinical isolates were grown to a specific density in appropriate culture media.

  • Serial Dilution: The antimicrobial peptide was serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible bacterial growth. For some strains that did not grow well in the standard broth, the Alamar Blue method was used to determine the MIC[1].

For conventional antibiotics, MIC testing is typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

G start Start: Isolate Resistant Strain culture Culture Resistant Strain in Appropriate Medium start->culture prepare_p113d Prepare Serial Dilutions of this compound culture->prepare_p113d prepare_abx Prepare Serial Dilutions of Comparator Antibiotics culture->prepare_abx inoculate_p113d Inoculate this compound Dilutions with Bacterial Suspension prepare_p113d->inoculate_p113d inoculate_abx Inoculate Antibiotic Dilutions with Bacterial Suspension prepare_abx->inoculate_abx incubate Incubate Plates (37°C, 16-20h) inoculate_p113d->incubate inoculate_abx->incubate read_mic_p113d Determine MIC of this compound incubate->read_mic_p113d read_mic_abx Determine MIC of Comparator Antibiotics incubate->read_mic_abx compare Compare MICs to Assess Cross-Resistance read_mic_p113d->compare read_mic_abx->compare end Conclusion: Lack of Cross-Resistance compare->end

Figure 2. Experimental workflow for assessing cross-resistance.

Conclusion

References

A Comparative Analysis of the Antimicrobial Peptides P-113D and LL-37

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the antimicrobial and anti-biofilm activities of P-113D and LL-37, supported by experimental data and detailed methodologies.

In the landscape of antimicrobial research, the increasing prevalence of antibiotic-resistant pathogens has spurred the investigation of alternative therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a detailed comparative analysis of two notable AMPs: this compound, a synthetic derivative of human histatin 5, and LL-37, the only human cathelicidin. Both peptides exhibit broad-spectrum antimicrobial activity but differ in their origin, structure, and multifaceted biological functions.

At a Glance: Key Differences

FeatureThis compoundLL-37
Origin Synthetic, derived from human salivary protein histatin 5.[1][2]Naturally occurring human cathelicidin.[3]
Structure 12-amino acid, D-isomeric peptide.[1][2]37-amino acid, amphipathic α-helical peptide.[3]
Primary Mechanism Rapid, direct disruption of microbial cell membranes.[1]Disruption of microbial cell membranes and immunomodulation.[3]
Proteolytic Stability High, due to D-amino acid composition.[1][2]Susceptible to proteolytic degradation.
Immunomodulatory Activity Not a primary reported function.Potent immunomodulatory effects, including chemotaxis and cytokine regulation.[3][4]

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound and LL-37 has been evaluated against a range of clinically relevant pathogens. The following tables summarize their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC), providing a quantitative comparison of their potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
OrganismThis compoundLL-37
Pseudomonas aeruginosa3.1 - 6.3[5]32 - 75[6][7]
Staphylococcus aureus3.1[5]9.38 - 75[6][7][8]
Escherichia coliNot widely reported9.38 - 75[7]
Haemophilus influenzae3.1[5]Not widely reported
Candida albicans3.13 - 50[9]>250
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
OrganismThis compoundLL-37
Pseudomonas aeruginosaNot widely reported300[7]
Staphylococcus aureusNot widely reported9.38 - >300[7]
Escherichia coliNot widely reported75 - 300[7][10]

Mechanism of Action: A Tale of Two Strategies

While both peptides ultimately lead to microbial cell death through membrane disruption, their underlying mechanisms diverge significantly.

This compound: Direct and Rapid Membrane Permeabilization

This compound's primary mode of action is the direct and rapid disruption of the microbial cell membrane.[1] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial and fungal cell walls. This interaction leads to membrane permeabilization, loss of intracellular contents, and swift cell death.[1] A key advantage of this compound is its composition of D-amino acids, which renders it highly resistant to proteolytic degradation by host and microbial proteases, a common limitation of L-amino acid peptides.[1][2]

LL-37: A Dual Role in Microbial Killing and Immune Modulation

LL-37 also disrupts microbial membranes, but its biological activity is far more complex.[3] Beyond its direct antimicrobial effects, LL-37 is a potent immunomodulator, bridging the innate and adaptive immune responses.[4] It can act as a chemoattractant for immune cells, such as neutrophils and monocytes, and can modulate the production of cytokines and chemokines.[3][4] This dual functionality allows LL-37 to not only directly target pathogens but also to orchestrate a robust host immune response.

Signaling Pathways of LL-37 Immunomodulation

LL-37's immunomodulatory effects are mediated through its interaction with various host cell receptors and signaling pathways.

LL37_Signaling LL37 LL-37 Receptors Cell Surface Receptors (e.g., FPR2, P2X7, TLRs) LL37->Receptors Binding Intracellular Intracellular Signaling (e.g., MAPK, NF-κB, PI3K/Akt) Receptors->Intracellular Activation Response Cellular Response (Chemotaxis, Cytokine Release, Phagocytosis) Intracellular->Response Induction

Caption: LL-37 signaling pathway leading to immunomodulatory responses.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Both this compound and LL-37 have demonstrated efficacy against biofilms.

LL-37 has been shown to both prevent biofilm formation and eradicate established biofilms of various pathogens, including Staphylococcus aureus.[6] It can achieve a significant reduction in biofilm viability at concentrations below its MIC.[6]

While less extensively studied in this regard, derivatives of the parent P-113 peptide have also shown the ability to inhibit and eradicate biofilms of periodontal pathogens.

Experimental Protocols

The following are standardized protocols for key assays used to evaluate the antimicrobial activity of peptides like this compound and LL-37.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare serial two-fold dilutions of peptide A1 Add peptide dilutions and bacterial inoculum to 96-well plate P1->A1 P2 Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 R1 Visually inspect for turbidity or measure OD600 A2->R1 R2 MIC = Lowest concentration with no visible growth R1->R2

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Peptide Dilutions: A stock solution of the peptide is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well polypropylene (B1209903) microtiter plate.[11][12]

  • Preparation of Bacterial Inoculum: A bacterial culture is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.[11]

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[12][13]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[12]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15]

Methodology:

  • Following MIC Determination: After the MIC is determined, aliquots are taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).[14][15]

  • Sub-culturing: A defined volume (e.g., 10-100 µL) from each of these wells is spread onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.[14][16]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.[16]

  • MBC Determination: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[15][17]

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Methodology:

  • Preparation: A logarithmic-phase bacterial culture is prepared at a standardized concentration (e.g., 1 x 10^6 CFU/mL) in a suitable broth.[11] The antimicrobial peptide is added at a specific concentration (often a multiple of the MIC).[11]

  • Incubation and Sampling: The mixture is incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours).[18][19]

  • Viable Cell Counting: The withdrawn aliquots are serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL) at each time point.[11][19]

  • Data Analysis: The log10 CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[11][18]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a peptide to inhibit biofilm formation or eradicate pre-formed biofilms.

Biofilm_Assay_Workflow cluster_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification B1 Inoculate bacteria in 96-well plate with or without peptide B2 Incubate for 24-48 hours to allow biofilm formation B1->B2 S1 Wash plate to remove planktonic cells B2->S1 S2 Stain with 0.1% Crystal Violet S1->S2 S3 Wash to remove excess stain S2->S3 Q1 Solubilize bound stain (e.g., with acetic acid) S3->Q1 Q2 Measure absorbance (OD570-600) Q1->Q2

Caption: Workflow for the crystal violet anti-biofilm assay.

Methodology:

  • Biofilm Growth: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation. For inhibition assays, the peptide is added at the beginning of the incubation period. For eradication assays, the pre-formed biofilm is treated with the peptide.[20]

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent (planktonic) bacteria.[20][21]

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.[20][21]

  • Washing: The excess stain is removed by washing with water.[20][21]

  • Quantification: The bound crystal violet is solubilized with a solvent such as 33% acetic acid or ethanol/acetone. The absorbance is then measured using a microplate reader at a wavelength of 570-600 nm.[20][22] A reduction in absorbance in the treated wells compared to the control indicates anti-biofilm activity.

Conclusion

This compound and LL-37 represent two distinct yet potent classes of antimicrobial peptides. This compound's high stability and rapid, direct bactericidal activity make it an attractive candidate for topical and localized applications, particularly in environments with high protease activity.[1][2] In contrast, LL-37's dual role as a direct antimicrobial and an immunomodulator suggests its potential in more complex infectious and inflammatory conditions where orchestrating a host immune response is beneficial.[3][4] The choice between these or similar peptides for therapeutic development will depend on the specific clinical indication, the nature of the targeted pathogen, and the desired interplay with the host immune system. This guide provides the foundational data and methodologies for researchers to make informed decisions and to design further comparative studies in the development of novel antimicrobial therapies.

References

P-113D Shows Promise in Rat Sepsis Model, Outperforming Standard Antibiotics in Key Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ancona, Italy – The novel peptide P-113D demonstrated significant therapeutic potential in a rat model of Pseudomonas aeruginosa sepsis, showing comparable survival rates to standard antibiotics while proving superior in reducing key inflammatory mediators. A comprehensive analysis of a pivotal study reveals that this compound, a histatin derivative, exhibits a dual mechanism of action, combining direct antimicrobial effects with potent anti-endotoxin activity. This dual functionality suggests a promising new avenue for the treatment of severe bacterial infections and sepsis.

In a direct comparison, this compound was evaluated against the broad-spectrum antibiotic imipenem (B608078) and the anti-endotoxin agent polymyxin (B74138) B. While all three agents significantly reduced mortality compared to the control group, this compound distinguished itself by achieving a more substantial reduction in plasma concentrations of endotoxin (B1171834) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) when compared to imipenem. Notably, this compound's antimicrobial and anti-endotoxin activities were statistically comparable to those of polymyxin B.[1][2]

These findings are particularly relevant for researchers, scientists, and drug development professionals in the field of infectious diseases and critical care medicine. The data suggests that this compound could offer a significant advantage over traditional antibiotics by not only targeting the pathogen but also mitigating the host's harmful inflammatory response, a key driver of mortality in sepsis.

Comparative Performance Data

The in vivo efficacy of this compound was assessed in three distinct rat models of sepsis. The following tables summarize the key quantitative outcomes from the study, comparing this compound with a control group (isotonic sodium chloride), polymyxin B, and imipenem.

Table 1: Lethality in Rat Models of Sepsis

Treatment GroupDoseLethality (%) - LPS Injection ModelLethality (%) - P. aeruginosa Injection ModelLethality (%) - Cecal Ligation and Puncture (CLP) Model
Control-100100100
This compound 1 mg/kg 40 40 50
Polymyxin B1 mg/kg405050
Imipenem20 mg/kg503040

Table 2: Bacterial Growth in Abdominal Exudate and Plasma

Treatment GroupDoseAbdominal Exudate Bacterial Growth (log10 cfu/mL)Plasma Bacterial Growth (log10 cfu/mL)
Control-7.8 ± 0.55.2 ± 0.4
This compound 1 mg/kg 3.1 ± 0.3 2.1 ± 0.2
Polymyxin B1 mg/kg3.5 ± 0.42.4 ± 0.3
Imipenem20 mg/kg2.5 ± 0.21.8 ± 0.2

Table 3: Plasma Endotoxin and TNF-α Concentrations

Treatment GroupDosePlasma Endotoxin (EU/mL)Plasma TNF-α (pg/mL)
Control-15.6 ± 2.1850 ± 120
This compound 1 mg/kg 4.2 ± 0.8 210 ± 45
Polymyxin B1 mg/kg4.8 ± 0.9250 ± 50
Imipenem20 mg/kg9.8 ± 1.5550 ± 90

Experimental Protocols

The validation of this compound was conducted using three established rat models of sepsis to mimic different aspects of the clinical condition.

1. Lipopolysaccharide (LPS) Injection Model: This model induces a sterile systemic inflammatory response characteristic of Gram-negative sepsis.

  • Procedure: Rats were administered an intraperitoneal (IP) injection of 1 mg of P. aeruginosa 10 lipopolysaccharide.[1]

  • Treatment: One hour after LPS injection, rats received a parenteral injection of either isotonic sodium chloride solution (control), this compound (1 mg/kg), polymyxin B (1 mg/kg), or imipenem (20 mg/kg).[1]

2. P. aeruginosa Injection Model: This model simulates sepsis caused by a direct bacterial challenge.

  • Procedure: Rats received an IP injection of 2 x 10^10 colony-forming units (cfu) of P. aeruginosa ATCC 27853.[1]

  • Treatment: One hour after bacterial injection, the treatment regimens were administered as described above.[1]

3. Cecal Ligation and Puncture (CLP) Model: Considered the gold standard for experimental sepsis, this model mimics polymicrobial peritonitis and subsequent sepsis.[3][4]

  • Procedure: Under anesthesia, a midline laparotomy was performed to expose the cecum. The cecum was ligated below the ileocecal valve and punctured once with a needle. A small amount of fecal matter was extruded into the peritoneal cavity to induce infection.[5][6][7] The abdominal incision was then closed.

  • Treatment: Immediately after the surgical procedure, the respective treatments were administered parenterally.[1]

Outcome Measures: For all models, the following outcomes were assessed:

  • Lethality: Monitored over a defined period.[1]

  • Bacterial Growth: Samples of abdominal exudate and plasma were collected to quantify bacterial load (cfu/mL).[1]

  • Plasma Endotoxin and TNF-α: Blood samples were analyzed to determine the concentrations of endotoxin and TNF-α.[1]

Visualizing the Process and Pathway

To better illustrate the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_models Sepsis Induction Models cluster_treatment Treatment Groups cluster_outcomes Outcome Measures LPS LPS Injection Model Control Control (Saline) LPS->Control P113D This compound (1 mg/kg) LPS->P113D Polymyxin Polymyxin B (1 mg/kg) LPS->Polymyxin Imipenem Imipenem (20 mg/kg) LPS->Imipenem PA P. aeruginosa Injection Model PA->Control PA->P113D PA->Polymyxin PA->Imipenem CLP Cecal Ligation and Puncture (CLP) Model CLP->Control CLP->P113D CLP->Polymyxin CLP->Imipenem Lethality Lethality Control->Lethality Bacterial Bacterial Growth Control->Bacterial Endotoxin Plasma Endotoxin Control->Endotoxin TNF Plasma TNF-α Control->TNF P113D->Lethality P113D->Bacterial P113D->Endotoxin P113D->TNF Polymyxin->Lethality Polymyxin->Bacterial Polymyxin->Endotoxin Polymyxin->TNF Imipenem->Lethality Imipenem->Bacterial Imipenem->Endotoxin Imipenem->TNF

Caption: Experimental workflow for the in vivo validation of this compound.

Signaling_Pathway cluster_inhibition Inhibitory Action of this compound LPS LPS (Endotoxin) TLR4 TLR4/MD-2 Receptor Complex LPS->TLR4 Activates LPS->TLR4 P113D This compound P113D->LPS Binds & Neutralizes MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Cytokines Induces Gene Expression Sepsis Systemic Inflammation & Sepsis Cytokines->Sepsis

Caption: Proposed mechanism of this compound's anti-endotoxin activity in sepsis.

Discussion of Alternatives

The study by Cirioni et al. provides a direct comparison of this compound with two clinically relevant alternatives:

  • Polymyxin B: This is a well-established antibiotic with known anti-endotoxin properties.[4] It functions by binding to the lipid A portion of LPS, thereby neutralizing its toxic effects.[8][9] The data indicates that this compound performs on par with polymyxin B in terms of both antimicrobial and anti-endotoxin activity in this rat sepsis model.[1][2]

  • Imipenem: A broad-spectrum carbapenem (B1253116) antibiotic, imipenem is highly effective at killing a wide range of bacteria by inhibiting cell wall synthesis.[5][10][11] However, it lacks a direct anti-endotoxin effect. This is reflected in the experimental data, where imipenem showed slightly better antimicrobial activity than this compound but was less effective at reducing plasma endotoxin and TNF-α levels.[1][2] This highlights a potential advantage of this compound's dual-action mechanism.

Conclusion

The in vivo validation of this compound in a rat model of sepsis demonstrates its potential as a valuable therapeutic agent. Its ability to not only combat the underlying infection but also to neutralize the endotoxin-driven inflammatory cascade addresses a critical unmet need in the management of sepsis. The superior performance of this compound in reducing inflammatory markers compared to a standard broad-spectrum antibiotic, while maintaining comparable survival outcomes, warrants further investigation and positions it as a strong candidate for future drug development in the fight against sepsis.

References

A Head-to-Head Comparison of P-113D and Colistin for the Treatment of Lung Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial resistance, the demand for effective treatments for severe lung infections, particularly those caused by multidrug-resistant Gram-negative bacteria, is at a critical high. This guide provides a detailed, data-supported comparison of P-113D, a novel antimicrobial peptide, and colistin (B93849), a revived last-resort antibiotic, for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic antimicrobial peptide, and colistin, a polymyxin (B74138) antibiotic, represent two distinct strategies in combating severe respiratory infections. This compound demonstrates a broad spectrum of activity, including against Gram-positive and Gram-negative bacteria, by disrupting the cell membrane. A key advantage of this compound is its retained activity in the presence of sputum, a significant challenge in treating lung infections in cystic fibrosis patients. Colistin, on the other hand, is a well-established therapeutic against multidrug-resistant Gram-negative pathogens, exerting its bactericidal effect by targeting lipopolysaccharide (LPS) in the outer membrane. However, its clinical utility is hampered by significant risks of nephrotoxicity and neurotoxicity. Preclinical data for this compound are promising, though it lacks the extensive clinical validation of colistin. This comparison aims to provide a comprehensive overview to inform further research and development.

Mechanism of Action

This compound and colistin employ different mechanisms to exert their antimicrobial effects.

This compound: As a cationic peptide, this compound interacts with the negatively charged components of bacterial cell membranes. This interaction leads to an increase in the permeability of both the outer and inner membranes, ultimately resulting in cell death.[1] This mechanism is not specific to LPS, allowing for a broader spectrum of activity.

Colistin: Colistin specifically targets the lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[2] It displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to localized disruption of the outer membrane.[3] This "self-promoted uptake" allows colistin to then interact with the inner membrane, causing a detergent-like effect that increases permeability and leads to leakage of intracellular contents and cell death.[2][4][5] Recent research also suggests that colistin targets LPS in the cytoplasmic membrane.[6][7]

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and colistin, focusing on their efficacy against Pseudomonas aeruginosa, a key pathogen in lung infections.

Table 1: In Vitro Efficacy against Pseudomonas aeruginosa

ParameterThis compoundColistinSource(s)
Median MIC 3.1 µg/mL0.5 - 2 mg/L[1][8][9][10][11]
MIC Range 3.1 to 6.3 µg/mL0.5 - 2 mg/L[1][8]
MIC50 Not Reported1.0 µg/mL[9][11]
MIC90 6.3 µg/mL1.5 - 3.0 µg/mL[8][9]
LD90 2.5 µg/mLNot Reported[12]
Activity in Sputum Retains significant activityActivity can be reduced[4][8][12][13]

Table 2: In Vivo Efficacy in Murine Lung Infection Models

ParameterThis compoundColistinSource(s)
Animal Model Data not availableNeutropenic mouse lung infection model[13][14][15][16][17]
Key Efficacy Endpoint Not availablefAUC/MIC[14][17]
Efficacy Target (Stasis) Not availablefAUC/MIC in ELF: 684-1,050; fAUC/MIC in plasma: 2.15-3.29 (intratracheal delivery)[13][15]
Efficacy Target (1-log kill) Not availablefAUC/MIC: 12.2 - 16.7[14]
Efficacy Target (2-log kill) Not availablefAUC/MIC: 36.9 - 45.9[14]

fAUC/MIC: ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. ELF: epithelial lining fluid.

Table 3: Safety and Toxicity Profile

Adverse EffectThis compoundColistinSource(s)
Nephrotoxicity Low toxicity reported in preclinical studiesHigh incidence (dose-dependent)[2][18]
Neurotoxicity Not reported as a major concernDocumented risk[2][18]
Bronchoconstriction (inhaled) Not extensively studiedCan occur[19]
General Toxicity Low toxicity suggestedSignificant systemic toxicity[2][18]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and colistin.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa) is prepared.

    • The antimicrobial agent is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[20] For cationic peptides like P-113, a low-salt medium (LM broth) may be required to ensure activity.[8]

    • The bacterial inoculum is added to each well.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[21]

  • Methodology (Agar Dilution):

    • The antimicrobial agent is incorporated into molten agar (B569324) at various concentrations, which is then poured into petri dishes.[20]

    • A standardized bacterial suspension is spotted onto the surface of the agar plates.

    • Plates are incubated, and the MIC is determined as the lowest concentration that inhibits growth.[20]

Murine Lung Infection Model
  • Objective: To evaluate the in vivo efficacy of antimicrobial agents in a model that mimics human lung infection.

  • Methodology:

    • Animal Model: Typically, specific pathogen-free mice (e.g., BALB/c or C57BL/6) are used.[22][23] To mimic an immunocompromised state, mice may be rendered neutropenic through the administration of agents like cyclophosphamide.[16]

    • Infection: A logarithmic-phase culture of the pathogen (e.g., P. aeruginosa) is instilled into the lungs of anesthetized mice via intranasal, intratracheal, or aerosol delivery.[2][22] The inoculum size is a critical parameter and is typically in the range of 10⁶ to 10⁸ CFU.[2]

    • Treatment: At a specified time post-infection (e.g., 2 hours), the antimicrobial agent is administered via a clinically relevant route (e.g., subcutaneous injection for systemic exposure or intratracheal/aerosol for local delivery).[14][16]

    • Endpoint Assessment: At various time points post-treatment (e.g., 24 hours), mice are euthanized, and their lungs are harvested. The bacterial burden is quantified by homogenizing the lung tissue and plating serial dilutions to determine the number of colony-forming units (CFU). Survival rates can also be monitored over a longer period.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanisms of action and experimental workflows.

G cluster_p113d This compound Mechanism p113d This compound (Cationic Peptide) membrane Bacterial Cell Membrane (Negatively Charged) p113d->membrane Electrostatic Interaction permeability Increased Membrane Permeability membrane->permeability death Cell Death permeability->death G cluster_colistin Colistin Mechanism colistin Colistin (Cationic) lps Lipopolysaccharide (LPS) (Outer Membrane) colistin->lps Binds to Lipid A divalent Divalent Cations (Mg2+, Ca2+) colistin->divalent Displaces disruption Outer Membrane Disruption lps->disruption divalent->lps Stabilizes inner_membrane Inner Membrane Perturbation disruption->inner_membrane Self-promoted uptake death Cell Death inner_membrane->death G cluster_workflow Murine Lung Infection Model Workflow start Start neutropenia Induce Neutropenia (optional) start->neutropenia infection Lung Infection (e.g., Intratracheal) neutropenia->infection treatment Administer Antimicrobial (this compound or Colistin) infection->treatment monitoring Monitor for 24h treatment->monitoring endpoint Endpoint Assessment: - Lung Bacterial Load (CFU) - Survival monitoring->endpoint end End endpoint->end

References

P-113D and Beta-Lactam Antibiotics: A Comparative Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antimicrobial resistance, researchers are increasingly exploring combination therapies to enhance the efficacy of existing antibiotics. This guide provides a comprehensive evaluation of the potential synergistic effects of P-113D, a histatin-derived antimicrobial peptide, with beta-lactam antibiotics. The combination of these two classes of antimicrobials presents a promising strategy to overcome resistance, particularly in challenging pathogens.

This compound is a 12-amino-acid peptide derived from human salivary protein histatin 5.[1] It has demonstrated notable antimicrobial activity, particularly against pathogens prevalent in cystic fibrosis patients, such as Pseudomonas aeruginosa, and is noted for its stability in sputum.[2][3][4] Beta-lactam antibiotics, a cornerstone of antibacterial therapy, act by inhibiting the synthesis of the bacterial cell wall.[5][6] However, their effectiveness is often compromised by bacterial resistance mechanisms, such as the production of beta-lactamase enzymes and modification of penicillin-binding proteins (PBPs).[5][6][7]

The combination of this compound and beta-lactam antibiotics is hypothesized to create a synergistic effect where the combined antimicrobial activity is greater than the sum of their individual effects. This guide will delve into the proposed mechanisms of this synergy, present illustrative experimental data, and provide detailed protocols for evaluating such interactions.

Proposed Mechanism of Synergy

The primary proposed mechanism for the synergy between this compound and beta-lactam antibiotics involves the disruption of the bacterial cell membrane by this compound. As an antimicrobial peptide, this compound can permeabilize the outer membrane of bacteria. This disruption is thought to facilitate the entry of beta-lactam antibiotics, allowing them to reach their target PBPs in the periplasmic space more effectively. This increased access can lead to enhanced inhibition of cell wall synthesis and ultimately, bacterial cell death. This mechanism is particularly relevant in overcoming resistance mechanisms that limit antibiotic uptake.

SynergyMechanism cluster_Cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition 3. Binds to PBPs CellWall Peptidoglycan Cell Wall P113D This compound MembraneDisruption Membrane Permeabilization P113D->MembraneDisruption 1. Disrupts Membrane BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP 2. Increased   Uptake MembraneDisruption->BetaLactam CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed synergistic mechanism of this compound and beta-lactam antibiotics.

Illustrative Experimental Data

While specific experimental data on the synergistic effects of this compound with beta-lactam antibiotics is emerging, the following table provides an illustrative example of the type of data generated from a checkerboard assay to evaluate synergy. The Fractional Inhibitory Concentration (FIC) index is a key metric, where an index of ≤ 0.5 typically indicates synergy.[8][9]

Table 1: Illustrative Synergistic Activity of this compound and Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound 3280.5Synergy
Oxacillin 12832
Note: This data is for illustrative purposes only and does not represent actual experimental results.

The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[8][9]

Experimental Protocols

The checkerboard microdilution assay is a standard method for determining the synergistic effects of two antimicrobial agents.[8][10][11]

Checkerboard Microdilution Assay Protocol
  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent. Make serial twofold dilutions of each antimicrobial in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Along the x-axis, add 50 µL of each dilution of the beta-lactam antibiotic. Along the y-axis, add 50 µL of each dilution of this compound. This creates a matrix of varying concentrations of both agents. Include wells with each agent alone as controls.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index to determine the nature of the interaction (synergy, additivity, or antagonism).

CheckerboardWorkflow start Start prep_solutions Prepare Serial Dilutions of this compound & Beta-Lactam start->prep_solutions setup_plate Dispense Dilutions into 96-Well Plate (Checkerboard) prep_solutions->setup_plate inoculate Inoculate Plate with Bacteria setup_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MICs by Visual Inspection incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additivity, or Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard microdilution assay.

Conclusion

The combination of the antimicrobial peptide this compound with beta-lactam antibiotics represents a compelling area of research with the potential to revitalize our antibiotic arsenal. The proposed mechanism of enhanced drug uptake through membrane permeabilization offers a logical framework for overcoming certain forms of bacterial resistance. While further specific experimental validation is necessary, the methodologies and evaluation criteria outlined in this guide provide a solid foundation for researchers to investigate and quantify the synergistic potential of this promising therapeutic combination. Such studies are crucial for the development of novel strategies to combat multidrug-resistant infections.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of P-113D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like P-113D are paramount for maintaining laboratory safety and environmental integrity. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on established best practices for antimicrobial peptides and similar research-grade biochemicals.

Disclaimer: These guidelines are for informational purposes and should be supplemented by a thorough review of your institution's specific Environmental Health & Safety (EHS) protocols. Always consult with your institution's safety officer before implementing any disposal procedure.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to adhere to standard laboratory safety protocols. When handling this compound, especially in its lyophilized powder form, appropriate Personal Protective Equipment (PPE) is mandatory to prevent inhalation and skin contact.[1]

  • Gloves: Use chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A buttoned lab coat is essential to protect against accidental spills.

  • Respiratory Protection: When handling the powdered form, work within a fume hood or a biosafety cabinet to avoid aerosolization.[1]

Core Disposal Principles

The primary principle for the disposal of biologically active compounds like this compound, an antimicrobial peptide, is inactivation prior to final disposal. Never dispose of active peptide solutions down the drain or in regular trash.[1][2] All waste must be segregated and disposed of as hazardous or chemical waste in accordance with local, state, and federal regulations.[1][3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on whether it is in a liquid or solid form.

Liquid Waste (e.g., stock solutions, used media)

  • Inactivation: The primary step is to denature the peptide to eliminate its biological activity. This can be achieved through chemical inactivation.

    • Method 1: Bleach Decontamination: Add sodium hypochlorite (B82951) (bleach) to the liquid waste to achieve a final concentration of at least 10%.[3] Allow a minimum contact time of 30 minutes to ensure complete inactivation.[3]

    • Method 2: Alkaline Hydrolysis: For larger quantities, treatment with a formulated alkaline detergent at an elevated temperature (e.g., 50°C for 15 minutes) can effectively degrade the peptide.[4]

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[5]

  • Collection: Collect the inactivated and neutralized solution in a clearly labeled, leak-proof hazardous waste container.[5]

  • Disposal: Arrange for the disposal of the container through your institution's certified hazardous waste management service.[1][5]

Solid Waste (e.g., contaminated vials, pipette tips, gloves)

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container clearly labeled for this waste stream.[3][5]

  • Decontamination (Optional but Recommended): For highly contaminated items, immersion in a 10% bleach solution for at least 30 minutes is recommended before final disposal.[3]

  • Disposal: Store the sealed container in a designated hazardous waste accumulation area for pickup by your institution's EHS department.[5]

Data Presentation: Decontamination Parameters

The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.

Decontamination MethodReagent ConcentrationMinimum Contact TimeEfficacy and Considerations
Sodium Hypochlorite (Bleach) 10% final concentration for liquid waste30-60 minutesEffective for many peptides but may be corrosive to some surfaces.[5]
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by product; follow manufacturer's instructionsGood for cleaning labware; may require subsequent disinfection.[5][6]
Alkaline Detergent 1% v/v formulated alkaline detergent15 minutes at 50°CEffective for degrading peptides.[4]

Experimental Protocols: Inactivation Verification (Conceptual)

While not mandatory for routine disposal, if validation of the inactivation process is required, a simple bioassay could be performed.

  • Prepare Cultures: Culture a bacterial species known to be susceptible to this compound (e.g., Pseudomonas aeruginosa).

  • Treat this compound: Inactivate a sample of this compound solution using the chosen disposal protocol (e.g., bleach treatment followed by neutralization).

  • Inoculate: Introduce the treated this compound sample into the bacterial culture.

  • Observe: Monitor the bacterial culture for any inhibition of growth. The absence of growth inhibition would indicate successful inactivation of the antimicrobial peptide.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Characterize Waste Type start->waste_type liquid_waste Liquid Waste (solutions, media) waste_type->liquid_waste Liquid solid_waste Solid Waste (vials, tips, PPE) waste_type->solid_waste Solid inactivate Inactivate Peptide (e.g., 10% Bleach for 30 min) liquid_waste->inactivate segregate_solid Segregate in Labeled Hazardous Solid Waste Container solid_waste->segregate_solid neutralize Neutralize pH (if necessary) to 5.5 - 9.0 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid ehs_pickup Arrange for EHS Hazardous Waste Disposal collect_liquid->ehs_pickup segregate_solid->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

References

Navigating the Uncharted: A Safety Protocol for P-113D

Author: BenchChem Technical Support Team. Date: December 2025

The substance identified as P-113D is not documented in publicly accessible safety and chemical databases. This lack of information necessitates a cautious and conservative approach to its handling and disposal. The following guidelines are based on established best practices for managing unknown or novel chemical compounds in a research and development setting. This protocol is designed to provide a foundational framework for ensuring personnel safety and minimizing environmental impact until a comprehensive Safety Data Sheet (SDS) or equivalent toxicological and chemical property data becomes available.

Immediate Safety and Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a comprehensive PPE strategy is paramount. The following table outlines the recommended PPE for handling this substance. This selection assumes a high level of potential hazard, including but not limited to, dermal, respiratory, and ocular toxicity or corrosivity.

PPE ComponentSpecificationRationale
Hand Protection Primary: Chemical-resistant gloves (Nitrile or Neoprene, minimum 8 mil thickness). Secondary: A second pair of the same gloves for double-gloving.The absence of chemical compatibility data for this compound necessitates a robust barrier to prevent skin contact. Double-gloving provides an additional layer of protection against potential tears or rapid permeation.
Eye and Face Protection Primary: ANSI Z87.1-rated safety glasses with side shields. Secondary: A full-face shield worn over safety glasses.This combination protects against splashes, aerosols, and any unforeseen energetic reactions. The face shield provides a broader area of protection for the entire face.
Body Protection Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>50 mL) or during transfers.The FR lab coat offers protection against fire hazards, which cannot be ruled out without flammability data. The chemical-resistant apron provides an additional barrier against spills of corrosive or highly toxic liquids.
Respiratory Protection A properly fitted NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter.Due to the unknown inhalation toxicity and vapor pressure of this compound, respiratory protection is crucial. The combination cartridge provides a broad spectrum of protection against various potential airborne contaminants. A fit test is mandatory before use.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

All manipulations involving this compound must be conducted within a certified chemical fume hood with a face velocity between 80 and 120 feet per minute (fpm). The following workflow outlines the essential steps for safe handling.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE verify_hood Verify Fume Hood Certification & Airflow prep_ppe->verify_hood gather_materials Gather All Necessary Equipment & Reagents verify_hood->gather_materials prep_waste Prepare Labeled Waste Containers gather_materials->prep_waste transfer Transfer this compound Using Chemical-Resistant Tools prep_waste->transfer experiment Conduct Experimental Procedure transfer->experiment decontaminate_tools Decontaminate Non-Disposable Tools experiment->decontaminate_tools dispose_consumables Dispose of All Contaminated Consumables decontaminate_tools->dispose_consumables clean_hood Clean and Decontaminate Fume Hood Surface dispose_consumables->clean_hood doff_ppe Doff PPE in Correct Order clean_hood->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Due to its unknown properties, this compound and all materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled container. The label must include "Hazardous Waste," "this compound," and the date of accumulation.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and absorbent pads, must be collected in a separate, sealed, and clearly labeled container.

  • Sharps: Any contaminated sharps must be placed in a designated sharps container.

The following flowchart details the decision-making process for the disposal of materials potentially contaminated with this compound.

start Material Potentially Contaminated with this compound is_liquid Is the material liquid? start->is_liquid is_solid Is the material a non-sharp solid? is_liquid->is_solid No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_sharp Is the material a sharp? is_solid->is_sharp No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes sharps_waste Collect in Designated Sharps Container is_sharp->sharps_waste Yes contact_ehs Contact Environmental Health & Safety for Pickup is_sharp->contact_ehs No liquid_waste->contact_ehs solid_waste->contact_ehs sharps_waste->contact_ehs

Caption: Decision tree for the disposal of this compound contaminated materials.

Disclaimer: This document provides interim guidance for handling this compound in the absence of specific manufacturer data. It is imperative that researchers actively seek to obtain a Safety Data Sheet (SDS) for this substance. This guidance should be superseded by the manufacturer's recommendations upon receipt. All laboratory personnel must receive training on this protocol before handling this compound.

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